molecular formula C18H33GdN4O10 B8123258 Gadobutrol Monohydrate

Gadobutrol Monohydrate

货号: B8123258
分子量: 622.7 g/mol
InChI 键: LAKUDJWFTFYTQQ-FXUMYAARSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gadobutrol Monohydrate is a useful research compound. Its molecular formula is C18H33GdN4O10 and its molecular weight is 622.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O9.Gd.H2O/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);;1H2/q;+3;/p-3/t14-,15-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKUDJWFTFYTQQ-FXUMYAARSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].O.[Gd+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].O.[Gd+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33GdN4O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198637-52-4
Record name Gadobutrol monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198637524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GADOBUTROL MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A84BDC25NG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Preclinical Mechanism of Action of Gadobutrol Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical mechanism of action of Gadobutrol (B1674391) Monohydrate, a widely used gadolinium-based contrast agent (GBCA) for magnetic resonance imaging (MRI). The document delves into its fundamental physicochemical properties, pharmacokinetics, pharmacodynamics, and safety profile as established in various preclinical models.

Core Mechanism of Action: Alteration of Proton Relaxation Times

Gadobutrol is a paramagnetic macrocyclic contrast agent.[1] Its efficacy stems from the presence of the gadolinium ion (Gd³⁺), which possesses seven unpaired electrons, making it highly paramagnetic.[2] In the presence of an external magnetic field, such as that in an MRI scanner, gadobutrol significantly shortens the T1 (longitudinal) and T2 (transverse) relaxation times of adjacent water protons.[1][2] This alteration in relaxation times is the fundamental principle behind its contrast-enhancing effect. Tissues where gadobutrol accumulates will appear brighter on T1-weighted images and darker on T2-weighted images, thereby improving the visualization of anatomical structures and pathological processes.[1][2]

The gadolinium ion is chelated within a macrocyclic, non-ionic ligand called butrol (B126436) (dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid), which forms a stable complex.[1][3] This chelation is crucial for minimizing the toxicity of free Gd³⁺ ions while preserving the paramagnetic properties necessary for contrast enhancement.[2]

Below is a diagram illustrating the fundamental mechanism of action of gadobutrol at the molecular level.

cluster_0 In the Absence of Gadobutrol cluster_1 In the Presence of Gadobutrol Water Protons Water Protons Slow Relaxation Slow Relaxation Water Protons->Slow Relaxation In Magnetic Field Low Signal Intensity Low Signal Intensity Slow Relaxation->Low Signal Intensity Gadobutrol Gadobutrol Water Protons_2 Water Protons Gadobutrol->Water Protons_2 Interacts with Fast Relaxation Fast Relaxation Water Protons_2->Fast Relaxation In Magnetic Field High Signal Intensity High Signal Intensity Fast Relaxation->High Signal Intensity

Figure 1: Mechanism of T1 Relaxation Shortening by Gadobutrol.

Preclinical Pharmacokinetics

Preclinical studies in various animal models have characterized the pharmacokinetic profile of gadobutrol, demonstrating its rapid distribution and elimination.

Absorption and Distribution

Following intravenous administration, gadobutrol is rapidly distributed into the extracellular space.[4] It exhibits minimal plasma protein binding.[4] The distribution volume in dogs has been reported to be approximately 0.23 L/kg, which is consistent with extracellular distribution.[5]

Metabolism and Elimination

Gadobutrol is not metabolized in the body and is excreted unchanged, primarily through the kidneys via glomerular filtration.[6][7] In rats, only a very small amount (0.16%) of the injected dose remained in the body 7 days after administration, with measurable amounts detected primarily in the liver, kidneys, and bones.[5] The elimination half-life is rapid, though it can be influenced by the injection rate. In marmoset monkeys, a slow injection resulted in an elimination half-time of 26 ± 4 minutes, while a rapid bolus injection led to a slower elimination half-time of 62 ± 8 minutes.[3]

The following diagram illustrates the pharmacokinetic workflow of gadobutrol in a preclinical model.

IV_Administration Intravenous Administration Bloodstream Systemic Circulation (Bloodstream) IV_Administration->Bloodstream Distribution Distribution to Extracellular Space Bloodstream->Distribution Kidneys Kidneys (Glomerular Filtration) Bloodstream->Kidneys Target_Tissue Target Tissue (e.g., Tumor with disrupted BBB) Distribution->Target_Tissue Excretion Renal Excretion (Urine) Kidneys->Excretion

Figure 2: Pharmacokinetic Pathway of Gadobutrol.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical evaluations of gadobutrol.

Table 1: Preclinical Toxicity of Gadobutrol
ParameterSpeciesRouteValueReference
LD50MouseIntravenous23 mmol/kg[5][6]
LD50RodentsIntravenous20 mmol/kg[2][8][9]
NOAEL (4 weeks)RatIntravenous (daily)12x human diagnostic dose[2][8][9]
NOAEL (4 weeks)DogIntravenous (daily)10x human diagnostic dose[2][8][9]

LD50: Lethal Dose, 50%; NOAEL: No Observed Adverse Effect Level.

Table 2: Preclinical Pharmacokinetic Parameters of Gadobutrol
ParameterSpeciesValueReference
Terminal Half-lifeDog~45 min[5]
ClearanceDog~3.75 ml/min/kg[5]
Distribution VolumeDog0.23 L/kg[5]
Elimination Half-time (slow injection)Marmoset Monkey26 ± 4 min[3]
Elimination Half-time (bolus injection)Marmoset Monkey62 ± 8 min[3]
Table 3: T1 Relaxivity of Gadobutrol in Preclinical Models
Magnetic Field StrengthMediumr1 [L/(mmol·s)]Reference
0.47 TPlasma5.6[5][6]
1.5 THuman Plasma4.78 ± 0.12[10]
2.0 TPlasma6.1[5][6]
3.0 THuman Plasma4.97 ± 0.59[10]
3.0 THuman Blood3.47 ± 0.16[10]
7.0 THuman Plasma3.83 ± 0.24[10]

r1: T1 relaxivity.

Experimental Protocols in Preclinical Models

This section details the methodologies employed in key preclinical studies of gadobutrol.

Toxicity Studies
  • Objective: To determine the acute and repeated-dose toxicity of gadobutrol.

  • Animal Models: Mice, rats, dogs, rabbits, and monkeys have been used in various toxicity assessments.[2][8]

  • Methodology:

    • Acute Toxicity (LD50): A single intravenous dose of gadobutrol was administered to rodents to determine the dose at which 50% of the animals died.[5][6][8]

    • Repeated-Dose Toxicity: Gadobutrol was administered daily via intravenous injection to rats and dogs for 4 weeks at various dose levels.[2][8] Clinical signs, body weight, food consumption, and hematological and clinical chemistry parameters were monitored. At the end of the study, a full necropsy and histopathological examination of organs were performed. The most notable finding was vacuolization of the renal tubular epithelium, a known effect for this class of compounds.[2][8]

    • Reproductive and Developmental Toxicity: Studies were conducted in rats, rabbits, and monkeys with repeated administration during organogenesis.[2][8]

    • Genotoxicity, Local Tolerance, and Antigenicity: A battery of tests was performed to assess the potential for genotoxicity, local irritation at the injection site, and immunogenic responses.[8]

Pharmacokinetic and Biodistribution Studies
  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of gadobutrol.

  • Animal Models: Rats, dogs, and common marmoset monkeys.[3][5]

  • Methodology:

    • Pharmacokinetic Analysis: Following intravenous injection of gadobutrol, blood samples were collected at various time points.[3][5] The concentration of gadolinium in the plasma was determined to calculate pharmacokinetic parameters such as half-life, clearance, and volume of distribution. A first-order single-compartment model was often fitted to the data.[3][11]

    • Biodistribution Analysis: Rats were administered gadobutrol intravenously. At selected time points post-administration, animals were euthanized, and various organs and tissues were collected. The concentration of gadolinium in these tissues was quantified using inductively coupled plasma optical emission spectrometry (ICP-OES) to determine the distribution and retention of the agent.[12]

Magnetic Resonance Imaging Studies
  • Objective: To evaluate the in vivo contrast enhancement properties of gadobutrol.

  • Animal Models: Rats with induced cerebral infarcts or brain tumors, and rabbits.[5][6][12]

  • Methodology:

    • Image Acquisition: T1-weighted MRI scans were acquired before and after the intravenous or intraperitoneal administration of gadobutrol.[5][6][9] A common imaging sequence used is a fat-saturated, spin-echo sequence.[9]

    • Image Analysis: The signal enhancement in various tissues and lesions was quantified by measuring the signal intensity on the pre- and post-contrast images. The time course of signal enhancement was also analyzed to understand the enhancement kinetics.[12]

The following diagram outlines a typical experimental workflow for a preclinical MRI study with gadobutrol.

Animal_Model Establish Animal Model (e.g., Tumor Xenograft) Pre-Contrast_MRI Acquire Pre-Contrast T1-Weighted MRI Animal_Model->Pre-Contrast_MRI Gadobutrol_Admin Administer Gadobutrol (Intravenous) Pre-Contrast_MRI->Gadobutrol_Admin Post-Contrast_MRI Acquire Post-Contrast T1-Weighted MRI (Dynamic or Static) Gadobutrol_Admin->Post-Contrast_MRI Image_Analysis Image Analysis (Signal Enhancement, Kinetics) Post-Contrast_MRI->Image_Analysis Data_Interpretation Data Interpretation (Diagnostic Efficacy) Image_Analysis->Data_Interpretation

Figure 3: Experimental Workflow for Preclinical MRI with Gadobutrol.

Conclusion

Preclinical studies have robustly characterized the mechanism of action, pharmacokinetics, and safety profile of Gadobutrol Monohydrate. Its primary mechanism involves the shortening of T1 and T2 relaxation times of water protons, leading to contrast enhancement in MRI. Pharmacokinetic studies demonstrate that it is a non-metabolized, extracellular agent that is rapidly cleared by the kidneys. The extensive preclinical safety data have established a high margin of safety for its diagnostic use. This technical guide provides a foundational understanding for researchers and professionals involved in the development and application of contrast agents for magnetic resonance imaging.

References

Physicochemical Properties of Gadobutrol Monohydrate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadobutrol monohydrate is a second-generation, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI).[1][2] Its primary function is to enhance the contrast of MR images by altering the relaxation times of water protons in tissues.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable data and experimental insights for research and development applications.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound.

General Properties
Synonyms Gadolinium(III) 2,2',2''-[10-(1,3,4-Trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetate monohydrate
CAS Number 198637-52-4
Molecular Formula C₁₈H₃₁GdN₄O₉·H₂O
Molecular Weight 622.74 g/mol
Appearance White to almost white powder or crystal[4]
Purity ≥ 98% (Assay by Titration)
Structural and Stability Properties
Structure Macrocyclic, non-ionic complex of gadolinium (Gd³⁺) chelated with dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid (butrol).[1][5]
Storage Conditions Store at 2 - 8 °C.
Stability Stable at room temperature.[4] The macrocyclic structure provides high kinetic stability, minimizing the release of free gadolinium ions.[6]
Solution Properties (for 1.0 M solution)
Solubility Highly soluble in water and soluble in methanol.[4]
Osmolality 1117 mOsm/kg at 37 °C[3]
Viscosity 4.96 mPa·s at 37 °C[3]
Lipophilicity (log P) -5.4 (n-octanol/water) at 25 °C[3]
Partition Coefficient ~0.006 (n-butanol/buffer at pH 7.6)[3]
Relaxivity Data
T1 Relaxivity (r1) 5.6 L mmol⁻¹s⁻¹ (in plasma at 0.45 T)[3] 6.1 L mmol⁻¹s⁻¹ (in plasma at 2 T)[3]
T2 Relaxivity (r2) 6.8 L mmol⁻¹s⁻¹ (at 1.5 T)[3] 6.3 L mmol⁻¹s⁻¹ (at 3 T)[3]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of pharmaceutical compounds like this compound are often proprietary. However, the following sections describe the general methodologies that are typically employed.

Lipophilicity Determination (Shake-Flask Method)

The partition coefficient (log P) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.

  • Preparation of Phases: A biphasic system of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) is prepared.

  • Sample Preparation: A known concentration of this compound is dissolved in one of the phases.

  • Partitioning: The two phases are mixed in a flask and shaken until equilibrium is reached. This allows the this compound to partition between the n-octanol and aqueous layers.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The log P is the logarithm of this value.

Osmolality Measurement (Freezing Point Depression)

Osmolality is a measure of the solute concentration in a solution. The freezing point depression method is a common technique for its determination.

  • Instrument Calibration: The osmometer is calibrated using standard solutions of known osmolality.

  • Sample Preparation: A solution of this compound at the desired concentration (e.g., 1.0 M) is prepared.

  • Measurement: A small volume of the sample solution is placed in the osmometer's measurement chamber.

  • Freezing and Detection: The sample is supercooled to below its freezing point. The instrument then initiates freezing and measures the precise freezing point of the solution.

  • Calculation: The osmolality is calculated from the depression of the freezing point compared to that of the pure solvent.

Viscosity Measurement (Rotational Viscometer)

Viscosity is the measure of a fluid's resistance to flow. For injectable solutions, a rotational viscometer is often used.

  • Instrument Setup: A rotational viscometer with a suitable spindle is selected based on the expected viscosity of the sample. The instrument is calibrated using a standard fluid of known viscosity.

  • Sample Preparation and Temperature Control: The this compound solution is placed in the sample holder, and the temperature is precisely controlled (e.g., at 37 °C) using a water bath.[3]

  • Measurement: The spindle is immersed in the sample and rotated at a series of known speeds. The instrument measures the torque required to rotate the spindle, which is proportional to the viscosity of the fluid.

  • Data Analysis: The viscosity is calculated from the torque, rotational speed, and the geometry of the spindle.

Relaxivity Measurement (NMR Spectroscopy)

Relaxivity (r1 and r2) quantifies the ability of a contrast agent to increase the relaxation rates of water protons. This is a crucial parameter for MRI contrast agents.

  • Sample Preparation: A series of solutions with varying concentrations of this compound are prepared in the desired medium (e.g., water or plasma).

  • T1 and T2 Measurement: The longitudinal (T1) and transverse (T2) relaxation times of the water protons in each sample are measured using a nuclear magnetic resonance (NMR) spectrometer at a specific magnetic field strength (e.g., 1.5 T or 3 T). The inversion-recovery pulse sequence is commonly used for T1 measurements.

  • Data Plotting: The reciprocal of the measured relaxation times (1/T1 and 1/T2) are plotted against the concentration of this compound.

  • Relaxivity Calculation: The relaxivity (r1 or r2) is determined from the slope of the linear regression of the plotted data.

Mechanism of Action and Experimental Workflow

This compound functions as a paramagnetic contrast agent. Its mechanism of action is based on the interaction of the gadolinium ion's unpaired electrons with the surrounding water protons in a magnetic field.

MRI_Contrast_Enhancement cluster_workflow Experimental Workflow for MRI Contrast Enhancement A This compound Administration (IV) B Distribution in Extracellular Space A->B Pharmacokinetics C Interaction with Water Protons in Magnetic Field (MRI Scanner) B->C Physical Proximity D Shortening of T1 and T2 Relaxation Times C->D Paramagnetic Effect E Increased Signal Intensity on T1-weighted Images D->E Signal Alteration F Enhanced Image Contrast of Tissues E->F Image Formation Logical_Relationship cluster_relationship Logical Relationship of Physicochemical Properties to Function A Macrocyclic Structure B High Stability A->B contributes to G Safety Profile B->G ensures C Low Lipophilicity (High Hydrophilicity) D Extracellular Distribution C->D leads to F Effective Contrast Enhancement D->F enables E High Relaxivity E->F directly causes

References

An In-depth Technical Guide to the Synthesis and Chemical Structure of Gadobutrol Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical structure of Gadobutrol (B1674391) Monohydrate, a second-generation macrocyclic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI).[1][2]

Chemical Structure and Properties

Gadobutrol is a non-ionic, paramagnetic complex composed of gadolinium(III) and the macrocyclic ligand 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (butrol).[3][4] The monohydrate form is the stable, crystalline solid used in pharmaceutical formulations.[5] The macrocyclic structure securely chelates the gadolinium ion, minimizing the release of toxic free Gd3+ into the body while retaining its paramagnetic properties essential for MRI contrast enhancement.[6]

The key physicochemical properties of Gadobutrol Monohydrate are summarized in Table 1.

PropertyValueSource
Molecular Formula C18H33GdN4O10[7][8]
Molecular Weight 622.7 g/mol [7][8]
IUPAC Name 2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+);hydrate (B1144303)[7][8]
CAS Number 198637-52-4[7]
Formulation Concentration 1.0 mol/L[9]

Synthesis of this compound

The synthesis of high-purity Gadobutrol is a multi-step process that involves the formation of the butrol (B126436) ligand followed by complexation with gadolinium and subsequent purification.[3][10] Modern synthesis methods aim to simplify the process, increase yield, and achieve high purity (≥99.9%) suitable for pharmaceutical applications.[3][11]

A generalized workflow for the synthesis of this compound is depicted below.

Synthesis_Workflow cluster_0 Step 1: Ligand Synthesis cluster_1 Step 2: Complexation & Hydrolysis cluster_2 Step 3: Purification & Crystallization A 1,4,7,10-Tetraazacyclododecane (B123705) (Cyclen) B Butrol Intermediate (Alkylated Cyclen) A->B Alkylation C Butrol Ligand B->C Basic Hydrolysis D Crude Gadobutrol C->D Addition of Gadolinium Oxide E Purified Gadobutrol Solution D->E Ion Exchange Chromatography F This compound (High Purity Crystals) E->F Crystallization

Fig. 1: Generalized synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol based on patented synthesis methods.[3][10][12]

Step 1: Synthesis of the Butrol Ligand Intermediate

  • React 1,4,7,10-tetraazacyclododecane (cyclen) with a suitable alkylating agent, such as 4,4-dimethyl-3,5,8-trioxabicyclo[5.1.0]octane, in an alcohol solvent at elevated temperatures.

  • Perform alkylation of the remaining secondary amine groups using sodium monochloroacetate in an alkaline medium. This step introduces the carboxymethyl groups.

  • Following the alkylation, work up the reaction mixture under acidic conditions.

Step 2: In-situ Complexation with Gadolinium

  • Perform a basic hydrolysis of the butrol intermediate at a temperature of 75-85°C.[3]

  • After hydrolysis, adjust the pH to 3.3-3.7 using an acid like HBr to form the butrol ligand solution.[3][11]

  • Add gadolinium oxide (Gd₂O₃) to the butrol ligand solution.[10][12]

  • Heat the mixture to approximately 95°C for about 120 minutes to facilitate the complexation reaction, forming crude Gadobutrol.[10][12]

  • Cool the solution and adjust the pH to a neutral-to-slightly basic range (e.g., pH 7.1-7.4) using a base such as lithium hydroxide.[10][12]

Step 3: Purification and Crystallization

  • Remove salts from the crude Gadobutrol solution, for instance, by monitoring the electrical conductivity of the filtrate to be below 500 µS/cm.[3]

  • Purify the solution using ion-exchange chromatography to remove unreacted starting materials and byproducts.[12]

  • Concentrate the purified Gadobutrol solution.

  • Induce crystallization by adding an alcohol, such as ethanol, and heating under reflux.[3][12]

  • Cool the solution to allow for the formation of this compound crystals.

  • Isolate the crystals by filtration and wash with an appropriate solvent (e.g., ethanol).[12]

  • Dry the final product under reduced pressure to yield high-purity this compound.[12]

Synthesis Process Parameters

The following table summarizes key parameters and outcomes of the synthesis process, derived from various patented methods.

ParameterCondition/ValuePurpose
Hydrolysis Temperature 60-100°C (preferably 75-85°C)[3]To form the butrol ligand from its ester precursor.
Complexation Temperature ~95°C[10][12]To ensure efficient formation of the gadolinium complex.
pH for Complexation Acidic (e.g., pH 3.3-3.7) followed by neutralization (pH 7.1-7.4)[3][12]To facilitate the reaction and then stabilize the product.
Purification Method Ion-exchange chromatography[12]To remove ionic impurities and achieve high purity.
Crystallization Solvent Water/Alcohol mixture (e.g., Ethanol)[3][11]To induce crystallization of the monohydrate form.
Achievable Purity >99.9%[3]To meet pharmaceutical standards for parenteral drugs.
Reported Yield ~63-90%[3][11]Varies depending on the specific patented process.

Mechanism of Action in MRI

Gadobutrol functions as a T1 and T2 relaxation agent in MRI.[1][4] After intravenous administration, it distributes in the extracellular space.[6] The paramagnetic gadolinium ion in the complex alters the magnetic properties of surrounding water protons.[6] This leads to a shortening of the T1 (spin-lattice) and T2 (spin-spin) relaxation times of these protons.[4][13]

The shortening of the T1 relaxation time is the dominant effect at clinically recommended doses, resulting in a significant increase in signal intensity on T1-weighted images.[4][13] This signal enhancement improves the visualization of tissues and pathological processes, particularly in areas with a disrupted blood-brain barrier or abnormal vascularity.[1][4]

Mechanism_of_Action cluster_mri MRI Process cluster_gadobutrol Gadobutrol's Influence Protons Water Protons in Tissue RF_Pulse RF Pulse Application Protons->RF_Pulse Relaxation Proton Relaxation RF_Pulse->Relaxation Signal MR Signal Generation Relaxation->Signal Image T1-Weighted Image Signal->Image Enhanced_Signal Increased Signal Intensity Gadobutrol Gadobutrol (Paramagnetic Agent) Interaction Interaction with Water Protons Gadobutrol->Interaction T1_Shortening Shortened T1 Relaxation Time Interaction->T1_Shortening T1_Shortening->Relaxation accelerates Enhanced_Signal->Image results in bright regions

Fig. 2: Mechanism of action of Gadobutrol in T1-weighted MRI.

References

Gadobutrol Monohydrate relaxivity theory and principles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Relaxivity Theory and Principles of Gadobutrol Monohydrate

Introduction to this compound

Gadobutrol is a second-generation, gadolinium-based contrast agent (GBCA) utilized in magnetic resonance imaging (MRI).[1] It is distinguished by its macrocyclic, non-ionic structure, where a central gadolinium ion (Gd³⁺) is tightly bound within a chelate called dihydroxy-hydroxymethylpropyl-tetraazacyclododecane-triacetic acid (butrol).[1][2] This macrocyclic design imparts high stability, minimizing the in vivo release of toxic free Gd³⁺ ions.[3] A key feature of Gadobutrol is its formulation at a 1.0 M concentration, double that of many other GBCAs, allowing for a more compact contrast bolus with a smaller injection volume.[1][4]

The primary function of Gadobutrol, like other GBCAs, is to enhance the contrast of MRI images by shortening the relaxation times of water protons in surrounding tissues.[5] Its efficacy in this role is quantified by its relaxivity, a measure of its potency. Gadobutrol exhibits one of the highest T1 relaxivities among all clinically approved macrocyclic GBCAs, a characteristic that underpins its strong performance in contrast-enhanced imaging.[3] This guide delves into the core physicochemical principles and theoretical frameworks that govern the relaxivity of this compound.

Core Principles of Paramagnetic Relaxation

In MRI, image contrast is fundamentally dependent on variations in the radiofrequency signals emitted by protons, which are influenced by proton density and the relaxation times T1 (spin-lattice or longitudinal) and T2 (spin-spin or transverse).[6] Paramagnetic substances like Gadobutrol, when introduced into a magnetic field, create local magnetic field fluctuations that dramatically accelerate the relaxation rates of nearby water protons.[5]

This enhancement is achieved by shortening both T1 and T2 relaxation times.[1] The efficiency of a contrast agent in this process is defined by its relaxivity (r₁ and r₂) , expressed in L·mmol⁻¹·s⁻¹. It represents the increase in the relaxation rate (1/T1 or 1/T2) per unit concentration of the contrast agent. For T1-weighted imaging, a high r₁ relaxivity is the most critical parameter for achieving significant signal enhancement.[7]

Theoretical Framework: The Solomon-Bloembergen-Morgan (SBM) Theory

The relaxivity of a gadolinium complex like Gadobutrol is governed by a complex interplay of molecular-level factors, which are well-described by the Solomon-Bloembergen-Morgan (SBM) theory.[8] This theory delineates the contributions from water molecules in the inner, second, and outer coordination spheres of the Gd³⁺ ion.

SBM_Theory cluster_Complex Gadobutrol Complex cluster_Dynamics Molecular Dynamics Complex Gd³⁺ Core InnerSphere Inner-Sphere Water (q, τm) SecondSphere Second-Sphere Water Relaxivity Overall Relaxivity (r₁) InnerSphere->Relaxivity r₁ᴵˢ SecondSphere->Relaxivity r₁ˢˢ Rotational Rotational Motion (τR) Rotational->Relaxivity influences r₁ Electronic Electronic Relaxation (T1e, T2e) Electronic->Relaxivity influences r₁

Caption: Key factors influencing Gadobutrol relaxivity based on SBM theory.

Inner-Sphere Contribution (r₁ᴵˢ) This is the dominant contribution to relaxivity and arises from the direct interaction between the Gd³⁺ ion and the water molecule(s) transiently bound in its first coordination sphere.[9] Key parameters include:

  • Number of inner-sphere water molecules (q): The number of water molecules directly coordinated to the Gd³⁺ ion. For most gadolinium chelates, including Gadobutrol, q=1.[8]

  • Water Residence Lifetime (τₘ): This is the average time a water molecule remains coordinated to the Gd³⁺ ion before exchanging with a molecule from the bulk solvent. Optimal relaxivity requires a fast water exchange rate; if the exchange is too slow, it becomes the rate-limiting step for the overall relaxation process.[8][9]

  • Gd³⁺-Proton Distance (r): The relaxation effect is proportional to 1/r⁶, making the distance between the gadolinium ion and the protons of the coordinated water molecule a critical factor.[9]

Second and Outer-Sphere Contribution (r₁ˢˢ, r₁ᴼˢ) This contribution comes from water molecules in the second and outer hydration layers that are not directly bound but are close enough to be influenced by the paramagnetic center as they diffuse past.[9] Molecular dynamics simulations have revealed that for Gadobutrol, the outer-shell water contributes approximately 50% of the total r₁ relaxivity, a significantly higher proportion than for unchelated gadolinium ions.[10][11][12]

Rotational Correlation Time (τᵣ) This parameter describes the rate at which the Gd³⁺-complex tumbles in solution. The tumbling motion creates the fluctuating magnetic fields necessary for relaxation. Slower tumbling, which occurs with larger molecules or in more viscous media, can lead to increased relaxivity.[8]

Structural Uniqueness of Gadobutrol Gadobutrol's high relaxivity compared to other macrocyclic agents like gadoteridol (B1662839) and gadoterate (B1198928) is attributed to its unique molecular structure.[7][8] The butrol (B126436) side chain contains hydroxyl (-OH) groups that are thought to form an intramolecular hydrogen bond with the inner-sphere water molecule. This interaction can reduce the rotational motion of the coordinated water, leading to an increase in relaxivity.[8][13]

Quantitative Relaxivity Data

The relaxivity of Gadobutrol is not a fixed value; it depends on extrinsic factors such as magnetic field strength, temperature, and the composition of the medium (e.g., plasma, blood).[7] The tables below summarize key physicochemical properties and reported relaxivity values under various conditions.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Chemical Name gadolinium(III) 2,2',2''-(10-((2R,3S)-1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate [2]
Molecular Formula C₁₈H₃₁GdN₄O₉ · H₂O [14]
Molar Mass 622.73 g·mol⁻¹ [15]
Structure Type Macrocyclic, Non-ionic [1]

| Concentration | 1.0 mol/L |[2] |

Table 2: Longitudinal (r₁) and Transverse (r₂) Relaxivity of Gadobutrol

Magnetic Field (T) Medium Temperature (°C) r₁ (L·mmol⁻¹·s⁻¹) r₂ (L·mmol⁻¹·s⁻¹) Reference(s)
1.5 Human Plasma 37 5.2 6.1 [1]
1.5 Human Plasma 37 4.78 ± 0.12 - [8]
3.0 Human Plasma 37 4.97 ± 0.59 - [8]
7.0 Human Plasma 37 3.83 ± 0.24 - [8]
3.0 Human Blood 37 3.47 ± 0.16 - [8]

| 1.5 | Bovine Plasma | 37 | 5.2 (4.9 - 5.5) | - |[13] |

Note: Relaxivity values tend to decrease at higher magnetic field strengths. The r₂/r₁ ratio is also an important factor, particularly for T2-weighted imaging and at high concentrations where T2 effects can become significant.*[16][17]

Experimental Protocol for Relaxivity Measurement

Determining the relaxivity of a contrast agent requires precise and standardized experimental procedures. The following protocol is based on methodologies described in peer-reviewed literature for evaluating GBCAs.[8]

Experimental_Workflow A 1. Phantom Preparation - Prepare serial dilutions of Gadobutrol in medium (e.g., human plasma) - Include a zero-concentration control sample B 2. Temperature Control - Place phantoms in a water bath at 37°C - Transfer to MRI scanner and allow temperature to equilibrate A->B C 3. MRI Acquisition - Use an Inversion Recovery (IR) sequence (e.g., IR-TSE) - Acquire images at multiple inversion times (TI) B->C D 4. T₁ Calculation - Plot signal intensity vs. TI for each concentration - Fit data to the IR signal equation to determine T₁ C->D E 5. Relaxivity (r₁) Calculation - Convert T₁ to relaxation rate (R₁ = 1/T₁) - Perform a weighted linear regression of R₁ vs. concentration - The slope of the line is r₁ D->E

Caption: Standard experimental workflow for determining T1 relaxivity (r₁).

Detailed Methodology:

  • Phantom Preparation: A series of phantoms is created with varying concentrations of Gadobutrol (e.g., 0.25, 0.5, 0.75, 1.0 mmol/L) in the desired medium, such as human plasma or whole blood. A control phantom containing only the medium is essential to measure the baseline relaxation rate.[8]

  • Temperature and Field Standardization: Phantoms are maintained at a physiologically relevant temperature (37°C). The experiment is conducted at a specific, calibrated magnetic field strength (e.g., 1.5 T, 3 T).[8]

  • MRI Data Acquisition: An inversion recovery sequence, such as an Inversion Recovery Turbo Spin Echo (IR-TSE), is used to acquire images. This sequence is highly sensitive to T1 differences and involves acquiring a set of images with varying inversion times (TI).[8]

  • Data Analysis and T₁ Calculation: For each phantom (concentration), the signal intensity from a region of interest is measured at each TI. These data points are then fitted to the standard signal equation for an inversion recovery sequence to calculate the T1 value.

  • Relaxivity (r₁) Calculation: The calculated T1 values are converted to longitudinal relaxation rates (R₁ = 1/T₁). The relaxivity, r₁, is then determined by the slope of the line from a weighted linear regression of R₁ versus the Gadobutrol concentration.[8]

Clinical Mechanism of Action

In a clinical setting, the theoretical principles of relaxivity translate directly into diagnostic utility. Following intravenous administration, Gadobutrol is rapidly distributed throughout the extracellular space but does not cross the intact blood-brain barrier.[1][6]

Clinical_Mechanism A Intravenous Administration of Gadobutrol B Distribution in Extracellular Fluid Space A->B C Accumulation in Tissues with Disrupted Blood-Brain Barrier or Abnormal Vascularity B->C D Local Increase in Gd³⁺ Concentration C->D E Shortening of Proton T₁ Relaxation Time D->E F Increased Signal Intensity on T₁-Weighted MRI E->F G Enhanced Visualization of Pathological Lesions F->G

Caption: The clinical pathway of Gadobutrol from administration to image enhancement.

In areas of pathology, such as tumors or regions of inflammation, the blood-brain barrier is often compromised. This allows Gadobutrol to leak from the vasculature into the interstitial space, leading to a high local concentration of the agent.[1][2] This localized accumulation causes significant T1 shortening of the surrounding water protons. On T1-weighted MRI scans, tissues with shorter T1 times appear brighter. The result is a conspicuous signal enhancement of the pathological tissue, improving its detection, delineation, and characterization against the darker, non-enhancing background of healthy tissue.[5]

Conclusion

The high relaxivity of this compound is not a singular property but the result of a sophisticated interplay between its macrocyclic structure, the unique properties of its butrol side chain, and fundamental principles of paramagnetic relaxation. Governed by the Solomon-Bloembergen-Morgan theory, its efficacy is rooted in the dynamics of water exchange at the inner and outer coordination spheres of the gadolinium ion and the rotational motion of the entire complex. The distinct hydroxyl groups on the ligand appear to optimize these interactions, giving Gadobutrol a higher relaxivity compared to other agents in its class. This superior molecular-level efficiency translates directly into robust signal enhancement in clinical MRI, solidifying its role as a powerful tool for diagnostic imaging.

References

The Preclinical Profile of Gadobutrol: A Deep Dive into Animal Pharmacokinetics and Biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and biodistribution of Gadobutrol (B1674391), a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA), as determined in key animal studies. Understanding the preclinical behavior of this agent is crucial for its clinical application and for the development of future imaging agents.

Executive Summary

Gadobutrol is a second-generation extracellular GBCA characterized by its high stability and a unique 1.0 M concentration, which is double that of many other GBCAs.[1] Preclinical animal studies are fundamental in establishing the safety and efficacy profile of such agents before human trials. This document synthesizes pharmacokinetic and biodistribution data from various animal models, including rats, dogs, rabbits, and monkeys. The data consistently demonstrates that Gadobutrol is rapidly distributed into the extracellular space, shows minimal protein binding, and is almost exclusively eliminated unchanged via the kidneys.[1][2] Its macrocyclic structure contributes to its high kinetic and thermodynamic stability, minimizing the in vivo release of gadolinium ions.[3][4]

Physicochemical Properties Influencing In Vivo Behavior

The pharmacokinetic profile of Gadobutrol is intrinsically linked to its molecular structure and physicochemical properties. As a macrocyclic and non-ionic chelate, it exhibits high kinetic inertness, which is a critical factor for its in vivo stability.[4] This stability reduces the potential for transmetallation or the release of free Gd³⁺ ions, which has been a concern with some linear GBCAs.[3] Furthermore, its high hydrophilicity, conferred by the trihydroxybutyl group, leads to very low protein binding and facilitates its rapid distribution in the extracellular fluid and subsequent renal excretion.[2]

cluster_0 Physicochemical Properties cluster_1 Pharmacokinetic Outcomes A Macrocyclic Structure D High in vivo Stability A->D ensures B Non-ionic Nature E Low Protein Binding B->E contributes to C High Hydrophilicity C->E promotes G Rapid Renal Excretion D->G allows for F Extracellular Distribution E->F facilitates F->G leads to

Gadobutrol's Physicochemical to Pharmacokinetic Profile.

Pharmacokinetics in Animal Models

Animal studies have been pivotal in characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Gadobutrol. The agent is administered intravenously and exhibits dose-proportional pharmacokinetics.[1] It is not metabolized in the body.[2]

Table 1: Key Pharmacokinetic Parameters of Gadobutrol in Animal Models
Animal ModelDose (mmol/kg)Elimination Half-life (t½)Plasma Clearance (CL)Volume of Distribution (Vss)Reference(s)
Dogs (Beagle) Not Specified~45 minutes3.75 ± 0.30 ml/min/kg0.23 ± 0.02 L/kg[2][5]
Monkeys (Marmoset) 0.326 ± 4 minutes (slow injection)Not ReportedNot Reported[6]
62 ± 8 minutes (bolus injection)
Rats 0.11.78 ± 0.43 hours1.56 ± 0.18 ml/min/kg0.21 ± 0.02 L/kg[2]
0.41.33 ± 0.21 hours1.45 ± 0.22 ml/min/kg0.15 ± 0.02 L/kg[2]

Data presented as mean ± standard deviation where available.

These data highlight a rapid elimination phase across different species, with a distribution volume that suggests confinement to the extracellular fluid space.[2][5]

Biodistribution Profile

Biodistribution studies confirm the rapid clearance of Gadobutrol from the body, with the majority of the injected dose excreted via the kidneys. Long-term studies show very low residual gadolinium levels in tissues.

Table 2: Gadobutrol Biodistribution in Rats
Time Post-InjectionTotal Body Retention (% of Injected Dose)Key Organs with Detectable GdReference(s)
2 hours>90% excreted-[2]
1 day0.71%Kidneys, Bones, Blood[2]
7 days0.15% - 0.16%Kidneys, Liver, Bones[2][5]

Dose administered was 0.25 mmol/kg.

Further studies in rats have compared the gadolinium retention of different macrocyclic GBCAs. At 5 weeks post-injection, the mean gadolinium concentrations in the cerebellum of rats that received repeated doses of Gadobutrol were 0.297 nmol Gd/g.[7] In rabbits, 12 weeks after repeated injections, the mean gadolinium concentrations in the cerebellum and cerebrum decreased to 0.040 and 0.027 nmol Gd/g, respectively.[8]

Experimental Methodologies

A standardized approach is typically employed in the preclinical evaluation of Gadobutrol's pharmacokinetics and biodistribution. The following workflow outlines the key steps involved.

cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Interpretation A Animal Model Selection (e.g., Rats, Dogs, Rabbits) B Dose Administration (Intravenous Injection) A->B C Sample Collection (Blood, Urine, Tissues) at various time points B->C D Gadolinium Quantification (ICP-MS or ICP-AES) C->D analysis E Pharmacokinetic Modeling D->E F Biodistribution Analysis D->F G Determination of PK Parameters (t½, CL, Vd) E->G H Tissue Concentration Mapping F->H I Safety Assessment G->I H->I

General Workflow for Preclinical Pharmacokinetic and Biodistribution Studies.
Key Experimental Protocols

  • Animal Models: Studies have utilized various species, including Wistar or Sprague-Dawley rats, Beagle dogs, New Zealand white rabbits, and common marmoset monkeys.[5][6][7][8]

  • Dose Administration: Gadobutrol is typically administered as a single intravenous bolus injection.[5][6] Doses in animal studies have ranged from 0.1 to 0.4 mmol/kg, and in some cases, repeated dosing regimens have been used.[2][7][8]

  • Sample Collection: Blood, urine, and various tissues are collected at predetermined time points post-injection. For pharmacokinetic analysis, blood samples are typically drawn at frequent intervals shortly after administration and then at longer intervals. For biodistribution, animals are euthanized at different time points, and organs of interest are harvested.[7][8]

  • Analytical Methods: The concentration of gadolinium in biological samples is determined using highly sensitive techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES).[2][7][8] High-performance liquid chromatography (HPLC) has been used to confirm that Gadobutrol is excreted unchanged.[2]

Conclusion

The extensive body of preclinical research on Gadobutrol provides a robust characterization of its pharmacokinetic and biodistribution profile. Animal studies consistently demonstrate its rapid extracellular distribution and renal excretion, with minimal long-term tissue retention. These favorable characteristics, underpinned by its stable macrocyclic structure, have established a strong foundation for its successful and safe clinical use as a magnetic resonance imaging contrast agent.

References

A Technical Guide to the Stability and Solubility of Gadobutrol Monohydrate for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on the stability and solubility of Gadobutrol (B1674391) Monohydrate, a gadolinium-based contrast agent. The following sections detail its physicochemical properties, storage, handling, and analytical methodologies to ensure its effective and safe use in a laboratory setting.

Physicochemical Properties

Gadobutrol Monohydrate is a non-ionic, macrocyclic gadolinium-based contrast agent (GBCA). Its chemical structure consists of a central gadolinium(III) ion chelated by the macrocyclic ligand butrol. This stable complex is highly paramagnetic, which is fundamental to its function in magnetic resonance imaging (MRI).[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₃₃GdN₄O₁₀[4][5]
Molecular Weight 622.73 g/mol [4][5]
Appearance White to off-white crystalline solid/powder[6][7]
Structure Non-ionic, macrocyclic complex[2][6]

Solubility

This compound is characterized by its high hydrophilicity and water solubility.[2][] This property is crucial for its formulation as an injectable contrast agent. Two polymorphs of the monohydrate have been identified, with differing aqueous solubilities.

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityTemperatureReference
Water (Polymorph I) 1081 ± 2 g/L20°C[9]
Water (Polymorph II) 922 ± 9 g/L20°C[9]
Water Easily soluble, in almost any ratioRoom Temperature[][9]
Methanol Slightly solubleNot Specified[][10]
Ethanol Slightly solubleNot Specified[]
Chloroform Practically insolubleNot Specified[]
Acetone Practically insolubleNot Specified[]
DMSO SolubleNot Specified[5]

For laboratory use, stock solutions can be prepared by dissolving the solid in the solvent of choice, which should be purged with an inert gas.[10]

Stability and Storage

This compound exhibits good stability under recommended storage conditions.[6] However, it is susceptible to degradation under forced conditions.

Table 3: Recommended Storage and Stability of this compound

ConditionRecommendation/ObservationReference
Long-term Storage -20°C (≥4 years stability)[10]
Short-term Storage 0 - 4°C, dry and dark (days to weeks)[5]
General Storage 25°C (excursions permitted to 15-30°C). Do not freeze.[11]
Shipping Stable for a few weeks at ambient temperature.[5]
Incompatibilities Strong acids, strong bases, strong oxidizers.[11]
Opened Pharmacy Bulk Package Stable for 24 hours at 20–25°C.[12]

Forced degradation studies have been conducted to understand the stability of Gadobutrol under various stress conditions.

Table 4: Conditions for Forced Degradation Studies of Gadobutrol

ConditionMethodReference
Acid Hydrolysis 1.0 M HCl at 60°C for 1 hour[13]
Base Hydrolysis 1.0 M NaOH at 60°C for 1 hour[13]
Oxidation Peroxide (bench top, 4 hours)[13]
Thermal Degradation 105°C for 24 hours[13]
Humidity 90% humidity for 24 hours[13]

Experimental Protocols

Stability-Indicating UPLC Method

A validated Ultra-Performance Liquid Chromatography (UPLC) method can be used for the quantitative estimation of Gadobutrol and to monitor its stability.

Table 5: UPLC Method Parameters for Gadobutrol Analysis

ParameterSpecificationReference
Column Acquity UPLC CSH Phenyl-Hexyl (150 x 2.1mm, 1.7µm)[14]
Mobile Phase pH 3.8 ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) (85:15 v/v)[14]
Flow Rate 0.5 mL/min[14]
Column Temperature 40°C[14]
Sample Temperature 5°C[14]
Injection Volume 2 µL[14]
Detection Wavelength 195 nm[14]
Run Time 6 minutes[14]
Retention Time Approximately 3.1 minutes[14]

Protocol:

  • Buffer Preparation: Dissolve 1.9142 g of ammonium acetate in 900 mL of HPLC grade water. Adjust the pH to 3.8 with glacial acetic acid and make up the volume to 1000 mL. Filter through a 0.22µm membrane filter.[14]

  • Mobile Phase Preparation: Mix 850 mL of the prepared buffer with 150 mL of acetonitrile. Filter the solution through a 0.22µm membrane filter.[14]

  • Diluent Preparation: Use the mobile phase as the diluent.[14]

  • Standard Solution Preparation: Accurately weigh 20.18 mg of Gadobutrol working standard and transfer it to a 20 mL volumetric flask. Add 10 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well.[14]

  • Sample Solution Preparation: Accurately transfer 4.0 mL of the sample into a 250 mL volumetric flask, add 120 mL of diluent, and shake for 5 minutes. Dilute to volume with the diluent and mix well. Further transfer 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.[14]

  • Chromatographic Analysis: Inject the prepared solutions into the UPLC system and record the chromatograms.

Stability-Indicating HPLC Method for Impurity Analysis

A High-Performance Liquid Chromatography (HPLC) method can be employed to separate Gadobutrol from its potential impurities.

Table 6: HPLC Method Parameters for Gadobutrol Impurity Analysis

ParameterSpecificationReference
Column Phenomenex Luna Phenyl-Hexyl C18 (250 x 4.6 mm, 5 µm)[13][15]
Mobile Phase Aqueous formic acid (pH 3.6) and acetonitrile (95.5:0.5 v/v)[13]
Flow Rate 1 mL/min[13]
Column Temperature 50°C[13]
Sample Temperature 5°C[13]
Injection Volume 20 µL[13]
Detection Wavelength 195 nm[13]

Protocol:

  • Mobile Phase Preparation: Prepare a mixture of aqueous formic acid (pH adjusted to 3.6) and acetonitrile in a 95.5:0.5 volume ratio.

  • Sample Preparation: Prepare a mixed stock solution of Gadobutrol and its impurities at a concentration of 2.0% in the mobile phase.[13] For specificity testing, prepare a blank diluent, a Gadobutrol sample, and a Gadobutrol sample spiked with impurities A, B, and C at 20 ppm.[13]

  • Chromatographic Analysis: Inject the prepared solutions into the HPLC system and record the chromatograms.

Mechanism of Action and Experimental Workflows

Gadobutrol's mechanism of action as an MRI contrast agent is based on its paramagnetic properties, which alter the relaxation times of water protons in its vicinity.

G cluster_0 In Vivo Environment cluster_1 MRI Process Gadobutrol Gadobutrol (Gd³⁺ complex) WaterProtons Water Protons (H⁺) Gadobutrol->WaterProtons interacts with MagneticField External Magnetic Field (B₀) Tissue Target Tissue WaterProtons->Tissue present in Relaxation Shortened T1 Relaxation Time WaterProtons->Relaxation influenced by Gadobutrol MagneticField->WaterProtons aligns Signal Enhanced MRI Signal Relaxation->Signal Image High-Contrast Image Signal->Image

Caption: Mechanism of MRI contrast enhancement by Gadobutrol.

The following workflow outlines a typical process for assessing the stability of this compound in a laboratory setting.

G start Start: this compound Sample prepare_solution Prepare Stock Solution start->prepare_solution stress_conditions Apply Stress Conditions (Acid, Base, Heat, etc.) prepare_solution->stress_conditions sampling Collect Samples at Time Intervals stress_conditions->sampling sampling->sampling t=0, t=x, t=y... analysis Analyze by Stability-Indicating UPLC/HPLC Method sampling->analysis data_evaluation Evaluate Data (Purity, Degradants) analysis->data_evaluation conclusion Determine Stability Profile data_evaluation->conclusion

Caption: Experimental workflow for stability testing of Gadobutrol.

References

A Technical Guide to the T1 and T2 Relaxation Properties of Gadobutrol Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gadobutrol (marketed as Gadovist® or Gadavist®) is a second-generation, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI) and magnetic resonance angiography (MRA).[1][2] Its molecular structure consists of a gadolinium ion (Gd³⁺) tightly bound within a macrocyclic chelate (DO3A-butrol).[1] This high-stability complex minimizes the in vivo release of toxic free Gd³⁺ ions.[3]

A distinguishing feature of Gadobutrol is its formulation at a 1.0 M concentration, double that of many other GBCAs, which allows for the administration of a more compact contrast bolus in a smaller injection volume.[2][4][5] This, combined with its inherent relaxivity characteristics, contributes to its efficacy in enhancing signal intensity for visualizing lesions, vasculature, and areas with a disrupted blood-brain barrier.[1][2][4] This guide provides an in-depth analysis of the T1 and T2 relaxation properties of Gadobutrol, the experimental methods used to determine them, and the key factors influencing its performance.

Core Mechanism of Action: T1 and T2 Relaxation

The contrast-enhancing effect of Gadobutrol is rooted in the paramagnetic nature of the gadolinium ion (Gd³⁺).[6] Gd³⁺ possesses seven unpaired electrons, which creates a large local magnetic moment.[6] When placed in the strong external magnetic field of an MRI scanner, this magnetic moment interacts with the magnetic moments of nearby water protons.

This interaction creates an additional and highly efficient pathway for the protons to exchange energy with their surroundings, a process known as relaxation. Specifically, Gadobutrol significantly shortens the spin-lattice (T1) and spin-spin (T2) relaxation times of water protons in the tissues where it accumulates.[4][6] The shortening of T1 is the dominant effect, leading to a stronger signal (brighter image) on T1-weighted MRI scans, thereby generating high contrast between the agent-enhanced tissue and the surrounding unenhanced tissue.

Mechanism_of_Action cluster_0 MRI Environment cluster_1 Gadobutrol Influence B0 External Magnetic Field (B0) Protons Water Protons in Tissue B0->Protons Alignment RF RF Pulse Protons->RF Gadobutrol Gadobutrol (Gd³⁺) Paramagnetic Center Protons->Gadobutrol RF->Protons Excitation Relaxation Accelerated Relaxation Gadobutrol->Relaxation Induces Signal Enhanced MR Signal Relaxation->Signal Results in Experimental_Workflow cluster_prep Preparation cluster_mri MRI Acquisition cluster_analysis Data Analysis A Prepare Medium (e.g., Human Plasma at 37°C) B Create Samples with Varying Gadobutrol Concentrations (0, 0.25, 0.5, 1.0 mM) A->B C Place Phantoms in MRI Scanner B->C D Acquire Images using Inversion Recovery Sequence C->D E Measure Signal Intensity vs. Inversion Time D->E F Fit Data to Signal Equation to Calculate T1 Times E->F G Calculate Relaxation Rate R1 = 1/T1 F->G H Plot R1 vs. [Gadobutrol] G->H I Determine Slope of Line H->I Result Result: r1 Relaxivity (L·mmol⁻¹·s⁻¹) I->Result

References

Gadobutrol Monohydrate: A Technical Guide for Advanced Molecular Imaging Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadobutrol, a second-generation, non-ionic macrocyclic gadolinium-based contrast agent (GBCA), has emerged as a valuable tool in magnetic resonance imaging (MRI). Its unique physicochemical properties, including high relaxivity and a favorable safety profile, make it a subject of increasing interest for novel molecular imaging research. This technical guide provides an in-depth overview of Gadobutrol Monohydrate, focusing on its core attributes, experimental applications, and potential for future research and development in molecular imaging.

Core Properties of this compound

Gadobutrol's efficacy and safety are rooted in its distinct chemical structure. The gadolinium ion (Gd³⁺) is tightly bound within a macrocyclic chelate, 10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (butrol). This structure imparts high kinetic and thermodynamic stability, minimizing the release of toxic free Gd³⁺ ions in vivo.[1]

Physicochemical Characteristics

The key physicochemical properties of this compound are summarized in the table below, providing a comparative basis for experimental design.

PropertyValueReferences
Molecular Formula C₁₈H₃₃GdN₄O₁₀[2]
Molecular Weight 622.73 g/mol [2]
Appearance White to almost white powder[3]
Solubility Highly water-soluble[3]
Log P (n-octanol/water) -5.4 at 25 °C[4]
Osmolality (1.0 M solution at 37 °C) 1117 mOsm/kg H₂O[4]
Viscosity (1.0 M solution at 37 °C) 4.96 mPa·s[4]
Pharmacokinetic Profile

Gadobutrol exhibits predictable pharmacokinetic behavior, characterized by rapid distribution in the extracellular space and renal excretion.[1][5]

ParameterSpeciesValueReferences
Plasma Half-Life (t½) Humans1.81 hours[1]
Dogs~45 minutes[6]
Volume of Distribution (Vd) Humans0.21 ± 0.02 L/kg[4]
Dogs0.23 L/kg[6]
Protein Binding HumansNegligible[7]
Elimination Humans>90% excreted unchanged in urine within 12 hours[1]
Relaxivity Data

Relaxivity, the measure of a contrast agent's ability to increase the relaxation rate of water protons, is a critical determinant of its efficacy. Gadobutrol exhibits high T1 relaxivity.

Magnetic Field StrengthMediumr1 Relaxivity (L·mmol⁻¹·s⁻¹)r2 Relaxivity (L·mmol⁻¹·s⁻¹)References
0.47 T Plasma5.66.5[8]
1.5 T Plasma5.2 - 5.66.1 - 6.8[4][8]
2.0 T Plasma6.1-[6]
3.0 T Plasma4.7 - 4.976.3[4]
7.0 T Plasma3.83-

Mechanism of Contrast Enhancement

Gadobutrol functions by shortening the T1 relaxation time of water protons in its vicinity. The paramagnetic Gd³⁺ ion has seven unpaired electrons, creating a strong magnetic moment that influences the surrounding water molecules. This leads to a more rapid realignment of the water protons with the main magnetic field after radiofrequency excitation, resulting in a brighter signal on T1-weighted MR images.[5]

Mechanism_of_Contrast_Enhancement cluster_0 Gadobutrol Action Gadobutrol Gadobutrol (Gd³⁺ chelate) Water Water Protons (in tissue) Gadobutrol->Water Shortens T1 relaxation time MRI MRI Scanner (Magnetic Field + RF Pulse) Water->MRI Interaction with Magnetic Field Signal Enhanced T1-weighted Signal (Brightness) MRI->Signal Signal Detection

Mechanism of T1 contrast enhancement by Gadobutrol.

Experimental Protocols for Novel Molecular Imaging Research

Gadobutrol's stable platform allows for its use in a variety of preclinical research applications, from standard contrast-enhanced imaging to the development of targeted probes.

Preclinical Cancer Imaging in a Murine Model

This protocol outlines a general procedure for dynamic contrast-enhanced (DCE)-MRI in a mouse model of cancer.

1. Animal Preparation:

  • Anesthetize the tumor-bearing mouse (e.g., with isoflurane).

  • Place a catheter in the tail vein for contrast agent administration.

  • Position the animal in the MRI scanner, ensuring the tumor is within the imaging coil.

  • Monitor vital signs throughout the procedure.

2. MRI Acquisition:

  • Acquire pre-contrast T1-weighted images of the tumor region.

  • Administer this compound intravenously as a bolus injection at a dose of 0.1 mmol/kg body weight, followed by a saline flush.[9]

  • Immediately begin acquisition of a series of T1-weighted images (dynamic scans) for a set duration (e.g., 7 minutes) to capture the contrast agent kinetics.[9]

  • After the dynamic scan, higher resolution post-contrast T1-weighted images can be acquired.

3. Data Analysis:

  • Analyze the dynamic scan data to generate time-signal intensity curves (TICs) for the tumor and surrounding tissue.

  • Use pharmacokinetic modeling to extract quantitative parameters such as Ktrans (volume transfer constant) and ve (extracellular extravascular space volume fraction).

Preclinical_Imaging_Workflow cluster_workflow Preclinical MRI Workflow AnimalPrep 1. Animal Preparation (Anesthesia, Catheterization) PreContrast 2. Pre-Contrast MRI Scan AnimalPrep->PreContrast Injection 3. IV Injection (Gadobutrol 0.1 mmol/kg) PreContrast->Injection DynamicScan 4. Dynamic Contrast-Enhanced Scan Injection->DynamicScan PostContrast 5. Post-Contrast High-Resolution Scan DynamicScan->PostContrast Analysis 6. Data Analysis (Pharmacokinetic Modeling) PostContrast->Analysis

Workflow for preclinical cancer imaging with Gadobutrol.
Functionalization of Gadobutrol for Targeted Probes (Conceptual Protocol)

While Gadobutrol itself is a non-targeted agent, its structure can be conceptually modified for targeted molecular imaging. This would typically involve conjugating the butrol (B126436) ligand (before complexation with gadolinium) to a targeting moiety (e.g., a peptide or antibody) that recognizes a specific biological marker. A common chemical strategy for this is through N-Hydroxysuccinimide (NHS) ester chemistry.

1. Ligand Modification:

  • Chemically modify the butrol ligand to introduce a reactive group, such as a primary amine or a carboxyl group, at a position that does not interfere with gadolinium chelation.

2. Activation and Conjugation:

  • If a carboxyl group is introduced, activate it to an NHS ester.

  • React the NHS-activated ligand with a targeting moiety containing a primary amine. The reaction is typically carried out in a buffer with a pH of 8.3-8.5.[10][11]

3. Gadolinium Chelation:

  • After conjugation, complex the modified ligand with gadolinium(III) chloride or oxide to form the targeted contrast agent.

4. Purification and Characterization:

  • Purify the final product using techniques like HPLC.

  • Characterize the conjugate to confirm its structure, purity, and relaxivity.

Gadobutrol_Functionalization cluster_functionalization Conceptual Functionalization of Gadobutrol Butrol Butrol Ligand Modification Chemical Modification (Add reactive group) Butrol->Modification ModifiedLigand Modified Ligand Modification->ModifiedLigand Activation Activation (e.g., NHS ester) ModifiedLigand->Activation ActivatedLigand Activated Ligand Activation->ActivatedLigand Conjugation Conjugation Reaction ActivatedLigand->Conjugation TargetingMoiety Targeting Moiety (Peptide, Antibody) TargetingMoiety->Conjugation ConjugatedLigand Ligand-Target Conjugate Conjugation->ConjugatedLigand Chelation Gadolinium Chelation ConjugatedLigand->Chelation Gd Gd³⁺ Gd->Chelation TargetedProbe Targeted Gadobutrol Probe Chelation->TargetedProbe

Logical steps for creating a targeted Gadobutrol-based probe.

Novel Research Applications

The robust and well-characterized nature of Gadobutrol makes it a suitable platform for a range of novel molecular imaging research applications.

  • Development of Targeted Contrast Agents: As outlined in the conceptual protocol, Gadobutrol's ligand can be conjugated to molecules that target specific receptors, enzymes, or other biomarkers of disease. This allows for the visualization of molecular processes and can enhance diagnostic specificity.

  • Encapsulation in Nanocarriers: Gadobutrol can be encapsulated within liposomes or nanoparticles to alter its pharmacokinetic profile, enabling applications such as long-circulating blood pool imaging or targeted delivery to tumors through the enhanced permeability and retention (EPR) effect.[12]

  • Chemical Exchange Saturation Transfer (CEST) Imaging: While not a conventional application, the protons on the butrol ligand could potentially be exploited for CEST imaging, a technique that allows for the detection of low-concentration molecules through their exchange with water protons.[13][14] Further research is needed to explore the feasibility of this application.

  • Combination with other Imaging Moieties: Gadobutrol can be incorporated into multimodal imaging probes, for example, by conjugating it to a fluorescent dye or a radionuclide, allowing for correlative imaging with MRI and optical or nuclear imaging techniques.

Conclusion

This compound is a powerful and versatile tool for molecular imaging research. Its well-defined physicochemical properties, predictable pharmacokinetics, and high relaxivity provide a solid foundation for both established and innovative imaging applications. For researchers and drug development professionals, Gadobutrol offers a reliable platform for preclinical imaging and a starting point for the design of next-generation targeted and multimodal contrast agents. The detailed data and protocols presented in this guide are intended to facilitate the exploration of Gadobutrol's full potential in advancing the field of molecular imaging.

References

Methodological & Application

Application Notes and Protocols for In Vivo Mouse Imaging with Gadobutrol Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadobutrol monohydrate, a macrocyclic, non-ionic gadolinium-based contrast agent (GBCA), is a valuable tool for preclinical magnetic resonance imaging (MRI) in mouse models. Its high relaxivity and favorable safety profile make it well-suited for a variety of in vivo applications, including the assessment of tissue perfusion, vascular permeability, and the integrity of biological barriers such as the blood-brain barrier (BBB). These application notes provide detailed protocols for the use of this compound in mice, guidance on data interpretation, and visualization of relevant biological pathways.

Data Presentation

Quantitative MRI Parameters

The following tables summarize key quantitative data for this compound in mouse imaging studies. These values can serve as a reference for experimental planning and data analysis.

Table 1: T1 Relaxation Times in Mouse Tissues (7T MRI)

TissuePre-Contrast T1 (ms)Post-Contrast T1 (ms)Reference
Brain (Healthy)~1800-2000~1500-1700General knowledge
Brain (EAE Lesion)~2000-2200Significantly decreased[1][2]
Kidney (Cortex)~1300-1500Significantly decreasedGeneral knowledge
Kidney (Medulla)~1800-2000Significantly decreasedGeneral knowledge
Muscle~1400-1600Moderately decreasedGeneral knowledge
Liver~800-1000Significantly decreasedGeneral knowledge

Note: Post-contrast T1 values are dependent on the dose and timing of administration. The values presented here are approximate and intended for illustrative purposes.

Table 2: Biodistribution of Gadobutrol in Mice (% Injected Dose per Gram of Tissue - %ID/g)

Organ2 hours post-injection24 hours post-injection40 days post-injectionReference
BloodHighLowVery Low[1][3]
KidneyHighLowVery Low[3]
LiverModerateLowVery Low[3]
SpleenLowVery LowNegligibleGeneral knowledge
Brain (Healthy)Very LowVery LowNegligible[1][2]
Brain (EAE Lesion)ModerateLowVery Low[1][2]

Note: Biodistribution is highly dependent on tissue perfusion and clearance rates.

Table 3: Recommended Dosages for In Vivo Mouse Imaging

ApplicationDosage (mmol/kg)Administration RouteReference
General Contrast Enhancement0.1 - 0.2Intravenous (tail vein)General knowledge
Dynamic Contrast-Enhanced (DCE) MRI0.1Intravenous (tail vein)[4][5][6]
Blood-Brain Barrier Disruption0.1 - 2.5 (single or repeated)Intravenous (tail vein)[1][2]
Tumor Angiogenesis0.1Intravenous (tail vein)General knowledge

Experimental Protocols

I. Preparation and Administration of this compound

Materials:

  • This compound (e.g., Gadavist®)

  • Sterile saline (0.9% NaCl)

  • Sterile syringes (1 mL) and needles (30-gauge or smaller)

  • Anesthesia (e.g., isoflurane)

  • Heating pad or lamp to maintain body temperature

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen).

    • Place the mouse on a heating pad to maintain body temperature throughout the procedure.

    • Secure the mouse in a prone position to allow access to the tail vein.

  • Gadobutrol Solution Preparation:

    • Gadobutrol is typically supplied at a concentration of 1.0 M.

    • For a standard dose of 0.1 mmol/kg, calculate the required volume. For a 25g mouse, this would be 2.5 µL.

    • It is recommended to dilute the calculated dose in sterile saline to a final volume of 50-100 µL for accurate and safe intravenous injection.

  • Tail Vein Injection:

    • Gently warm the mouse's tail with a heat lamp or warm water to dilate the tail veins.

    • Using a 30-gauge (or smaller) needle, carefully inject the diluted Gadobutrol solution into a lateral tail vein.

    • Inject the solution slowly and steadily.

    • After injection, apply gentle pressure to the injection site to prevent bleeding.

II. Protocol for Dynamic Contrast-Enhanced (DCE) MRI for Tumor Angiogenesis

Objective: To assess tumor vascularity and permeability.

Procedure:

  • Pre-Contrast Imaging:

    • Acquire pre-contrast T1-weighted images of the tumor region.

    • Obtain a T1 map of the region of interest.

  • Gadobutrol Administration:

    • Administer a bolus of Gadobutrol (0.1 mmol/kg) via the tail vein as described in Protocol I.

  • Dynamic Image Acquisition:

    • Immediately following the injection, begin rapid T1-weighted image acquisition of the tumor region.

    • Continue acquiring images for at least 5-7 minutes to capture the wash-in and wash-out kinetics of the contrast agent.[4][5][6]

  • Data Analysis:

    • Analyze the dynamic data to generate time-signal intensity curves for the tumor and surrounding tissues.

    • Use pharmacokinetic models to calculate parameters such as Ktrans (volume transfer constant) and ve (extracellular extravascular volume fraction), which reflect vascular permeability and perfusion.

III. Protocol for Assessing Blood-Brain Barrier (BBB) Disruption in an EAE Mouse Model

Objective: To visualize and quantify the extent of BBB breakdown in a model of multiple sclerosis.

Procedure:

  • Pre-Contrast Imaging:

    • Acquire pre-contrast T1-weighted images of the brain.

  • Gadobutrol Administration:

    • Administer Gadobutrol (0.1 mmol/kg) via the tail vein.

  • Post-Contrast Imaging:

    • Acquire T1-weighted images at multiple time points post-injection (e.g., 5, 15, and 30 minutes) to assess the extent and temporal dynamics of contrast enhancement in the brain. In some studies, repeated daily injections have been used to study cumulative effects.[1][2]

  • Data Analysis:

    • Identify areas of signal enhancement on the post-contrast images, which indicate regions of BBB disruption.

    • Quantify the volume and intensity of enhancement to assess the severity of BBB breakdown.

Visualizations

Experimental Workflow for DCE-MRI of Tumor Angiogenesis

G cluster_pre Pre-Imaging cluster_contrast Contrast Administration cluster_post Dynamic Imaging & Analysis anesthesia Anesthetize Mouse position Position in MRI pre_t1 Acquire Pre-Contrast T1-weighted Images t1_map Acquire T1 Map prepare Prepare Gadobutrol (0.1 mmol/kg) inject Inject via Tail Vein prepare->inject dce_mri Acquire Dynamic T1-weighted Images (5-7 min) inject->dce_mri analysis Pharmacokinetic Modeling (Ktrans, ve) dce_mri->analysis

Workflow for DCE-MRI of tumor angiogenesis.
Signaling Pathway of VEGF-Mediated Angiogenesis

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration Ras Ras PLCg->Ras Activates Akt Akt PI3K->Akt Activates Raf Raf Ras->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

VEGF signaling cascade in angiogenesis.
Molecular Mechanism of Blood-Brain Barrier Disruption in EAE

G cluster_immune Immune Response cluster_endothelial Endothelial Cell cluster_result Result Tcell Activated T-cells Cytokines Pro-inflammatory Cytokines (e.g., IL-17, TNF-α) Tcell->Cytokines Release TJ Tight Junction Proteins (Claudin-5, Occludin, ZO-1) Cytokines->TJ Downregulate & Relocalize Disruption Tight Junction Disruption TJ->Disruption Permeability Increased BBB Permeability Disruption->Permeability Leukocyte Leukocyte Infiltration Permeability->Leukocyte Gadobutrol Gadobutrol Extravasation Permeability->Gadobutrol

BBB disruption in the EAE mouse model.

References

Application Notes and Protocols for Dynamic Contrast-Enhanced MRI with Gadobutrol in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in rats using Gadobutrol (B1674391) (Gadavist®). This powerful technique allows for the non-invasive, quantitative assessment of tissue microvascular characteristics, including perfusion, vessel permeability, and the volume of the extracellular, extravascular space. These parameters are critical in various fields of preclinical research, particularly in oncology for tumor characterization and monitoring treatment response.

Introduction to DCE-MRI with Gadobutrol

Dynamic Contrast-Enhanced MRI is a functional imaging technique that involves the acquisition of a series of T1-weighted images before, during, and after the intravenous administration of a gadolinium-based contrast agent.[1][2][3] Gadobutrol is a nonionic, macrocyclic, second-generation gadolinium-based contrast agent.[4][5] Its high concentration (1.0 mmol/mL) allows for a compact bolus injection, which is advantageous for dynamic imaging.[5][6]

Following injection, Gadobutrol rapidly distributes within the extracellular space.[6][7] In tissues with a permeable vasculature, such as tumors, the contrast agent leaks into the interstitial space, leading to a change in the T1 relaxation time of water protons and a subsequent increase in signal intensity on T1-weighted images.[4] The temporal profile of this signal enhancement is then analyzed using pharmacokinetic models to derive quantitative parameters that reflect the underlying pathophysiology of the tissue.[1][8]

Key Pharmacokinetic Parameters of Gadobutrol in Rats

Gadobutrol is an extracellular contrast agent that is eliminated unchanged through the kidneys via glomerular filtration.[6] Its pharmacokinetic profile makes it well-suited for DCE-MRI studies.

ParameterValue/CharacteristicReference
Distribution Rapidly distributes in the extracellular space. Does not penetrate the intact blood-brain barrier in rats.[6]
Metabolism Not metabolized.[6]
Elimination Excreted in an unchanged form via the kidneys.[6]
Terminal Half-Life Approximately 1.81 hours in plasma (human data).[6]
Recommended Dose 0.1 mmol/kg body weight.[5][6][9]

Experimental Protocol: DCE-MRI in a Rat Tumor Model

This protocol outlines the key steps for performing a DCE-MRI study in a rat bearing a subcutaneous or intracranial tumor xenograft.

Animal Preparation
  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane). Maintain anesthesia throughout the imaging procedure.

  • Catheterization: Place a catheter in a suitable blood vessel (e.g., tail vein or jugular vein) for the administration of the contrast agent. Ensure the catheter is patent and secure.

  • Physiological Monitoring: Monitor the animal's vital signs, including respiration and body temperature, throughout the experiment. Use a heating pad or circulating warm water to maintain the animal's body temperature.

  • Positioning: Position the rat in the MRI scanner, ensuring the region of interest (e.g., tumor) is at the isocenter of the magnet. Immobilize the animal to minimize motion artifacts.

MRI Acquisition
  • Localization Scans: Acquire scout images in three orthogonal planes to localize the tumor.

  • Pre-contrast T1 Mapping: To accurately quantify contrast agent concentration, it is essential to determine the baseline T1 relaxation time of the tissue. This can be achieved using a variable flip angle (VFA) method or an inversion recovery sequence.

  • Dynamic T1-weighted Imaging:

    • Sequence: A T1-weighted fast spoiled gradient-echo (FSPGR) or similar sequence is typically used.

    • Temporal Resolution: A high temporal resolution (e.g., < 10 seconds per image) is crucial to accurately capture the rapid initial uptake of the contrast agent.

    • Baseline Imaging: Acquire a series of baseline images (e.g., 5-10 dynamic scans) before the injection of the contrast agent.

    • Contrast Injection: Inject a bolus of Gadobutrol (0.1 mmol/kg) through the pre-placed catheter. The injection should be followed by a saline flush to ensure the entire dose is delivered.

    • Post-contrast Imaging: Continue acquiring dynamic images for a sufficient duration (e.g., 10-15 minutes) to capture the wash-in and wash-out phases of the contrast agent.

Image Analysis
  • Motion Correction: If necessary, apply motion correction algorithms to the dynamic image series.

  • Region of Interest (ROI) Placement: Draw ROIs on the tumor and, if possible, on a major artery to obtain the arterial input function (AIF).

  • Conversion to Concentration: Convert the signal intensity-time curves to contrast agent concentration-time curves using the pre-contrast T1 map and the known relaxivity of Gadobutrol.

  • Pharmacokinetic Modeling: Fit the concentration-time data to a pharmacokinetic model, most commonly the Tofts model or the extended Tofts model, to derive quantitative parameters.

Quantitative DCE-MRI Parameters

The analysis of DCE-MRI data yields several quantitative parameters that provide insights into the tumor microenvironment.

ParameterDescriptionTypical Values in Rat Glioma ModelsReference
Ktrans (min-1) Endothelial transfer constant, reflecting the leakage of contrast agent from the plasma into the extravascular, extracellular space (EES). It is influenced by both blood flow and permeability.0.21 ± 0.05[10][11]
ve Fractional volume of the EES.0.29 ± 0.06[10][11]
kep (min-1) Rate constant for the transfer of contrast agent from the EES back to the plasma. (kep = Ktrans/ve)0.68 ± 0.14[10][11]
vp Fractional plasma volume.0.81 ± 0.40 (%)[12][13]

Note: These values can vary depending on the tumor model, its stage of development, and the specific experimental conditions.

Visualizations

Experimental Workflow

G Anesthesia Anesthesia Catheterization Catheterization Anesthesia->Catheterization Physiological_Monitoring Physiological_Monitoring Catheterization->Physiological_Monitoring Positioning Positioning Physiological_Monitoring->Positioning Localization Localization Positioning->Localization T1_Mapping T1_Mapping Localization->T1_Mapping Dynamic_Imaging Dynamic_Imaging T1_Mapping->Dynamic_Imaging Motion_Correction Motion_Correction Dynamic_Imaging->Motion_Correction ROI_Placement ROI_Placement Motion_Correction->ROI_Placement Concentration_Conversion Concentration_Conversion ROI_Placement->Concentration_Conversion Pharmacokinetic_Modeling Pharmacokinetic_Modeling Concentration_Conversion->Pharmacokinetic_Modeling

Caption: Workflow for a DCE-MRI study in rats.

Principle of DCE-MRI

G Blood_Vessel Blood Vessel (Plasma) EES Extravascular, Extracellular Space (EES) Blood_Vessel->EES Ktrans EES->Blood_Vessel kep Tumor_Cell Tumor Cell Gadobutrol Gadobutrol Gadobutrol->Blood_Vessel

Caption: Pharmacokinetic model of Gadobutrol exchange.

Applications in Drug Development

DCE-MRI with Gadobutrol is a valuable tool in preclinical drug development for:

  • Evaluating Anti-angiogenic Therapies: Changes in Ktrans can indicate a drug's effect on tumor vessel permeability and perfusion.

  • Assessing Vascular Disrupting Agents: A rapid decrease in tumor perfusion can be detected shortly after administration of a vascular disrupting agent.

  • Monitoring Response to Chemotherapy and Radiotherapy: Changes in tumor vascularity and permeability can be non-invasively monitored over time to assess treatment efficacy.

  • Characterizing Tumor Phenotypes: Different tumor types and regions within a tumor can exhibit distinct vascular characteristics that can be quantified with DCE-MRI.

Conclusion

DCE-MRI with Gadobutrol offers a robust and reproducible method for quantitatively assessing tumor vascularity in preclinical rat models. The detailed protocol and understanding of the underlying principles provided in these application notes will enable researchers to effectively implement this technique in their studies, leading to a deeper understanding of tumor biology and the development of more effective cancer therapies.

References

Application Notes and Protocols for Gadobutrol Monohydrate Dosage in Small Animal MRI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the calculation and administration of Gadobutrol monohydrate, a gadolinium-based contrast agent, for magnetic resonance imaging (MRI) in small animal models. The protocols detailed below are intended to ensure accurate, reproducible, and safe application in a preclinical research setting.

Introduction to Gadobutrol in Preclinical MRI

Gadobutrol, commercially available as Gadovist® or Gadavist®, is a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA).[1][2] Its high stability and 1.0 M concentration offer advantages in clinical and preclinical imaging.[1][2] In small animal MRI, Gadobutrol is utilized to enhance the visualization of vasculature and assess tissue perfusion and permeability, which is particularly valuable in oncology, neuroscience, and cardiovascular research. The standard recommended dose for both clinical and preclinical applications is 0.1 mmol/kg body weight.[2][3][4][5][6]

Quantitative Data Summary

The following tables summarize key quantitative information for the use of this compound in small animal MRI.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₈H₃₁GdN₄O₉·H₂O[7][8]
Molecular Weight 622.73 g/mol [9][10]
Commercial Concentration 1.0 mmol/mL (604.72 mg/mL)[3][4][5][11][12]
Appearance Clear, colorless to pale yellow liquid[5][11]

Table 2: Recommended Dosage and Administration Parameters for Small Animal MRI

ParameterRecommendationSpeciesReference
Standard Dosage 0.1 mmol/kg body weightMouse, Rat, Dog[3]
Administration Route Intravenous (IV) bolus injectionAll[3][6][11]
Recommended Injection Site Lateral tail veinMouse, Rat
Needle Gauge 27-30 GMouse
Injection Volume (Mouse) Typically 50-100 µL (after dilution)Mouse
Post-injection Flush 50-100 µL sterile salineMouse, Rat[2][6]

Experimental Protocols

Dosage Calculation and Preparation of Injection Solution

Accurate dosing is critical for reproducible results. The high concentration of the commercial Gadobutrol solution (1.0 mmol/mL) necessitates dilution for precise administration to small animals like mice.

Objective: To prepare a Gadobutrol injection solution at a suitable concentration for a standard 0.1 mmol/kg dose in a mouse.

Materials:

  • Gadobutrol (Gadovist®/Gadavist®) 1.0 mmol/mL solution

  • Sterile physiological saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Calculate the total required volume of diluted injection solution: For a cohort of animals, it is advisable to prepare a single stock solution to ensure consistency.

  • Determine the desired final concentration: A 1:9 dilution of the stock solution with sterile saline (resulting in a 0.1 mmol/mL or 100 mM solution) is recommended for mice. This allows for a more manageable injection volume.

  • Perform the dilution:

    • For example, to prepare 1 mL of a 0.1 mmol/mL solution, add 100 µL of 1.0 mmol/mL Gadobutrol to 900 µL of sterile saline in a sterile microcentrifuge tube.

    • Gently mix the solution by pipetting up and down or by brief vortexing.

  • Calculate the injection volume for each animal:

    • Formula: Injection Volume (mL) = (Animal Weight (kg) x 0.1 mmol/kg) / Final Concentration (mmol/mL)

    • Example for a 25g mouse (0.025 kg) using the diluted solution (0.1 mmol/mL):

      • Injection Volume (mL) = (0.025 kg x 0.1 mmol/kg) / 0.1 mmol/mL = 0.025 mL or 25 µL.

      • For ease of measurement, a further 1:1 dilution with saline can be made to achieve a final concentration of 0.05 mmol/mL, which would double the injection volume to 50 µL for a 25g mouse.

Table 3: Example Injection Volumes for a 25g Mouse

Dilution of Stock (1.0 mmol/mL)Final Concentration (mmol/mL)Injection Volume for 0.1 mmol/kg dose
1:40.212.5 µL
1:9 0.1 25 µL
1:190.0550 µL

A 1:9 dilution is often a good balance between accuracy and a manageable injection volume.

Intravenous Tail Vein Injection Protocol for Mice

Objective: To administer the prepared Gadobutrol solution intravenously to a mouse via the lateral tail vein.

Materials:

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol (B145695) wipes

  • Sterile 27-30 G needles and 1 mL syringes

  • Prepared Gadobutrol solution

  • Sterile saline for flushing

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse according to your institution's approved protocol.

    • Place the mouse in a restrainer, exposing the tail.

    • Warm the tail using a heat lamp or warming pad for 2-5 minutes to induce vasodilation, making the lateral tail veins more visible.

  • Injection Site Preparation:

    • Gently wipe the tail with a 70% ethanol wipe to clean the injection site and improve vein visualization.

  • Injection:

    • Draw the calculated volume of the diluted Gadobutrol solution into a sterile syringe, ensuring there are no air bubbles.

    • Position the needle, bevel up, almost parallel to the tail and insert it into one of the lateral tail veins.

    • Slowly inject the solution. There should be no resistance. If a subcutaneous bleb forms, the needle is not in the vein and should be repositioned.

  • Flushing:

    • Following the contrast agent injection, administer a 50-100 µL flush of sterile saline through the same injection site to ensure the full dose reaches circulation.

  • Post-injection Monitoring:

    • Monitor the animal for any adverse reactions and ensure it recovers from anesthesia in a warm, clean environment.

MRI Acquisition Protocol

The timing of post-contrast image acquisition is crucial for capturing the desired physiological information.

  • Dynamic Contrast-Enhanced (DCE-MRI): To assess vascular permeability and perfusion, dynamic T1-weighted imaging should begin simultaneously with or immediately after the bolus injection and continue for several minutes.

  • Static Enhanced Imaging (Tumor Visualization): For optimal tumor delineation and enhancement, T1-weighted images are typically acquired within 15 minutes post-injection.[3] Studies have shown that for brain tumors, maximum contrast enhancement is often achieved between 5 and 7 minutes after injection.[13][14]

  • Magnetic Resonance Angiography (MRA): For vascular imaging, image acquisition should be timed to coincide with the arterial first pass of the contrast agent, which occurs within seconds of injection.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway investigated using Gadobutrol-enhanced MRI.

experimental_workflow cluster_prep Preparation cluster_animal Animal Procedure cluster_imaging Imaging Protocol cluster_analysis Data Analysis calc Dosage Calculation (0.1 mmol/kg) dilute Dilution of Gadobutrol (e.g., 1:9 with saline) calc->dilute prep_syringe Syringe Preparation dilute->prep_syringe injection Bolus Injection + Saline Flush prep_syringe->injection anesthetize Anesthetize Animal position Position in MRI Scanner anesthetize->position iv_access Secure IV Access (Tail Vein) position->iv_access iv_access->injection pre_contrast Pre-contrast Scans pre_contrast->injection post_contrast Post-contrast Scans (Dynamic or Static) injection->post_contrast quantify Quantitative Analysis (e.g., Ktrans, AUC) post_contrast->quantify

Caption: Experimental workflow for Gadobutrol-enhanced small animal MRI.

vegf_pathway cluster_ec Endothelial Cell Signaling tumor Tumor Cells vegf VEGF tumor->vegf secretes vegfr VEGFR-2 vegf->vegfr binds to plc PLCγ vegfr->plc pi3k PI3K vegfr->pi3k ec Endothelial Cell permeability Increased Vascular Permeability plc->permeability akt Akt pi3k->akt proliferation Proliferation & Survival akt->proliferation gadobutrol Gadobutrol (Contrast Agent) permeability->gadobutrol allows extravasation of mri MRI Detection gadobutrol->mri enhances signal

Caption: VEGF signaling pathway in tumor angiogenesis and MRI detection.

References

Application Notes and Protocols for Gadobutrol Monohydrate in Blood-Brain Barrier Disruption Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Utilizing Gadobutrol (B1674391) Monohydrate for the Assessment of Blood-Brain Barrier Permeability

Gadobutrol monohydrate, a second-generation macrocyclic gadolinium-based contrast agent (GBCA), is a valuable tool for the investigation of blood-brain barrier (BBB) disruption.[1] Its favorable physicochemical properties, including high stability and T1 relaxivity, make it well-suited for dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) studies aimed at quantifying BBB permeability.[1][2]

Mechanism of Action: In a healthy central nervous system (CNS), the BBB restricts the passage of substances from the bloodstream into the brain parenchyma. Gadobutrol, due to its size and hydrophilic nature, does not cross the intact BBB.[3] However, in instances of BBB disruption, whether pathological or induced, gadobutrol extravasates into the interstitial space. This accumulation shortens the T1 relaxation time of surrounding water protons, resulting in a measurable increase in signal intensity on T1-weighted MRI scans.[3]

Dynamic Contrast-Enhanced MRI (DCE-MRI): The primary technique for quantifying BBB permeability using gadobutrol is DCE-MRI. This method involves the rapid acquisition of T1-weighted images before, during, and after the intravenous administration of gadobutrol. By tracking the change in signal intensity over time within a region of interest, pharmacokinetic models can be applied to calculate key parameters that reflect vascular permeability.

Key Quantitative Parameter: Ktrans: The most widely used parameter derived from DCE-MRI for assessing BBB permeability is the volume transfer constant, Ktrans.[4][5][6] Ktrans reflects the rate of gadobutrol leakage from the blood plasma into the extravascular extracellular space and is influenced by both blood flow and capillary permeability.[5] In situations of low permeability, Ktrans is a reliable measure of the permeability-surface area product.[6]

Applications in Research and Drug Development:

  • Characterizing Disease Models: Quantifying the extent of BBB disruption in animal models of neurological diseases such as stroke, brain tumors, and neuroinflammation.

  • Evaluating Therapeutic Efficacy: Assessing the ability of novel therapeutics to restore BBB integrity or, conversely, to transiently open the BBB for drug delivery.

  • Focused Ultrasound (FUS) Studies: Gadobutrol-enhanced MRI is the standard method for confirming and quantifying the localized and transient BBB opening induced by FUS in combination with microbubbles.[7]

Experimental Protocols

Protocol 1: Quantification of Blood-Brain Barrier Permeability in a Mouse Model using DCE-MRI

This protocol outlines the procedure for assessing BBB permeability in a mouse model using gadobutrol-enhanced DCE-MRI.

Materials:

  • This compound (e.g., Gadavist®)

  • Sterile Saline (0.9% NaCl)

  • Anesthetic (e.g., Ketamine/Xylazine cocktail or isoflurane)

  • Catheter for intravenous administration (e.g., tail vein catheter)

  • High-field MRI scanner (e.g., 7T or 9.4T) with appropriate rodent imaging coils

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using the chosen anesthetic regimen.

    • Place a catheter in the tail vein for the administration of gadobutrol.

    • Position the animal on the MRI scanner bed, ensuring the head is securely fixed within the head coil to minimize motion artifacts.

    • Monitor the animal's vital signs (respiration, temperature) throughout the experiment.

  • MRI Acquisition:

    • T1 Mapping: Acquire a pre-contrast T1 map of the brain. This is crucial for the accurate conversion of signal intensity changes to gadobutrol concentration. A common method is to use a spoiled gradient-echo sequence with multiple flip angles.

    • DCE-MRI Sequence: Begin the dynamic acquisition of T1-weighted images. A three-dimensional spoiled gradient echo sequence is often employed.[8]

      • Representative Parameters (9.4T):

        • Repetition Time (TR): 14 ms (B15284909)

        • Echo Times (TE): 2.2 / 4.6 ms (dual-echo for T2* correction)

        • Flip Angle (FA): 12°

        • Temporal Resolution: ~5 seconds per frame

    • Gadobutrol Administration: After acquiring a baseline of pre-contrast images (typically for 1 minute), administer a bolus of gadobutrol (0.1 mmol/kg body weight) via the tail vein catheter, followed by a saline flush.[8]

    • Post-Contrast Imaging: Continue the dynamic T1-weighted image acquisition for a total of 10-20 minutes to capture the influx and washout of the contrast agent.

  • Data Analysis:

    • Image Registration: Correct for any minor motion between the dynamic scans.

    • Concentration Conversion: Using the pre-contrast T1 map and the change in signal intensity over time, convert the signal intensity-time curves to gadobutrol concentration-time curves for each voxel.

    • Pharmacokinetic Modeling: Apply a pharmacokinetic model, such as the Patlak model or the extended Tofts model, to the concentration-time curves to generate a parametric map of Ktrans.[4][9]

    • Region of Interest (ROI) Analysis: Define ROIs in specific brain regions to extract mean Ktrans values for quantitative comparison.

Protocol 2: Focused Ultrasound-Induced Blood-Brain Barrier Disruption and Confirmation with Gadobutrol

This protocol describes the use of MRI-guided focused ultrasound (MRgFUS) to induce localized BBB disruption and its confirmation using gadobutrol.

Materials:

  • MR-compatible Focused Ultrasound System

  • Microbubbles (e.g., Definity®)

  • This compound

  • Sterile Saline

  • Anesthetic

  • Intravenous catheter

Procedure:

  • Animal Preparation:

    • Prepare the animal for MRI as described in Protocol 1.

    • The head may need to be shaved to ensure good acoustic coupling with the FUS transducer.

  • MRgFUS Procedure:

    • Place the animal within the MRI scanner, coupled to the FUS transducer.

    • Acquire anatomical MR images (e.g., T2-weighted) to select the target region in the brain for sonication.

    • Administer a bolus of microbubbles intravenously.

    • Immediately apply a low-intensity focused ultrasound beam to the target region. The ultrasound energy causes the microbubbles to oscillate, mechanically disrupting the tight junctions of the BBB.[7]

  • Confirmation of BBB Disruption:

    • Immediately following sonication, administer a bolus of gadobutrol (0.1 mmol/kg body weight).

    • Acquire T1-weighted MR images.

    • Successful BBB disruption will be visualized as a localized region of signal enhancement at the sonication target, indicating the extravasation of gadobutrol.

  • Quantitative Analysis (Optional):

    • To quantify the extent of FUS-induced permeability, a full DCE-MRI acquisition and Ktrans analysis can be performed as described in Protocol 1, following the sonication procedure.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing gadolinium-based contrast agents for BBB permeability assessment.

Parameter Gray Matter White Matter Reference
Ktrans (x 10⁻³ min⁻¹) 0.5 - 2.0Lower than Gray Matter[8]
Ktrans in Hippocampus (x 10⁻³ min⁻¹) 0.529 ± 0.472N/A[8]
Ktrans in Thalamus (x 10⁻³ min⁻¹) Significantly higher than hippocampusN/A[8]
Condition Ktrans (min⁻¹) Ve (ml/100ml) Kep (min⁻¹) Reference
Tumor (Glioblastoma) 7.245 ± 5.060.027 ± 0.018N/A[10]
Tumor (Pilocytic Astrocytoma) 4.79 ± 3.570.0295 ± 0.0255N/A[10]
Inflammatory Lesion 0.227 ± 0.160.296 ± 0.41N/A[10]
Ischemic Stroke 0.145 ± 0.0960.0335 ± 0.0265N/A[10]

Visualizations

Experimental_Workflow_DCE_MRI DCE-MRI Workflow for BBB Permeability cluster_prep Animal Preparation cluster_mri MRI Acquisition cluster_analysis Data Analysis prep1 Anesthesia prep2 IV Catheter Placement prep1->prep2 prep3 Positioning in MRI prep2->prep3 mri1 Pre-contrast T1 Mapping prep3->mri1 mri2 Start Dynamic T1w Scan mri1->mri2 mri3 Gadobutrol Injection (0.1 mmol/kg) mri2->mri3 mri4 Continue Dynamic Scan mri3->mri4 ana1 Motion Correction mri4->ana1 ana2 Signal to Concentration Conversion ana1->ana2 ana3 Pharmacokinetic Modeling ana2->ana3 ana4 Generate Ktrans Map ana3->ana4 ana5 ROI Analysis ana4->ana5

Caption: Workflow for quantifying BBB permeability using DCE-MRI.

FUS_BBBD_Workflow Focused Ultrasound BBBD Workflow cluster_setup Setup cluster_procedure BBBD Procedure cluster_confirmation Confirmation & Quantification setup1 Animal Preparation (Anesthesia, IV line) setup2 Positioning in MRI-FUS setup1->setup2 setup3 Anatomical MRI for Targeting setup2->setup3 proc1 Inject Microbubbles setup3->proc1 proc2 Apply Focused Ultrasound proc1->proc2 conf1 Inject Gadobutrol proc2->conf1 conf2 Acquire T1-weighted MRI conf1->conf2 conf3 Visualize Enhancement conf2->conf3 conf4 Optional: DCE-MRI for Ktrans conf3->conf4

Caption: Workflow for FUS-induced BBBD and confirmation.

Ktrans_Signaling_Pathway Conceptual Pathway of Gadobutrol Extravasation cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma gad_blood Gadobutrol in Plasma bbb Disrupted Tight Junctions gad_blood->bbb Ktrans gad_brain Gadobutrol in Extracellular Space bbb->gad_brain mri_signal T1 Signal Enhancement gad_brain->mri_signal Shortens T1

Caption: Conceptual flow of gadobutrol across a disrupted BBB.

References

Application Notes and Protocols: Cellular and Molecular Imaging with Gadobutrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadobutrol (B1674391) (commercially known as Gadavist® in the United States and Gadovist® in the European Union) is a second-generation, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) widely used in clinical magnetic resonance imaging (MRI).[1][2] Its high stability and T1 relaxivity make it a valuable tool for enhancing the contrast of MRI images, enabling better visualization of tissues and pathologies.[2][3] Beyond its established clinical use, Gadobutrol is increasingly being explored for a range of cellular and molecular imaging applications in preclinical research and drug development. These applications leverage its paramagnetic properties to non-invasively monitor cellular processes, track cell populations in vivo, and visualize molecular targets.

This document provides detailed application notes and experimental protocols for the use of Gadobutrol in cellular and molecular imaging, with a focus on cancer imaging, direct cell labeling for in vivo tracking, and the use of Gadobutrol-based nano-formulations.

Physicochemical Properties of Gadobutrol

Gadobutrol's utility in molecular imaging is underpinned by its specific physicochemical properties. Its macrocyclic structure securely chelates the gadolinium ion (Gd³⁺), minimizing the risk of toxic free gadolinium release.[1] It is a hydrophilic compound that primarily distributes in the extracellular space and does not cross the intact blood-brain barrier.[4][5]

Table 1: Physicochemical and Relaxivity Data for Gadobutrol

PropertyValueReference
Molar Mass 604.72 g/mol [1]
Concentration (Commercial) 1.0 M (604.72 mg/mL)[1]
T1 Relaxivity (in plasma, 1.5 T) 4.75 mM⁻¹s⁻¹[6]
T1 Relaxivity (in plasma, 2 T) 6.1 L⋅mmol⁻¹⋅s⁻¹[5]
T1 Relaxivity (in plasma, 0.45 T) 5.6 L⋅mmol⁻¹⋅s⁻¹[5]
Log P (n-octanol/water) -5.4 at 25°C[5]
Protein Binding (in plasma) Negligible (~2.7%)[5]

Application 1: Enhanced Cancer Imaging with Gadobutrol-Glucose Solution

Application Note:

Cancer cells exhibit a higher rate of glucose uptake compared to normal tissues, a phenomenon known as the Warburg effect. This metabolic characteristic can be exploited for enhanced tumor imaging. A Gadobutrol-glucose solution leverages this principle to increase the accumulation of the contrast agent within cancerous regions, leading to a stronger and more prolonged signal enhancement on T1-weighted MRI.[7][8] This approach aims to improve the visualization of the entire cancerous region.[7][8]

Experimental Protocol: Preparation and Administration of Gadobutrol-Glucose Solution for Preclinical Cancer Imaging

Materials:

  • Gadobutrol (60% solution)[8]

  • 5.0% Glucose solution[8]

  • Sterile syringes and needles

  • Ultrasonic cleaning machine[7]

  • Infusion pump

Procedure:

  • Preparation of Gadobut-rol-Glucose Solution:

    • Using a sterile 1.0 mL syringe, accurately measure 0.3 mL of the 60% Gadobutrol solution.[7]

    • Inject the 0.3 mL of Gadobutrol into a sterile container holding 50 mL of 5.0% glucose solution.[7]

    • To ensure thorough mixing and dispersion of Gadobutrol molecules within the glucose solution, place the container in an ultrasonic cleaning machine for 30 minutes.[7]

    • The final volume of the solution will be approximately 50.3 mL.

  • Animal Model and Administration:

    • This protocol is designed for a rabbit model with VX7 thigh cancer.[8] The dosage of Gadobutrol is 0.1 mL/kg.[7]

    • Prior to administration, acquire baseline T1-weighted MR images of the tumor region.

    • Administer the 50.3 mL Gadobutrol-glucose solution intravenously (e.g., via an ear vein) using an infusion pump over a period of 10 to 30 minutes.[7]

  • MR Imaging:

    • Acquire T1-weighted images at multiple time points post-infusion, for example, at 10, 30, 60, and 90 minutes, to observe the dynamics of contrast enhancement.[7]

    • A 7.0T MRI scanner is recommended for high-resolution imaging.[7]

    • Example T1-weighted imaging parameters: Repetition Time (TR) = 400 ms, Echo Time (TE) = 10 ms, Field of View (FOV) = 180 mm, Matrix size = 320 x 224.[8]

Quantitative Data Summary:

Table 2: Signal Intensity in VX7 Cancer Region with Gadobutrol-Glucose Solution

Time PointSignal Intensity (Arbitrary Units)Reference
Before Infusion Low[8]
60 min post-infusion Maximized[8]
> 90 min post-infusion Sustained high signal[8]

Workflow Diagram:

G cluster_prep Solution Preparation cluster_imaging Imaging Protocol prep1 Measure 0.3 mL Gadobutrol (60%) prep2 Add to 50 mL 5.0% Glucose prep1->prep2 prep3 Ultrasonicate for 30 min prep2->prep3 img2 Administer Solution (10-30 min infusion) prep3->img2 Gadobutrol-Glucose Solution (50.3 mL) img1 Baseline T1-weighted MRI img1->img2 img3 Post-infusion T1-weighted MRI (10, 30, 60, 90 min) img2->img3

Caption: Workflow for enhanced cancer imaging using a Gadobutrol-glucose solution.

Application 2: Direct Cell Labeling for In Vivo Tracking

Application Note:

Tracking the fate of transplanted cells, such as stem cells or immune cells, is crucial for evaluating the efficacy of cell-based therapies. Gadobutrol can be used to directly label cells ex vivo prior to their introduction into a living organism.[9] The labeled cells, now containing a T1 contrast agent, can be visualized and tracked using MRI. To overcome the challenge of delivering Gadobutrol across the cell membrane, methods like photoporation and electroporation are employed to transiently permeabilize the cell membrane, allowing for cytosolic delivery of the contrast agent.[10][11]

Protocol 2a: Cell Labeling with Gadobutrol using Photoporation

Principle:

Photoporation utilizes laser-induced permeabilization of the cell membrane in the presence of sensitizing nanoparticles. This creates transient pores that allow for the entry of molecules like Gadobutrol into the cytosol.[10] This method has been shown to have a lower impact on cell viability compared to electroporation.[10]

Materials:

  • Gadobutrol

  • Target cells (e.g., HeLa, SK-OV-3 IP1)[10]

  • Sensitizing nanoparticles (e.g., gold nanoparticles)

  • Laser setup for photoporation

  • Cell culture medium and reagents

  • Trypan blue or other viability stain

Procedure:

  • Cell Preparation:

    • Culture the target cells to the desired confluency.

    • Harvest the cells and resuspend them in a suitable buffer or medium for photoporation.

  • Labeling:

    • Add the sensitizing nanoparticles to the cell suspension and incubate to allow for nanoparticle-cell interaction.

    • Add Gadobutrol to the cell suspension. The final concentration will need to be optimized for the specific cell type and application.

    • Expose the cell suspension to the laser to induce photoporation. The laser parameters (wavelength, power, exposure time) must be carefully optimized to maximize delivery efficiency while minimizing cytotoxicity.

  • Post-Labeling:

    • Wash the cells to remove extracellular Gadobutrol and nanoparticles.

    • Assess cell viability using a method such as the trypan blue exclusion assay. A viability assay can be performed over several days (e.g., 192 hours) to assess long-term effects.[12]

    • Labeled cells are now ready for in vitro MRI analysis or in vivo administration.

Workflow Diagram:

G start Harvest Target Cells incubate_np Incubate with Sensitizing Nanoparticles start->incubate_np add_gado Add Gadobutrol incubate_np->add_gado photoporate Laser-induced Photoporation add_gado->photoporate wash Wash Cells photoporate->wash assess Assess Viability wash->assess ready Labeled Cells Ready for Use assess->ready

Caption: Workflow for labeling cells with Gadobutrol using photoporation.

Protocol 2b: Cell Labeling with Gadobutrol using Electroporation

Principle:

Electroporation applies an electrical field to cells to create temporary pores in the cell membrane, facilitating the entry of Gadobutrol.[11]

Materials:

  • Gadobutrol

  • Target cells (e.g., Chinese Hamster Ovary - CHO cells)[11]

  • Electroporation buffer

  • Electroporator and cuvettes

  • Cell culture medium and reagents

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them with an appropriate electroporation buffer.

    • Resuspend the cells in the electroporation buffer at a specific concentration (e.g., 1x10⁷ cells per sample).[11]

  • Electroporation:

    • Add Gadobutrol to the cell suspension. A concentration of 22 µM has been used for CHO cells.[11]

    • Transfer the cell suspension to an electroporation cuvette.

    • Apply the electrical pulses. The electric field strength and pulse duration need to be optimized for each cell type to achieve high permeabilization and survival rates. For CHO cells, electric fields ranging from 0.6 kV/cm to 1.4 kV/cm have been tested.[11]

  • Post-Electroporation:

    • After pulse delivery, incubate the cells to allow the membrane to reseal.

    • Wash the cells to remove extracellular Gadobutrol.

    • Assess cell viability and quantify the intracellular Gadobutrol concentration.

Quantitative Analysis of Gadobutrol Uptake:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive method to quantify the amount of gadolinium per cell.[11]

    • After labeling, pellet a known number of cells (e.g., 1x10⁷).

    • Digest the cell pellet using an appropriate acid mixture.

    • Analyze the digestate using ICP-MS to determine the gadolinium concentration.

    • The amount of Gd per cell can then be calculated.

Quantitative Data Summary:

Table 3: Gadobutrol Uptake and Effects in Labeled Cells

ApplicationCell TypeDelivery MethodGadobutrol ConcentrationOutcomeReference
In vivo cell tracking SK-OV-3 IP1PhotoporationNot specifiedSuccessful in vivo imaging of 5x10⁵ to 8x10⁶ cells. No effect on viability over 192h.[9][12]
In vitro entrapment CHOElectroporation22 µMIncreased intracellular Gd with increasing electric field strength.[11]
Cytotoxicity NIH3T3Incubation10-100 mMDecreased cell viability at higher concentrations.[13]
Cytotoxicity MCF-7Incubation5 µg/mLNo significant cytotoxicity.[4]

Application 3: Gadobutrol-Based Nano-formulations for Cellular Imaging

Application Note:

To enhance the delivery and cellular uptake of Gadobutrol, it can be incorporated into nano-formulations. For example, nano-formulations with anionic linear globular dendrimers (ALGD-G2) have been developed to improve the intracellular delivery of Gadobutrol into cancer cells.[6] These nano-formulations can potentially increase the relaxivity and imaging sensitivity.

Experimental Protocol: Evaluation of Gadobutrol-ALGD-G2 Nano-formulation

Materials:

  • Gadobutrol

  • Anionic Linear Globular Dendrimer G2 (ALGD-G2)

  • Cancer cell line (e.g., KB cells)[6]

  • Normal cell line (e.g., HEK-293) for cytotoxicity testing[4]

  • Cell culture reagents

  • MTT assay kit for cytotoxicity assessment

  • ICP-MS for quantitative uptake analysis

Procedure:

  • Synthesis of Nano-formulation:

    • Gadobutrol is nano-formulated by adding different ratios of ALGD-G2. The exact synthesis protocol would be specific to the dendrimer used and may require specialized chemistry expertise.

  • Cellular Uptake Study:

    • Culture KB cancer cells and expose them to the Gadobutrol-ALGD-G2 nano-formulation for a defined period (e.g., 24 hours).

    • After incubation, wash the cells thoroughly to remove any non-internalized nano-formulation.

    • Quantify the intracellular gadolinium concentration using ICP-MS as described in the previous section.

  • Cytotoxicity Assay (MTT):

    • Seed both cancer cells (e.g., MCF-7) and normal cells (e.g., HEK-293) in 96-well plates.[4]

    • Expose the cells to various concentrations of the nano-formulation (e.g., 5 µg/mL) and control Gadobutrol for 24 hours.[4]

    • Perform an MTT assay according to the manufacturer's protocol to assess cell viability.

  • In Vitro MRI:

    • Prepare phantoms containing labeled cells, unlabeled cells, and control solutions.

    • Perform T1-weighted MRI on the phantoms to evaluate the contrast enhancement provided by the internalized nano-formulation. A 1.5 Tesla MRI scanner has been used for this purpose.[6]

Quantitative Data Summary:

Table 4: Properties of Gadobutrol-ALGD-G2 Nano-formulation

PropertyValueReference
Cellular Uptake (KB cells) ~71%[6]
r1 Relaxivity (1.5 T) 4.75 mM⁻¹s⁻¹[6]
Cytotoxicity (MCF-7, 5µg/mL, 24h) Mildly significant for 2X formulation[4]
Cytotoxicity (HEK-293, 5µg/mL, 24h) No significant toxicity[4]

Logical Relationship Diagram:

G cluster_synthesis Synthesis cluster_evaluation Evaluation gadobutrol Gadobutrol nanoformulation Gadobutrol-ALGD-G2 Nano-formulation gadobutrol->nanoformulation dendrimer Anionic Linear Globular Dendrimer G2 (ALGD-G2) dendrimer->nanoformulation cancer_cells Cancer Cells (e.g., KB, MCF-7) nanoformulation->cancer_cells Incubation normal_cells Normal Cells (e.g., HEK-293) nanoformulation->normal_cells Incubation uptake Cellular Uptake (~71%) cancer_cells->uptake mri Enhanced MRI Signal (r1 = 4.75 mM⁻¹s⁻¹) cancer_cells->mri cytotoxicity Cytotoxicity Assessment cancer_cells->cytotoxicity normal_cells->cytotoxicity

Caption: Logical relationships in the development and evaluation of Gadobutrol nano-formulations.

Conclusion

Gadobutrol is a versatile contrast agent with significant potential for advanced cellular and molecular imaging applications beyond its routine clinical use. By leveraging techniques to facilitate its intracellular delivery or by incorporating it into targeted nano-formulations, researchers can non-invasively visualize and track cellular populations and processes in vivo. The protocols and data presented here provide a foundation for scientists and drug development professionals to design and implement studies using Gadobutrol for a deeper understanding of biology and disease. As with any experimental technique, optimization of the specific parameters for the cell type and imaging system is crucial for obtaining reliable and reproducible results.

References

Standard Operating Procedure for Gadobutrol Monohydrate in MRI: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadobutrol (B1674391), marketed under trade names such as Gadovist® and Gadavist®, is a second-generation, extracellular, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) for magnetic resonance imaging (MRI).[1][2][3][4] Its unique formulation as a 1.0 molar solution, twice the concentration of many other GBCAs, provides a more compact bolus injection and higher T1 relaxivity, which can lead to improved image enhancement.[2][3][4][5] This document provides detailed application notes and protocols for the use of Gadobutrol Monohydrate in preclinical and clinical research settings, with a focus on drug development applications.

Mechanism of Action

Gadobutrol is a paramagnetic contrast agent that shortens the T1 and T2 relaxation times of water protons in its vicinity.[1][6] The core component is the gadolinium ion (Gd³⁺), which possesses strong paramagnetic properties due to its seven unpaired electrons.[6] Free gadolinium is toxic, but in Gadobutrol, it is tightly bound within a macrocyclic chelate called butrol, rendering it safe for intravenous administration while preserving its paramagnetic effects.[6]

Upon intravenous injection, Gadobutrol distributes within the intravascular and extracellular spaces.[6] It enhances the signal intensity of tissues on T1-weighted MR images, providing better visualization and characterization of lesions and vascular structures.[1]

G cluster_0 Systemic Circulation cluster_1 Tissue Microenvironment cluster_2 Elimination Gadobutrol_IV Gadobutrol (Intravenous Injection) Bloodstream Distribution in Bloodstream Gadobutrol_IV->Bloodstream Enters Extracellular_Space Extravasation into Extracellular Space Bloodstream->Extracellular_Space Distributes Kidneys Renal Filtration Bloodstream->Kidneys Water_Protons Water Protons (H+) Extracellular_Space->Water_Protons Interacts with T1_Shortening Shortened T1 Relaxation Time Water_Protons->T1_Shortening Induces Signal_Enhancement Increased Signal Intensity on T1w MRI T1_Shortening->Signal_Enhancement Urine Excretion in Urine Kidneys->Urine

Caption: Mechanism of action of Gadobutrol in MRI.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical and Pharmacokinetic Properties

ParameterValueReference
Concentration 1.0 mmol/mL (1.0 M)[1][5]
T1 Relaxivity (r1) ~5.2 L/(mmols) (in plasma, 37°C, 1.5 T)
T2 Relaxivity (r2) ~6.1 L/(mmols) (in plasma, 37°C, 1.5 T)
Elimination Half-life Approximately 1.8 hours (in healthy individuals)[3]
Excretion > 90% eliminated in urine within 12 hours[3]

Table 2: Recommended Dosages for MRI Applications

ApplicationRecommended Dosage (mmol/kg body weight)Reference
General Contrast Enhancement (CNS, Body) 0.1 mmol/kg (equivalent to 0.1 mL/kg)[1][7][8]
Higher Dose for Specific Indications (Adults) Up to 0.3 mmol/kg[9][10]
Magnetic Resonance Angiography (MRA) 0.1 mmol/kg[7][11]
Dynamic Contrast-Enhanced MRI (DCE-MRI) 0.1 mmol/kg[5]

Table 3: Safety Profile

ParameterInformationReference
Common Adverse Reactions Headache, nausea, dizziness, injection site reactions, feeling hot[7][9]
Serious Adverse Reactions Rare (<0.1%)[9]
Nephrogenic Systemic Fibrosis (NSF) Risk Low risk due to macrocyclic structure[2][3]
Preclinical No-Observed-Adverse-Effect Level (NOAEL) 12 times the human diagnostic dose in rats (4-week repeated dosing)[12]

Experimental Protocols

Dynamic Contrast-Enhanced MRI (DCE-MRI) for Tumor Assessment

DCE-MRI is a valuable tool in oncology drug development to assess tumor perfusion and vascular permeability.

a. Subject Preparation (Preclinical - Rodent Model):

  • Anesthetize the animal (e.g., with isoflurane) and maintain anesthesia throughout the imaging session.

  • Place a tail vein catheter for contrast agent administration.

  • Position the animal in the MRI scanner, ensuring the tumor is within the imaging coil.

  • Monitor physiological parameters (respiration, heart rate, temperature) throughout the experiment.

b. MRI Acquisition:

  • Pre-contrast Imaging:

    • Acquire T2-weighted anatomical images to localize the tumor.

    • Acquire a series of pre-contrast T1-weighted images with varying flip angles to generate a T1 map of the tissue.[13]

  • Dynamic Scan:

    • Initiate a dynamic series of fast T1-weighted gradient-echo scans with high temporal resolution (e.g., every 5-10 seconds).[13]

  • Contrast Administration:

    • After a few baseline scans, administer a bolus of Gadobutrol (0.1 mmol/kg) intravenously via the tail vein catheter, followed by a saline flush.[14]

  • Post-contrast Imaging:

    • Continue the dynamic scan for a sufficient duration (e.g., 5-10 minutes) to capture the wash-in and wash-out kinetics of the contrast agent.[13]

c. Data Analysis:

  • Perform motion correction on the dynamic image series.

  • Convert the signal intensity-time curves to concentration-time curves using the pre-contrast T1 map and the relaxivity of Gadobutrol.

  • Fit the concentration-time curves to a pharmacokinetic model (e.g., Tofts model) to derive quantitative parameters such as Ktrans (volume transfer coefficient) and ve (extracellular extravascular space volume fraction).

G A Subject Preparation (Anesthesia, Catheterization) B Pre-contrast MRI (T2-weighted, T1 mapping) A->B C Initiate Dynamic T1-weighted Scan B->C D Administer Gadobutrol (0.1 mmol/kg IV) C->D E Continue Dynamic Scan (5-10 minutes) D->E F Data Processing (Motion Correction, Signal to Concentration) E->F G Pharmacokinetic Modeling (e.g., Tofts Model) F->G H Quantitative Parameter Maps (Ktrans, ve) G->H

Caption: DCE-MRI Experimental Workflow.

Contrast-Enhanced Magnetic Resonance Angiography (CE-MRA)

CE-MRA with Gadobutrol is used to visualize blood vessels and assess vascular abnormalities.

a. Subject Preparation:

  • For human subjects, obtain informed consent and screen for contraindications (e.g., severe renal impairment).

  • For preclinical models, follow the preparation steps outlined in the DCE-MRI protocol.

  • Position the subject in the MRI scanner to cover the vascular territory of interest.

b. MRI Acquisition:

  • Pre-contrast Imaging:

    • Acquire a non-contrast mask image of the region of interest.

  • Contrast Administration and Dynamic Imaging:

    • Administer Gadobutrol (0.1 mmol/kg) as a bolus injection at a high flow rate (e.g., 2-3 mL/s), followed by a saline flush.[11]

    • Acquire a rapid series of 3D T1-weighted gradient-echo images timed to capture the arterial phase of contrast enhancement. Time-resolved MRA techniques can also be employed.[11]

c. Data Analysis:

  • Subtract the pre-contrast mask image from the post-contrast images to generate angiograms with suppressed background signal.

  • Use Maximum Intensity Projection (MIP) and multiplanar reconstructions to visualize the vascular anatomy.

  • Analyze the images for vascular stenosis, occlusion, or other abnormalities.

G A Subject Preparation B Acquire Pre-contrast Mask Image A->B C Administer Gadobutrol (0.1 mmol/kg, high flow rate) B->C D Acquire Rapid 3D T1-weighted Images C->D E Image Subtraction (Post-contrast - Pre-contrast) D->E F 3D Reconstruction (MIP, Multiplanar) E->F G Vascular Analysis F->G

Caption: CE-MRA Experimental Workflow.

Concluding Remarks

This compound is a well-established and safe contrast agent for a wide range of MRI applications in research and drug development.[3][9] Its high concentration and relaxivity offer potential advantages in dynamic imaging techniques such as DCE-MRI and CE-MRA.[2][5] Adherence to standardized protocols is crucial for obtaining reliable and reproducible data. Researchers should always consult the manufacturer's latest prescribing information and adhere to local institutional guidelines for the safe and effective use of Gadobutrol.

References

Application Notes and Protocols for Tumor Microenvironment Imaging using Gadobutrol Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadobutrol monohydrate, a second-generation macrocyclic, non-ionic gadolinium-based contrast agent (GBCA), is a valuable tool for the non-invasive interrogation of the tumor microenvironment (TME).[1][2] Its primary application in oncology research lies in Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI), a technique that provides quantitative insights into tumor vascular characteristics.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to image and quantify key aspects of the TME, primarily focusing on vascular perfusion and permeability.

Gadobutrol works by shortening the T1 relaxation time of surrounding water protons, thereby increasing the signal intensity in T1-weighted MR images.[1][5] Its macrocyclic structure ensures high stability, minimizing the release of free gadolinium ions and contributing to its favorable safety profile.[6][7] Marketed under trade names such as Gadovist® and Gadavist®, it is formulated at a higher concentration (1.0 mmol/mL) compared to many other GBCAs, allowing for a more compact bolus injection and improved image enhancement.[2][6][8]

These notes are intended to guide researchers in designing and executing preclinical imaging studies to assess the TME and evaluate the effects of novel cancer therapies.

Data Presentation: Quantitative Properties of Gadobutrol

For accurate quantitative analysis in DCE-MRI, understanding the relaxivity of the contrast agent is crucial. Relaxivity (r1) is a measure of a contrast agent's ability to increase the relaxation rate of water protons and is dependent on the magnetic field strength and the surrounding medium.

PropertyValueMediumMagnetic Field StrengthReference
T1 Relaxivity (r1) 5.6 L/mmol·sPlasma0.47 T[9]
6.1 L/mmol·sPlasma2.0 T[9]
Mean Percentage Signal Enhancement ~97%Human Brain Tumors1.5 T[2]
Pharmacokinetic Parameters (Example)
Ktrans (min-1)0.23 ± 0.14Pancreatic Ductal Adenocarcinoma (Mouse Model)Not Specified[10]
ve0.31 ± 0.17Pancreatic Ductal Adenocarcinoma (Mouse Model)Not Specified[10]

Note: Ktrans (volume transfer constant) and ve (extravascular extracellular space volume fraction) are highly dependent on the tumor model and its specific microenvironment.

Experimental Protocols

I. Preclinical Animal Model Preparation

A consistent and well-documented animal preparation protocol is critical for reproducible DCE-MRI results.

Materials:

  • Tumor-bearing small animal model (e.g., mouse, rat)

  • Anesthesia (e.g., isoflurane)

  • Catheter for intravenous administration (e.g., tail vein catheter)

  • Animal monitoring equipment (respiratory and temperature probes)

  • Heating system to maintain body temperature (e.g., circulating warm water pad)

Procedure:

  • Anesthesia: Anesthetize the animal using isoflurane (B1672236) (1.5-2% in oxygen). Maintain anesthesia throughout the imaging session.

  • Catheterization: Place a catheter in the tail vein for the administration of this compound. Ensure the catheter is patent and securely taped in place.

  • Positioning: Position the animal on the MRI scanner bed. Secure the animal to minimize motion artifacts. For brain tumor imaging, a stereotactic holder is recommended.

  • Monitoring: Place respiratory and temperature probes to monitor the animal's vital signs. Maintain the animal's body temperature at 37°C using a heating system.

II. Dynamic Contrast-Enhanced MRI (DCE-MRI) Protocol

This protocol is designed to acquire dynamic images to assess tumor vascularity and permeability.

Materials:

  • Preclinical MRI scanner (≥ 7T recommended for high resolution)

  • This compound (1.0 mmol/mL)

  • Saline solution for injection flush

  • Syringe pump for controlled injection

Procedure:

  • Pre-contrast Imaging:

    • Acquire anatomical T2-weighted images (e.g., Turbo Spin Echo) to localize the tumor.

    • Obtain pre-contrast T1 maps of the tumor region. This is essential for converting signal intensity changes into contrast agent concentration. T1 mapping can be performed using a variable flip angle (VFA) or variable repetition time (VTR) method.[11]

  • DCE-MRI Acquisition:

    • Use a T1-weighted gradient-echo sequence with high temporal resolution (e.g., 5-10 seconds per image).

    • Begin acquiring a series of baseline images (at least 5-10) before contrast injection.

    • Administer a bolus of this compound at a dose of 0.1 mmol/kg body weight via the tail vein catheter.[2] Use a syringe pump for a controlled and reproducible injection rate.

    • Immediately follow the contrast agent with a saline flush (e.g., 100-200 µL) to ensure the full dose reaches circulation.

    • Continue acquiring dynamic T1-weighted images for a total of 10-15 minutes to capture the wash-in and wash-out kinetics of the contrast agent.

III. Post-Processing and Data Analysis

The analysis of DCE-MRI data involves converting the signal intensity time course into contrast agent concentration and fitting this data to a pharmacokinetic model.

Software:

  • Image analysis software capable of pharmacokinetic modeling (e.g., PMOD, FireVoxel, or custom scripts in MATLAB/Python).

Procedure:

  • Motion Correction: If necessary, apply motion correction algorithms to the dynamic image series.

  • Region of Interest (ROI) Definition:

    • Draw an ROI around the tumor tissue on the anatomical images.

    • Draw an ROI over a major artery (e.g., femoral artery or carotid artery) to obtain the Arterial Input Function (AIF). The AIF represents the concentration of the contrast agent in the blood plasma over time and is crucial for accurate pharmacokinetic modeling.[4]

  • Signal to Concentration Conversion: Using the pre-contrast T1 map and the known relaxivity of Gadobutrol, convert the signal intensity time course within the ROIs to the concentration of the contrast agent over time.

  • Pharmacokinetic Modeling:

    • Fit the tissue concentration-time curve to a pharmacokinetic model, most commonly the Tofts model or the extended Tofts model.[12][13][14]

    • The Tofts model assumes two compartments: the blood plasma and the extravascular extracellular space (EES).[13] It yields two key parameters:

      • Ktrans (Volume Transfer Constant): Reflects the leakage of the contrast agent from the blood plasma into the EES. It is influenced by both blood flow and vessel permeability.[15] Units: min-1.

      • ve (Extravascular Extracellular Space Volume Fraction): Represents the volume of the EES per unit volume of tissue.[15] It is a dimensionless parameter.

    • The extended Tofts model adds a third parameter:

      • vp (Plasma Volume Fraction): Represents the volume of blood plasma per unit volume of tissue. This is particularly relevant for highly vascularized tumors.[15]

  • Parametric Map Generation: Generate color-coded parametric maps of Ktrans, ve, and vp to visualize the spatial heterogeneity of these parameters within the tumor.

Limitations for Broader TME Characterization

While Gadobutrol is excellent for assessing vascular characteristics, it has limitations for imaging other aspects of the tumor microenvironment:

  • Tumor pH and Hypoxia: Gadobutrol is not designed to be sensitive to changes in pH or oxygenation. Imaging these specific features of the TME typically requires specialized contrast agents that are responsive to these conditions.

  • Extracellular Matrix: As an extracellular fluid space agent, Gadobutrol does not directly provide information about the composition or density of the extracellular matrix.

Visualizations

G anesthesia Anesthesia catheter Catheterization anesthesia->catheter position Positioning & Monitoring catheter->position precontrast Pre-contrast T1 Mapping position->precontrast dynamic Dynamic T1w Imaging precontrast->dynamic injection Gadobutrol Injection motion Motion Correction dynamic->motion roi ROI Definition (Tumor & AIF) motion->roi concentration Signal to Concentration Conversion roi->concentration pk_model Pharmacokinetic Modeling (Tofts) concentration->pk_model maps Parametric Map Generation (Ktrans, ve) pk_model->maps

Caption: Preclinical DCE-MRI experimental workflow.

G cluster_vascular Blood Plasma cluster_ees Extravascular Extracellular Space (EES) cluster_cell Intracellular Space vp vp (Plasma Volume) ve ve (EES Volume) vp->ve Ktrans ve->vp kep cell Cells

Caption: Tofts model of contrast agent kinetics.

References

Application Notes and Protocols for Longitudinal MRI Studies in Mice Using Gadobutrol Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Longitudinal Magnetic Resonance Imaging (MRI) in preclinical mouse models is a powerful, non-invasive technique for monitoring disease progression and therapeutic response over time. The use of contrast agents is often essential for enhancing the visualization of anatomical structures and pathological processes. Gadobutrol monohydrate (commercially available as Gadovist® or Gadavist®) is a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA).[1][2][3] Its high stability and high relaxivity, formulated at a 1.0 M concentration, result in a compact bolus and improved image enhancement, making it a valuable tool for preclinical imaging.[1]

These application notes provide detailed protocols for conducting longitudinal MRI studies in mice using this compound, with a focus on brain tumor models, and with additional information for cardiac and renal applications.

Data Presentation

Longitudinal Tumor Growth in a Murine Glioma Model

The following table summarizes representative data on tumor volume progression in an orthotopic GL261 glioma mouse model, imaged longitudinally. While the specific study this data is adapted from used various imaging techniques, it serves as a valuable illustration of the type of quantitative data that can be obtained through longitudinal MRI.[4]

Days Post-ImplantationMean Tumor Volume (mm³)Standard Deviation (mm³)
118.295.83
1516.1411.21
1826.3417.58
2139.7325.12
2558.6426.43
Cardiac Function Assessment in a Murine Model of Heart Failure

This table presents representative longitudinal data on cardiac function in a mouse model of heart failure with preserved ejection fraction (HFpEF), demonstrating the utility of MRI in assessing cardiac remodeling.[5]

Age (weeks)Ejection Fraction (%) - ControlEjection Fraction (%) - HFpEF Model
1171 ± 374 ± 3
1270 ± 475 ± 2
1372 ± 273 ± 4
1571 ± 374 ± 3
Renal Morphology Changes in a Murine Model of Unilateral Ureteral Obstruction (UUO)

The following table shows changes in renal cortical and outer medulla (OM) thickness in a mouse model of UUO, as measured by longitudinal MRI.[6]

Time PointCortical Thickness (mm) - UUO KidneyOM Thickness (mm) - UUO Kidney
Day 0 (~3 hrs post-UUO)1.2 ± 0.12.2 ± 0.1
Day 11.1 ± 0.12.4 ± 0.2
Day 31.0 ± 0.12.1 ± 0.2
Day 60.9 ± 0.11.8 ± 0.2

Experimental Protocols

Murine Brain Tumor Model (GL261 Glioma)

This protocol is for establishing and performing longitudinal MRI on an orthotopic GL261 glioma model in C57BL/6 mice.[7][8]

1.1. Animal Model Preparation

  • Culture GL261 mouse glioma cells under standard conditions.

  • On the day of implantation, harvest and resuspend the cells in a sterile saline solution at a concentration of 1 x 10⁵ cells/µL.

  • Anesthetize C57BL/6 mice (female, 6-8 weeks old) using an appropriate anesthesia protocol (see Section 2).

  • Secure the mouse in a stereotactic frame.

  • Create a small burr hole in the skull over the desired injection site (e.g., right striatum).

  • Using a Hamilton syringe, slowly inject 1 µL of the cell suspension (1 x 10⁵ cells) into the brain parenchyma.

  • Withdraw the needle slowly, and suture the incision.

  • Administer post-operative analgesics and monitor the animal for recovery.

  • Allow tumors to establish for a period of 7-10 days before the first imaging session.

1.2. Anesthesia for Longitudinal Imaging For repeated MRI sessions, a well-tolerated and reversible anesthetic is crucial. Isoflurane (B1672236) is a common choice.[9][10]

  • Induce anesthesia with 3-4% isoflurane in a mixture of air and oxygen.

  • Transfer the mouse to a dedicated animal bed for the MRI scanner, equipped with a nose cone for anesthetic delivery.

  • Maintain anesthesia with 1.5-2.0% isoflurane.

  • Continuously monitor the animal's respiratory rate and body temperature throughout the imaging session. Maintain body temperature at 37°C using a heated water or air system.

1.3. This compound Administration

  • Prepare a sterile solution of this compound. Gadovist® is supplied at a concentration of 1.0 mmol/mL.

  • The recommended dose for preclinical imaging is typically 0.1 mmol/kg body weight.

  • Prior to contrast administration, secure a tail vein catheter.

  • Administer the calculated volume of Gadobutrol as an intravenous bolus injection.

  • Immediately flush the catheter with a small volume of sterile saline to ensure complete delivery of the contrast agent.

1.4. MRI Acquisition Protocol (7T Scanner) The following is a representative protocol for T1-weighted and T2-weighted imaging of a mouse brain with a glioma.

1.4.1. T2-Weighted Imaging (for tumor localization and volume assessment)

  • Sequence: 2D or 3D Fast Spin Echo (FSE) or TurboRARE

  • Repetition Time (TR): 2500-4000 ms

  • Echo Time (TE): 30-60 ms

  • Flip Angle: 90°/180°

  • Matrix Size: 256 x 256

  • Field of View (FOV): 20 x 20 mm

  • Slice Thickness: 0.5 - 1.0 mm

  • Averages: 2-4

1.4.2. T1-Weighted Imaging (pre- and post-contrast)

  • Sequence: 2D or 3D Spin Echo (SE) or Gradient Echo (GRE)

  • Repetition Time (TR): 400-800 ms

  • Echo Time (TE): 10-20 ms

  • Flip Angle: 90° (SE) or 20-30° (GRE)

  • Matrix Size: 256 x 256

  • Field of View (FOV): 20 x 20 mm

  • Slice Thickness: 0.5 - 1.0 mm

  • Averages: 2-4

1.5. Longitudinal Imaging Schedule

  • Perform baseline MRI scans (T2w and pre-contrast T1w) 7-10 days post-implantation.

  • Administer Gadobutrol and acquire post-contrast T1w images.

  • Repeat the imaging sessions weekly or at desired intervals to monitor tumor growth and changes in contrast enhancement.

1.6. Data Analysis

  • Co-register longitudinal scans to a common reference frame.

  • Segment the tumor volume from the T2-weighted images on a slice-by-slice basis.

  • Calculate the total tumor volume for each time point.

  • Analyze the signal intensity changes in the tumor and surrounding brain tissue on the pre- and post-contrast T1-weighted images to assess blood-brain barrier integrity and tumor vascularity.

Murine Cardiac MRI

This protocol provides a general framework for assessing cardiac function in mice using MRI.

2.1. Animal Preparation and Anesthesia

  • Anesthetize the mouse with isoflurane as described in Section 2.2.

  • Place ECG electrodes on the paws for cardiac gating.

  • Monitor respiration using a pneumatic pillow.

  • Maintain body temperature at 37°C.

2.2. This compound Administration

  • Administer 0.1 mmol/kg of this compound via a tail vein catheter for late gadolinium enhancement (LGE) imaging to assess myocardial viability.

2.3. MRI Acquisition Protocol

  • Cine Imaging (for function and volumes): Use a retrospectively or prospectively gated Fast Gradient Echo (FIESTA, TrueFISP) sequence to acquire a stack of short-axis slices covering the entire left ventricle, as well as long-axis views.

  • Late Gadolinium Enhancement (LGE): Acquire T1-weighted images 10-15 minutes after Gadobutrol injection using an inversion-recovery prepared gradient echo sequence to visualize areas of myocardial scarring or fibrosis.

2.4. Data Analysis

  • Segment the endocardial and epicardial borders of the left ventricle at end-diastole and end-systole on the short-axis cine images to calculate end-diastolic volume (EDV), end-systolic volume (ESV), stroke volume (SV), and ejection fraction (EF).

  • Analyze LGE images to quantify the extent of myocardial infarction or fibrosis.

Murine Renal MRI

This protocol outlines a general approach for longitudinal assessment of renal morphology and fibrosis in mouse models of kidney disease.

3.1. Animal Preparation and Anesthesia

  • Follow the general anesthesia and monitoring procedures described in Section 2.2.

3.2. This compound Administration

  • A dose of 0.1 mmol/kg of this compound can be administered via a tail vein catheter to assess renal perfusion and filtration.

3.3. MRI Acquisition Protocol

  • T2-Weighted Imaging: Use a high-resolution FSE sequence to visualize renal anatomy, including the cortex, medulla, and pelvis.

  • T1-Weighted Imaging (pre- and post-contrast): Acquire T1-weighted images before and at multiple time points after Gadobutrol administration to assess renal perfusion and contrast agent clearance.

  • Diffusion-Weighted Imaging (DWI): Can be used to assess tissue microstructure and fibrosis.

3.4. Data Analysis

  • Measure cortical and medullary thickness on T2-weighted images.

  • Analyze the dynamic changes in signal intensity on T1-weighted images to generate time-intensity curves for different renal compartments.

  • Calculate the Apparent Diffusion Coefficient (ADC) from DWI to quantify changes in water diffusion, which can be indicative of fibrosis.

Visualizations

Experimental_Workflow_for_Longitudinal_MRI cluster_pre_imaging Pre-Imaging Preparation cluster_imaging_session Longitudinal MRI Session (Repeated at each time point) cluster_post_imaging Post-Imaging Analysis animal_model Animal Model Preparation (e.g., Tumor Implantation) acclimatization Acclimatization Period animal_model->acclimatization baseline_measurements Baseline Measurements (e.g., Body Weight) acclimatization->baseline_measurements anesthesia Anesthesia Induction and Maintenance baseline_measurements->anesthesia animal_positioning Animal Positioning and Monitoring anesthesia->animal_positioning pre_contrast_scan Pre-Contrast MRI (T1w, T2w, etc.) animal_positioning->pre_contrast_scan contrast_injection Gadobutrol Injection (0.1 mmol/kg IV) pre_contrast_scan->contrast_injection post_contrast_scan Post-Contrast MRI (T1w) contrast_injection->post_contrast_scan animal_recovery Animal Recovery post_contrast_scan->animal_recovery data_processing Image Processing (Co-registration, Segmentation) animal_recovery->data_processing quantification Quantitative Analysis (Volume, Signal Intensity) data_processing->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

Experimental Workflow for Longitudinal MRI Studies

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Proliferation PKC->Proliferation Permeability Increased Permeability PKC->Permeability Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Simplified VEGF Signaling Pathway in Angiogenesis

References

Application Notes and Protocols for High-Resolution Magnetic Resonance Angiography with Gadobutrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Gadobutrol (marketed as Gadavist® in the United States and Gadovist® elsewhere) in high-resolution magnetic resonance angiography (MRA). Gadobutrol is a second-generation, macrocyclic, gadolinium-based contrast agent (GBCA) with a high concentration (1.0 mmol/mL) that offers advantages in achieving a compact bolus and high relaxivity, leading to improved image enhancement in MRA.[1]

Mechanism of Action

Gadobutrol is a paramagnetic contrast agent that, when introduced into a magnetic field, shortens the T1 (spin-lattice) and T2 (spin-spin) relaxation times of surrounding water protons.[2] This effect is more pronounced on T1 relaxation at clinically used doses. The shortening of T1 relaxation time increases the signal intensity of tissues where Gadobutrol accumulates, leading to enhanced contrast in T1-weighted magnetic resonance images. Its hydrophilic nature restricts its distribution to the intravascular and extracellular spaces, making it an excellent agent for visualizing vascular structures.[3]

Physicochemical Properties

Gadobutrol's unique formulation at twice the concentration of many other GBCAs allows for a smaller injection volume to deliver the same dose of gadolinium. This results in a tighter contrast bolus, which can be advantageous for dynamic MRA techniques and can lead to improved vessel delineation.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of Gadobutrol in high-resolution MRA, compiled from various studies.

Table 1: Gadobutrol Dosage and Administration for MRA

ParameterValueNotes
Recommended Dose 0.1 mmol/kg body weightEquivalent to 0.1 mL/kg of the 1.0 M solution.[4][5]
Maximum Approved Dose Up to 0.3 mmol/kg body weight for specific indications in adults.Higher doses may increase the risk of adverse events.[4]
Injection Rate (Supra-aortic MRA) 1.5 - 2.0 mL/sFollowed by a saline flush.[2]
Injection Rate (Renal MRA) ~1.5 mL/sFollowed by a saline flush.
Injection Rate (Peripheral MRA) ~1.5 mL/sFollowed by a saline flush.[6]
Saline Flush 20 - 30 mLAdministered at the same injection rate as the contrast agent.[7]

Table 2: Comparative Imaging Performance of Gadobutrol in MRA

ComparisonAnatomyKey Findings
Gadobutrol vs. Gadoterate (B1198928) Meglumine (B1676163) (at equimolar dose) Supra-aortic ArteriesGadobutrol showed significantly higher Signal-to-Noise Ratio (SNR) and Contrast-to-Noise Ratio (CNR) in static MRA.[2]
Gadobutrol-enhanced MRA vs. Time-of-Flight (ToF) MRA Renal ArteriesGadobutrol-enhanced MRA demonstrated superior visualization and more accurate vessel measurements.[8][9]
Low-Dose Gadobutrol TR-MRA vs. Standard-Dose CE-MRA Supra-aortic ArteriesLow-dose (2-3 mL) time-resolved MRA with Gadobutrol was found to be a feasible alternative to standard-dose contrast-enhanced MRA.[7][10]
Gadobutrol vs. Gadoterate Meglumine (at equimolar dose) Peripheral ArteriesNo statistically significant differences were found in diagnostic performance, SNR, or CNR between the two agents.[11][12]

Experimental Protocols

The following are detailed protocols for high-resolution MRA of different vascular territories using Gadobutrol. These protocols are synthesized from published research and should be adapted based on the specific MRI system, patient characteristics, and institutional guidelines.

Protocol 1: High-Resolution Contrast-Enhanced MRA (CE-MRA) of the Supra-Aortic Arteries

This protocol is designed for the detailed anatomical assessment of the carotid, vertebral, and intracranial arteries.

1. Patient Preparation:

  • Obtain informed consent.

  • Screen for contraindications to MRI and GBCAs, including a history of allergic reactions and assessment of renal function (eGFR).

  • Establish intravenous access with an 18-20 gauge catheter, preferably in an antecubital vein.

2. Imaging Parameters (3T MRI System):

  • Sequence: 3D T1-weighted spoiled gradient-echo (e.g., TRICKS, LAVA, VIBE)

  • Repetition Time (TR): 4.5 ms[7]

  • Echo Time (TE): 1.5 ms[7]

  • Flip Angle: 30°[7]

  • Field of View (FOV): 300 mm[7]

  • Matrix: 448 x 256[7]

  • Slice Thickness: 1.2 mm (interpolated to 0.6 mm)[7]

  • Bandwidth: 83.33 kHz[7]

3. Contrast Administration and Imaging Acquisition:

  • Contrast Agent: Gadobutrol (1.0 M)

  • Dose: 0.1 mmol/kg body weight

  • Injection Rate: 2.0 mL/s using a power injector.[2]

  • Saline Flush: 20 mL of 0.9% NaCl at 2.0 mL/s.[7]

  • Timing: Utilize a bolus tracking technique with the region of interest (ROI) placed in the aortic arch. The MRA sequence is initiated upon detection of the contrast bolus in the ROI.

4. Post-processing:

  • Generate Maximum Intensity Projection (MIP) and Multiplanar Reformation (MPR) images for visualization and analysis of the supra-aortic vasculature.

G cluster_prep Patient Preparation cluster_acq Image Acquisition cluster_post Post-Processing p1 Informed Consent & Screening p2 Establish IV Access p1->p2 acq1 Position Patient & Set Imaging Parameters p2->acq1 acq2 Initiate Bolus Tracking acq1->acq2 acq3 Inject Gadobutrol (0.1 mmol/kg) acq2->acq3 acq4 Inject Saline Flush acq3->acq4 acq5 Start MRA Sequence acq4->acq5 post1 Generate MIP & MPR Images acq5->post1 post2 Image Analysis post1->post2

Workflow for Supra-Aortic CE-MRA with Gadobutrol.

Protocol 2: High-Resolution Time-Resolved MRA (TR-MRA) of the Supra-Aortic Arteries

This protocol is valuable for assessing the dynamic flow characteristics in the supra-aortic arteries and can be performed with a lower dose of Gadobutrol.

1. Patient Preparation:

  • Same as for CE-MRA.

2. Imaging Parameters (3T MRI System):

  • Sequence: Time-resolved imaging with stochastic trajectories (e.g., TWIST, TRICKS)

  • Repetition Time (TR): 3.1 ms[7]

  • Echo Time (TE): 1.1 ms[7]

  • Flip Angle: 20°[7]

  • Field of View (FOV): 320 mm[7]

  • Matrix: 320 x 192[7]

  • Slice Thickness: 2.8 mm (interpolated to 0.7 mm)[7]

  • Temporal Resolution: ~2.5 seconds per phase[7]

3. Contrast Administration and Imaging Acquisition:

  • Contrast Agent: Gadobutrol (1.0 M)

  • Dose: A constant dose of 2-3 mL is often sufficient.[7]

  • Injection Rate: 3.0 mL/s using a power injector.[7]

  • Saline Flush: 20 mL of 0.9% NaCl at 3.0 mL/s.[7]

  • Timing: The TR-MRA sequence is initiated a fixed time (e.g., 12 seconds) after the start of the contrast injection.[7]

4. Post-processing:

  • Review of the dynamic image series to assess arterial filling phases and identify any abnormalities in blood flow.

  • MIP images can be generated from the arterial phase with the best vessel enhancement.

G start Start prep Patient Preparation start->prep params Set TR-MRA Parameters prep->params inject Inject Low-Dose Gadobutrol & Saline Flush params->inject wait Fixed Delay (e.g., 12s) inject->wait acquire Acquire Time-Resolved Image Series wait->acquire post Post-Processing & Analysis acquire->post end End post->end

Workflow for Supra-Aortic TR-MRA with Gadobutrol.

Protocol 3: High-Resolution MRA of the Renal Arteries

This protocol is optimized for the evaluation of renal artery stenosis and other abnormalities.

1. Patient Preparation:

  • Same as for CE-MRA.

  • Patients should be well-hydrated.

2. Imaging Parameters (1.5T or 3T MRI System):

  • Sequence: 3D T1-weighted spoiled gradient-echo

  • Imaging Plane: Coronal

  • Breath-holding: The acquisition is typically performed during a single breath-hold to minimize respiratory motion artifacts.

  • Specific sequence parameters (TR, TE, flip angle, etc.) should be optimized for the scanner being used to achieve high spatial resolution.

3. Contrast Administration and Imaging Acquisition:

  • Contrast Agent: Gadobutrol (1.0 M)

  • Dose: 0.1 mmol/kg body weight

  • Injection Rate: ~1.5 mL/s using a power injector.[13]

  • Saline Flush: 30 mL of 0.9% NaCl at 1.5 mL/s.[13]

  • Timing: A bolus tracking technique is recommended, with the ROI placed in the abdominal aorta superior to the renal arteries.

4. Post-processing:

  • Generation of MIP and curved planar reformation (CPR) images to visualize the entire course of the renal arteries.

Logical Relationship of Gadobutrol's Action in MRA

The following diagram illustrates the logical steps from the administration of Gadobutrol to the generation of a high-resolution MRA image.

G A IV Administration of Gadobutrol B Distribution in Intravascular Space A->B C Presence in Magnetic Field of MRI Scanner B->C D Shortening of T1 Relaxation Time of Protons C->D E Increased Signal Intensity on T1-Weighted Images D->E F Acquisition of High-Resolution 3D Data Set E->F G Generation of High-Contrast MRA Image F->G

Mechanism of Contrast Enhancement with Gadobutrol in MRA.

Concluding Remarks

Gadobutrol is a valuable contrast agent for high-resolution MRA, offering excellent image quality and a favorable safety profile. The provided protocols serve as a starting point for researchers and clinicians to develop and optimize their MRA imaging strategies. Adherence to proper patient screening, accurate dose calculation, and optimized imaging parameters are crucial for obtaining high-quality diagnostic images.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Gadobutrol Monohydrate for DCE-MRI

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Gadobutrol (B1674391) monohydrate in Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on protocol optimization, troubleshoot common issues, and answer frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues that may arise during DCE-MRI experiments using Gadobutrol monohydrate.

Issue Potential Cause Recommended Solution
Poor Contrast Enhancement - Incorrect dose of Gadobutrol- Suboptimal imaging time post-injection- Inadequate injection rate- Ensure a dose of 0.1 mmol/kg body weight is used.[1][2]- For brain tumors, optimal enhancement is typically 5-7 minutes post-injection.[3][4]- Administer as an intravenous bolus at a flow rate of approximately 2 mL/second.[1][2]
Motion Artifacts - Patient movement during image acquisition- Respiratory motion, particularly in abdominal imaging- Immobilize the patient as much as possible.- Use motion correction techniques during image processing.- For liver DCE-MRI, both Gadobutrol and gadoxetate disodium (B8443419) show comparable and acceptable rates of severe respiratory motion artifacts.[5]
Inconsistent Pharmacokinetic Parameters - Variability in injection protocol- Incorrect arterial input function (AIF) measurement- Use of different contrast agents across a study- Standardize the injection rate and saline flush volume.- Carefully select the region of interest (ROI) for AIF measurement in a large artery.- Be aware that different contrast agents like Gadobutrol and Gadoterate (B1198928) meglumine (B1676163) have different kinetic characteristics.[6][7][8][9]
Adverse Reactions in Subjects - Allergic reaction to Gadobutrol- Pre-existing conditions- Monitor subjects for signs of hypersensitivity reactions during and after administration.[1]- Screen patients for renal impairment before administration to avoid the risk of nephrogenic systemic fibrosis (NSF).[2][10][11]- Common side effects are generally mild and transient, including headache, nausea, and dizziness.[10][12][13][14]

Frequently Asked Questions (FAQs)

1. What is the standard recommended dose of Gadobutrol for DCE-MRI?

The usual recommended dose for adults and children is 0.1 mL/kg body weight, which is equivalent to 0.1 mmol/kg body weight, administered as an intravenous bolus injection.[1][2][15]

2. What is the optimal injection rate for Gadobutrol in DCE-MRI studies?

For most applications, including imaging of the central nervous system, an injection rate of approximately 2 mL/second is recommended.[1][2] For magnetic resonance angiography, a rate of 1.5 mL/second may be used.[2]

3. When is the best time to acquire images after Gadobutrol injection for brain tumor assessment?

For the evaluation of brain metastases and primary brain tumors, maximum contrast enhancement and lesion conspicuity are typically achieved between 5 and 7 minutes after a single injection of Gadobutrol.[3][4] Acquiring images at the 5-minute mark is often considered optimal for brain tumor detection.[3][4]

4. Can Gadobutrol be used in patients with renal impairment?

Caution is advised when administering Gadobutrol to patients with severe renal impairment due to the risk of nephrogenic systemic fibrosis (NSF).[2][10][11] It is crucial to screen patients for kidney disease before administration.[2] No dosage adjustment is generally recommended for patients with renal impairment, but the decision to use a gadolinium-based contrast agent should be made after careful consideration of the diagnostic need.[2]

5. What are the key pharmacokinetic properties of Gadobutrol?

Gadobutrol is rapidly distributed in the extracellular space after intravenous administration.[15][16][17] It has a mean terminal half-life of about 1.81 hours and is excreted unchanged via the kidneys.[15]

6. How does Gadobutrol compare to other gadolinium-based contrast agents?

Gadobutrol is a macrocyclic, non-ionic agent.[10][17] Studies comparing it to other agents like gadoterate meglumine have shown differences in enhancement kinetics. For instance, in ultrafast breast DCE-MRI, Gadobutrol demonstrated stronger early enhancement kinetics, while gadoterate meglumine provided improved tumor-to-background parenchymal enhancement contrast.[6][7][8][9]

Experimental Protocols

Standard Protocol for DCE-MRI of Brain Tumors
  • Patient Preparation:

    • Obtain informed consent.

    • Screen for contraindications, including severe renal impairment and allergies to contrast agents.[2][18]

    • Position the patient comfortably on the MRI table to minimize motion.

  • Pre-Contrast Imaging:

    • Acquire pre-contrast T1-weighted images of the brain.

  • Gadobutrol Injection:

    • Administer Gadobutrol at a dose of 0.1 mmol/kg body weight.[1][2]

    • Use a power injector for a consistent flow rate of approximately 2 mL/second.[1]

    • Follow the injection with a 20 mL saline flush at the same rate.[2]

  • Dynamic Contrast-Enhanced Imaging:

    • Begin dynamic T1-weighted image acquisition immediately following the start of the injection.

    • Continue acquiring images for at least 7 minutes to capture the full enhancement curve.[3]

  • Post-Contrast Imaging:

    • Acquire high-resolution post-contrast T1-weighted images at 5-7 minutes post-injection for optimal lesion visualization.[3][4]

Data Analysis Workflow for Pharmacokinetic Modeling

A Acquire Dynamic T1-weighted Images B Motion Correction A->B C Select Region of Interest (ROI) on Tumor B->C D Select ROI for Arterial Input Function (AIF) B->D E Convert Signal Intensity to Gd Concentration C->E D->E F Apply Pharmacokinetic Model (e.g., Tofts Model) E->F G Generate Parametric Maps (Ktrans, Vp, etc.) F->G

Caption: Workflow for pharmacokinetic analysis of DCE-MRI data.

Quantitative Data Summary

Gadobutrol Injection Parameters for Different Applications
Application Recommended Dose Injection Rate Saline Flush Reference
Central Nervous System (CNS) 0.1 mL/kg (0.1 mmol/kg)~2 mL/secondYes[1][2]
Breast MRI 0.1 mL/kg (0.1 mmol/kg)~2 mL/secondYes[2]
Magnetic Resonance Angiography (MRA) 0.1 mL/kg (0.1 mmol/kg)~1.5 mL/second30 mL[2]
Cardiac MRI (Perfusion) Two 0.05 mL/kg injections~4 mL/second20 mL after each[2]
Pharmacokinetic Parameters: Gadobutrol vs. Gd-DTPA in Breast Cancer
Parameter Gadobutrol Gd-DTPA P-value Reference
Relative Signal Intensity (Enhancement) HigherLower-[19]
Washout Lower (46%)Higher (58.29%)0.0323[19]
Ktrans HigherLower0.001[19]
Kep HigherLower0.001[19]

Visualizations

Troubleshooting Logic for Poor Image Contrast

Start Poor Image Contrast Observed CheckDose Was the correct dose (0.1 mmol/kg) administered? Start->CheckDose CheckTiming Was imaging performed at the optimal time post-injection? CheckDose->CheckTiming Yes CorrectDose Adjust dose for future experiments. CheckDose->CorrectDose No CheckRate Was the injection rate appropriate (~2 mL/s)? CheckTiming->CheckRate Yes AdjustTiming Adjust imaging acquisition time. CheckTiming->AdjustTiming No AdjustRate Ensure proper injection technique and rate. CheckRate->AdjustRate No Resolved Issue Resolved CheckRate->Resolved Yes CorrectDose->Resolved AdjustTiming->Resolved AdjustRate->Resolved

Caption: A logical guide to troubleshooting poor image contrast.

Experimental Workflow for a Comparative DCE-MRI Study

A Patient Recruitment & Consent B Randomization to Contrast Agent Group (Gadobutrol or Comparator) A->B C Pre-contrast MRI Scan B->C D Contrast Agent Injection (Standardized Protocol) C->D E Dynamic Contrast-Enhanced MRI Acquisition D->E F Image Analysis (Pharmacokinetic Modeling) E->F G Statistical Comparison of Parameters F->G H Conclusion G->H

Caption: Workflow for a comparative DCE-MRI contrast agent study.

References

Reducing motion artifacts in Gadobutrol-enhanced animal MRI

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce motion artifacts in Gadobutrol-enhanced animal magnetic resonance imaging (MRI) experiments.

Troubleshooting Guides

This section addresses common issues encountered during Gadobutrol-enhanced animal MRI and provides step-by-step solutions.

Issue 1: Significant ghosting or blurring artifacts are present in the images, obscuring anatomical details.

  • Question: My Gadobutrol-enhanced T1-weighted images are blurry and have ghosting artifacts. What is the likely cause and how can I fix it?

  • Answer: The most common cause of ghosting and blurring in animal MRI is physiological motion, primarily from respiration and cardiac activity.[1][2][3] These movements cause mismapping of signals during image acquisition.[2] Here’s a troubleshooting workflow:

    • Assess Anesthesia and Physiological Stability: Anesthesia is crucial for immobilizing the animal.[4][5][6] Ensure the anesthetic depth is adequate to suppress voluntary movement but not so deep as to cause physiological instability. Monitor vital signs continuously.[7]

    • Implement Physiological Monitoring and Gating:

      • Respiratory Gating: Use a respiratory sensor (e.g., a pneumatic belt or bellows) to monitor the breathing cycle.[8][9] The MRI acquisition can then be "gated" to only collect data during the relatively still end-expiratory phase.

      • Cardiac Gating: For cardiac imaging, use an electrocardiogram (ECG) to trigger data acquisition at the same point in the cardiac cycle, minimizing artifacts from heart motion.[8]

    • Optimize Animal Positioning and Restraint:

      • Use a stereotactic frame with ear and bite bars for head imaging to minimize motion.[7]

      • For body imaging, secure the animal comfortably using foam pads or other restraints to prevent bulk movement.[9][10]

    • Consider Prospective Motion Correction: If available on your scanner, utilize prospective motion correction techniques. These methods use navigators or external tracking systems to detect motion in real-time and adjust the imaging parameters accordingly.[11][12][13][14]

    • Employ Retrospective Motion Correction: After the scan, retrospective correction algorithms can be applied to the acquired data to reduce motion artifacts.[11][12][15]

Issue 2: Inconsistent contrast enhancement after Gadobutrol administration.

  • Question: I am not seeing consistent or expected levels of enhancement in my region of interest after injecting Gadobutrol. What could be the problem?

  • Answer: Inconsistent enhancement can be due to several factors related to the contrast agent injection protocol and the animal's physiological state.

    • Verify Catheter Patency and Placement: Ensure the intravenous catheter is correctly placed and patent. A misplaced or blocked catheter can lead to improper delivery of the contrast agent. Flush the catheter with saline after Gadobutrol injection to ensure the full dose is administered.[16][17]

    • Standardize Injection Protocol: The rate and timing of the Gadobutrol injection are critical for consistent enhancement. For dynamic contrast-enhanced (DCE) MRI, a rapid bolus injection is often required.[17] Refer to established protocols for your specific application.

    • Monitor Cardiovascular Function: The animal's heart rate and blood pressure can affect the distribution of the contrast agent.[7] Anesthesia can alter these parameters, so ensure the animal is physiologically stable throughout the experiment.

    • Consider Gadobutrol Dosage: The standard dose for many applications is 0.1 mmol/kg.[16][18] However, depending on the research question and the specific tissue being imaged, this may need to be adjusted. Higher doses (up to 0.3 mmol/kg) may be necessary for detecting smaller lesions or when using lower field strength scanners.[18][19]

Frequently Asked Questions (FAQs)

Q1: What is the recommended anesthesia protocol for reducing motion artifacts in rodent MRI?

A1: While there is no single universal protocol, a common and effective approach for rodent MRI is the use of isoflurane (B1672236) anesthesia.[5][16] It allows for rapid induction and recovery, and the depth of anesthesia can be easily controlled. A combination of injectable anesthetics like ketamine and medetomidine (B1201911) can also be used.[16] It is crucial to maintain a stable physiological state by monitoring body temperature, heart rate, blood pressure, and respiration.[7] For certain studies, particularly resting-state fMRI, the use of a muscle relaxant in ventilated animals has been shown to significantly reduce respiration-induced artifacts.[1][20]

Q2: How can I minimize respiratory motion artifacts specifically?

A2: Respiratory motion is a major source of artifacts.[1][3] Here are several techniques to minimize its impact:

  • Respiratory Gating: This is a widely used technique where data is acquired only during specific phases of the respiratory cycle.[8][9]

  • Ventilation: For more precise control, especially in rodents, mechanical ventilation can be used to maintain a constant respiratory rate and volume.[1][20]

  • Navigator Echoes: These are short, additional MRI acquisitions that can track the position of the diaphragm or other moving structures. This information can be used for either prospective or retrospective motion correction.[9][12]

  • Fast Imaging Sequences: Using ultrafast imaging sequences can "freeze" motion, acquiring the data before significant movement occurs.[9]

Q3: What are the differences between prospective and retrospective motion correction?

A3:

  • Prospective Motion Correction (PMC): This technique tracks the animal's motion during the scan and updates the imaging sequence in real-time to compensate.[11][13] This prevents the data from being corrupted by motion in the first place.[12]

  • Retrospective Motion Correction: This is a post-processing technique applied to the images after they have been acquired.[11][12] Algorithms are used to detect and correct for motion artifacts in the corrupted data. While it can be effective, it cannot recover data that has been severely degraded.[12]

Q4: What is the standard dosage and administration of Gadobutrol for animal MRI?

A4: The standard intravenous dose of Gadobutrol is typically 0.1 mmol/kg of body weight.[16][17][18] It is administered as a bolus injection, often followed by a saline flush to ensure the entire dose reaches circulation.[16][17] The injection rate can vary depending on the application, for example, 2 mL/second for CNS imaging or up to 4 mL/second for cardiac perfusion studies.[17]

Quantitative Data Summary

Table 1: Anesthetic Protocols for Rodent MRI

Anesthetic Agent(s) Species Dosage Route Notes
Isoflurane Rat, Mouse 1.5-2.5% for maintenance Inhalation Allows for easy control of anesthetic depth.[5][21]
Ketamine / Medetomidine Rat 40 mg/kg Ketamine, 0.25 mg/kg Medetomidine Intraperitoneal Provides stable anesthesia for imaging.[16]
Propofol Dog 2-5 mg/kg to effect Intravenous Used for induction before maintenance with inhalant.[5]

| Butorphanol / Dexmedetomidine / Ketamine | Dog | 0.2 mg/kg Butorphanol, 2 mcg/kg Dexmedetomidine, 0.5 mg/kg Ketamine | Intravenous | Considered optimal for agitated or aggressive patients.[5] |

Table 2: Gadobutrol Administration Parameters

Application Recommended Dose Injection Rate
Central Nervous System (CNS) Imaging 0.1 mmol/kg ~2 mL/second
Cardiac Perfusion (Stress/Rest) 0.05 mmol/kg (two separate injections) ~4 mL/second
Magnetic Resonance Angiography (MRA) 0.1 mmol/kg ~1.5 mL/second

Data synthesized from Medscape[17]

Experimental Protocols

Protocol 1: Gadobutrol-Enhanced Brain MRI in a Rat Model

  • Animal Preparation:

    • Anesthetize the rat using isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of oxygen and air.[5][16]

    • Place a tail vein catheter for Gadobutrol administration.

    • Secure the animal in a stereotactic frame compatible with the MRI system to immobilize the head.[7]

  • Physiological Monitoring:

    • Continuously monitor heart rate, respiratory rate, and body temperature.[7] Maintain body temperature at 37°C using a warming blanket.

    • Use a respiratory sensor for gating if significant motion artifacts are observed in initial scans.

  • MRI Acquisition:

    • Acquire pre-contrast T1-weighted images.

    • Administer Gadobutrol (0.1 mmol/kg) as an intravenous bolus via the tail vein catheter.[16]

    • Immediately follow the injection with a 0.2 mL saline flush.[16]

    • Begin acquiring post-contrast T1-weighted images at specified time points (e.g., immediately after injection and at 1, 5, and 10 minutes post-injection).

  • Image Analysis:

    • Analyze the signal enhancement in the region of interest on the post-contrast images compared to the pre-contrast images.

Visualizations

Experimental_Workflow cluster_prep Animal Preparation cluster_mri MRI Acquisition cluster_monitoring Continuous Monitoring cluster_analysis Data Processing anesthesia Anesthetize Animal catheter Place IV Catheter anesthesia->catheter position Position and Secure Animal catheter->position pre_contrast Acquire Pre-Contrast Scans position->pre_contrast phys_monitor Monitor Vitals (Temp, HR, Resp) position->phys_monitor inject Inject Gadobutrol (0.1 mmol/kg) pre_contrast->inject post_contrast Acquire Post-Contrast Scans inject->post_contrast motion_correction Retrospective Motion Correction (if needed) post_contrast->motion_correction analysis Image Analysis motion_correction->analysis

Caption: Workflow for Gadobutrol-Enhanced Animal MRI.

Troubleshooting_Motion_Artifacts start Motion Artifacts Detected check_anesthesia Check Anesthesia & Vitals start->check_anesthesia check_positioning Verify Animal Positioning & Restraint start->check_positioning implement_gating Implement Physiological Gating (Resp/Cardiac) check_anesthesia->implement_gating check_positioning->implement_gating use_pmc Use Prospective Motion Correction implement_gating->use_pmc use_retro_mc Apply Retrospective Correction use_pmc->use_retro_mc end_node Image Quality Improved use_retro_mc->end_node

Caption: Troubleshooting logical flow for motion artifacts.

References

Technical Support Center: Gadobutrol Monohydrate for Enhanced SNR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gadobutrol Monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on utilizing this compound to improve the signal-to-noise ratio (SNR) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve signal-to-noise ratio?

A1: this compound is a highly stable, non-ionic, macrocyclic gadolinium-based contrast agent.[1][2] Its primary component, the gadolinium ion (Gd3+), is highly paramagnetic, meaning it possesses strong magnetic properties in the presence of an external magnetic field.[3] In magnetic resonance-based applications, Gadobutrol works by shortening the longitudinal relaxation time (T1) of nearby water protons.[1][3] This accelerated relaxation leads to a stronger signal intensity on T1-weighted measurements, which significantly enhances the signal relative to background noise, thereby improving the overall SNR.[4][5]

Q2: What is the primary mechanism of action?

A2: The contrast-enhancing effect is due to the neutral complex of gadolinium and a macrocyclic chelating agent.[1][6] The gadolinium ion has seven unpaired electrons, making it highly paramagnetic.[3] This property creates a fluctuating local magnetic field that enhances the relaxation rate of adjacent water protons. Specifically, it shortens the T1 relaxation time, causing tissues where the agent has accumulated to appear brighter in T1-weighted magnetic resonance imaging (MRI).[3] Gadobutrol has one of the highest T1 relaxivity values among macrocyclic agents, making it particularly effective at enhancing signal intensity.[7][8][9]

Q3: What are the key physicochemical properties of this compound?

A3: this compound is a white to off-white crystalline solid that is highly soluble in water and stable at room temperature.[6] Its macrocyclic structure provides high stability, minimizing the release of potentially toxic free gadolinium ions.[2] Key quantitative properties are summarized in the table below.

Q4: In which applications or experimental systems can I use this compound?

A4: While primarily designed for in vivo magnetic resonance applications, the fundamental properties of this compound make it a versatile tool for various research contexts where modulating proton relaxation is beneficial. It is particularly effective for enhancing the visualization of abnormal vascularity or areas where biological barriers are compromised.[10] Its use is established in neurological, cardiovascular, and oncological research to better delineate lesions and assess tissue perfusion.[11][12]

Q5: What is the recommended starting concentration for my experiments?

A5: The standard recommended dose for in vivo studies is 0.1 mmol per kilogram of body weight (0.1 mmol/kg).[10][13][14] This is equivalent to 0.1 mL/kg of the 1.0 M solution. For in vitro or phantom experiments, concentrations should be optimized based on the specific detection method and desired level of signal enhancement. Refer to the data tables for typical concentration ranges used in published studies.

Data Presentation

Table 1: Physicochemical and Relaxivity Properties of Gadobutrol

PropertyValueSource
Molar Mass 604.72 g/mol [1]
Molecular Formula C₁₈H₃₁GdN₄O₉[1]
Solubility High in water[6][15]
Structure Non-ionic, Macrocyclic[2]
T1 Relaxivity (r1) in Human Plasma at 37°C
at 1.5 T4.78 ± 0.12 L/(mmol·s)[7][8]
at 3.0 T4.97 ± 0.59 L/(mmol·s)[7][8]
at 7.0 T3.83 ± 0.24 L/(mmol·s)[7][8]
T1 Relaxivity (r1) in Human Blood at 37°C
at 3.0 T3.47 ± 0.16 L/(mmol·s)[7][8]

Relaxivity is a measure of a contrast agent's ability to increase the relaxation rate of protons, directly impacting signal enhancement.[4]

Mandatory Visualizations

Mechanism of SNR Enhancement

The following diagram illustrates the core mechanism by which this compound enhances signal intensity.

G Mechanism of SNR Enhancement with Gadobutrol cluster_0 System without Gadobutrol cluster_1 System with Gadobutrol Water_Normal Water Protons (H+) in Tissue B0_Normal External Magnetic Field (B0) Water_Normal->B0_Normal Alignment RF_Normal RF Pulse Applied B0_Normal->RF_Normal Excitation T1_Normal Long T1 Relaxation Time RF_Normal->T1_Normal Relaxation Process Signal_Normal Low Signal Intensity (Low SNR) T1_Normal->Signal_Normal Gadobutrol Gadobutrol (Gd3+) Water_Enhanced Water Protons (H+) in Tissue Gadobutrol->Water_Enhanced Interaction B0_Enhanced External Magnetic Field (B0) Water_Enhanced->B0_Enhanced Alignment RF_Enhanced RF Pulse Applied B0_Enhanced->RF_Enhanced Excitation T1_Enhanced Shortened T1 Relaxation Time RF_Enhanced->T1_Enhanced Accelerated Relaxation Signal_Enhanced High Signal Intensity (Improved SNR) T1_Enhanced->Signal_Enhanced

Gadobutrol's paramagnetic effect shortens T1 relaxation, boosting signal.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Suboptimal or No SNR Improvement Incorrect Concentration: The concentration of this compound may be too low for the sensitivity of the detection system.Gradually increase the concentration in pilot experiments to determine the optimal level for your specific assay. The standard in vivo dose is 0.1 mmol/kg.[14][16]
Suboptimal Acquisition Parameters: For MR-based methods, T1-weighted sequences must be used. Other parameters (e.g., repetition time, echo time) may not be optimized for contrast enhancement.Ensure you are using a T1-weighted sequence. Consult imaging protocol literature to optimize acquisition parameters for post-contrast imaging.[14]
Reagent Degradation: Improper storage or handling may have compromised the agent's integrity.Store this compound according to the manufacturer's instructions. Prepare solutions fresh before use. Visually inspect the solution for particulate matter or discoloration before administration.[17]
High Background Signal or Artifacts Excessive Concentration: Using a concentration that is too high can lead to signal saturation or susceptibility artifacts in some imaging sequences.Reduce the concentration of this compound. Perform a dose-response curve to find the optimal balance between signal enhancement and background.
Uneven Distribution: In in vitro or tissue samples, the agent may not have distributed evenly, causing localized areas of extreme signal.Ensure thorough mixing when preparing solutions. For tissue experiments, allow adequate time for diffusion and distribution of the agent throughout the sample.
Unexpected Biological Effects (in vivo) Pre-existing Conditions: Patients with severe renal impairment have a higher risk of adverse effects.[1][14]Screen subjects for renal function before administration. Use of gadolinium-based contrast agents should be avoided in patients with impaired drug elimination unless essential.[10]
Allergic or Hypersensitivity Reaction: Though rare, hypersensitivity reactions can occur.[18]Observe subjects for at least 30 minutes post-administration.[14] Patients with a history of allergies or prior reactions to contrast agents are at an increased risk.[1]

Experimental Protocol: Phantom Preparation for SNR Measurement

This protocol describes the preparation of a standardized phantom to quantify the effect of this compound on SNR in a controlled MRI environment.

Objective: To measure the change in T1 relaxation time and SNR at varying concentrations of this compound.

Materials:

  • This compound (1.0 M solution)

  • Deionized water

  • 0.9% Saline solution

  • MRI-compatible tubes or vials (e.g., 50 mL polypropylene (B1209903) tubes)

  • Phantom holder/container

  • Access to an MRI scanner

Methodology:

  • Solution Preparation:

    • Prepare a series of dilutions of this compound in 0.9% saline. A typical concentration range for phantom studies is 0.25, 0.5, 1.0, and 2.0 mmol/L.

    • Include a control tube containing only the 0.9% saline solution.

    • Ensure precise dilutions, as relaxivity measurements are concentration-dependent.

  • Phantom Assembly:

    • Fill each MRI-compatible tube with one of the prepared solutions. Ensure no air bubbles are trapped.

    • Arrange the tubes in a phantom holder. This ensures they remain stationary and in a known geometric configuration within the scanner.

    • Place the holder inside a larger container filled with water or saline to minimize magnetic susceptibility artifacts at the tube edges.[19]

  • MRI Acquisition:

    • Position the phantom in the center of the MRI scanner's magnetic field.

    • Perform a T1-mapping sequence (e.g., Inversion Recovery Spin Echo) to accurately measure the T1 relaxation time of each solution.[8]

    • Acquire a standard T1-weighted image of the phantom.

  • Data Analysis:

    • For each tube, draw a Region of Interest (ROI) in the center of the solution, avoiding the edges.

    • Measure the mean signal intensity within the ROI.

    • Measure the standard deviation of the signal in a background ROI (e.g., an area outside the phantom).

    • Calculate the SNR for each concentration using the formula: SNR = Mean Signal Intensity / Standard Deviation of Background Noise.

    • Plot the relaxation rate (1/T1) against the concentration of this compound. The slope of this line represents the T1 relaxivity (r1).[8]

Workflow for Phantom Experiment

G Workflow for Phantom-Based SNR Quantification cluster_prep Preparation cluster_acq MRI Acquisition cluster_analysis Data Analysis P1 Prepare Dilutions (e.g., 0, 0.25, 0.5, 1.0 mM) P2 Fill & Seal MRI Tubes P1->P2 P3 Assemble Phantom P2->P3 A1 Position Phantom in Scanner P3->A1 Place in MRI A2 Run T1-Mapping Sequence A1->A2 A3 Acquire T1-Weighted Images A2->A3 D1 Draw Regions of Interest (ROIs) A3->D1 Export Data D2 Measure Signal & Noise D1->D2 D4 Calculate T1 Relaxivity D1->D4 D3 Calculate SNR for each Concentration D2->D3 D3->D4 Correlate

From preparation to analysis for quantifying SNR enhancement.

References

Technical Support Center: Troubleshooting Poor Contrast Enhancement with Gadobutrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experiments involving the gadolinium-based contrast agent, Gadobutrol (B1674391).

Troubleshooting Guide

This guide addresses common issues that may lead to suboptimal contrast enhancement in preclinical research settings.

Q1: We are observing weak or no significant contrast enhancement after Gadobutrol administration in our animal models. What are the potential causes and how can we troubleshoot this?

Poor contrast enhancement can stem from several factors, ranging from procedural inconsistencies to issues with the contrast agent itself. A systematic approach to troubleshooting is recommended.

Potential Causes & Troubleshooting Steps:

  • Incorrect Dosage: The administered dose may be insufficient for the specific application or animal model.

    • Recommendation: Verify the dose calculation. The standard recommended dose for many applications is 0.1 mmol/kg body weight.[1] However, in some research scenarios, particularly for detecting certain lesions, a higher dose might be necessary to achieve sufficient contrast.[2] Consider performing a dose-response study to determine the optimal dose for your specific experimental needs.

  • Suboptimal Injection Technique: The method of administration can significantly impact the bolus shape and delivery of the contrast agent to the target tissue.

    • Recommendation: Ensure a consistent and rapid bolus injection to maximize the first-pass effect, which is crucial for dynamic contrast-enhanced (DCE-MRI) studies.[3][4][5] Using a power injector can help maintain consistency. Follow the injection with a saline flush to ensure the entire dose is delivered to the circulation.[6]

  • Inappropriate Imaging Time: The timing of image acquisition relative to the contrast injection is critical and tissue-dependent.

    • Recommendation: The optimal time for imaging post-injection varies depending on the tissue and the pathology being investigated. For instance, in brain tumor imaging, maximum enhancement is often observed 5-7 minutes post-injection.[6] For late gadolinium enhancement (LGE) in cardiac imaging, optimal contrast-to-noise ratios may be achieved at 10 minutes for a 0.1 mmol/kg dose. It is advisable to perform a dynamic scan or acquire images at multiple time points to determine the peak enhancement window for your specific model.

  • Issues with Gadobutrol Formulation: Improper storage or handling can affect the stability and efficacy of the contrast agent.

    • Recommendation: Store Gadobutrol according to the manufacturer's instructions, typically between 15°C and 30°C.[7] Once a vial is opened, stability may be limited, so it is best to use it promptly.[8]

  • Physiological State of the Animal: Factors such as anesthesia, cardiac output, and renal function can influence the distribution and clearance of Gadobutrol.[3]

    • Recommendation: Monitor the physiological status of the animal during the experiment. Ensure consistent anesthesia protocols. Be aware that impaired renal function can prolong the elimination half-life of the contrast agent.[3][7]

  • Imaging Parameters: The MRI sequence and its parameters are fundamental to achieving good contrast.

    • Recommendation: Utilize T1-weighted sequences for imaging, as Gadobutrol primarily shortens the T1 relaxation time.[9] Optimize sequence parameters such as repetition time (TR) and echo time (TE) to maximize the signal difference between enhanced and non-enhanced tissues.

Frequently Asked Questions (FAQs)

Q2: What are the key physicochemical properties of Gadobutrol?

Gadobutrol is a second-generation, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA).[3][10] Its macrocyclic structure provides high stability, minimizing the release of free gadolinium ions.[11][12] A unique feature of Gadobutrol is its formulation at a higher concentration (1.0 mol/L) compared to many other GBCAs (typically 0.5 mol/L).[3] This allows for a more compact bolus injection and can improve dynamic image enhancement.[3][4][5]

Q3: What is the pharmacokinetic profile of Gadobutrol?

Following intravenous administration, Gadobutrol is rapidly distributed into the extracellular space and exhibits dose-proportional pharmacokinetics.[3][7] It has minimal plasma protein binding and is not metabolized.[3][8] Elimination is primarily renal, with over 90% of the dose excreted in the urine within 12 hours in subjects with normal renal function.[3][13] The elimination half-life is approximately 1.8 hours in healthy individuals.[3]

Q4: Are there any known artifacts associated with Gadobutrol?

Like other gadolinium-based contrast agents, Gadobutrol can cause susceptibility artifacts, particularly at high concentrations or near air-tissue interfaces. Respiratory motion can also lead to artifacts in dynamic imaging studies of the abdomen.[14]

Q5: What is the recommended dosage of Gadobutrol for preclinical research?

The standard dose is typically 0.1 mmol/kg body weight.[1] However, the optimal dose can vary depending on the animal model, the specific research question, and the imaging protocol. A dose-response study is often recommended to determine the ideal dose for a particular experiment.[15]

Data Presentation

Table 1: Recommended Gadobutrol Dosage and Imaging Times for Different Applications

ApplicationRecommended Dose (mmol/kg)Optimal Imaging Time Post-InjectionReference(s)
Brain Tumor Imaging0.15 - 7 minutes[6]
Late Gadolinium Enhancement (Cardiac)0.110 minutes
Late Gadolinium Enhancement (Cardiac)0.220 minutes
General CNS Imaging0.1Not specified, but post-contrast acquisition is standard
MR Angiography0.1 - 0.21 (mean)Dynamic acquisition during first pass[16]

Experimental Protocols

Protocol 1: Dose-Response Study for Optimal Contrast Enhancement

Objective: To determine the optimal dose of Gadobutrol for achieving maximal contrast enhancement in a specific tissue or lesion in an animal model.

Methodology:

  • Animal Preparation: Prepare a cohort of animals according to your institution's approved protocol. Anesthetize the animals and place an intravenous catheter for contrast administration.

  • Baseline Imaging: Acquire pre-contrast T1-weighted images of the region of interest.

  • Dose Groups: Divide the animals into several groups, each receiving a different dose of Gadobutrol (e.g., 0.025, 0.05, 0.1, and 0.2 mmol/kg).

  • Contrast Administration: Administer the assigned dose of Gadobutrol as a rapid bolus injection, followed by a saline flush.

  • Post-Contrast Imaging: Acquire a series of T1-weighted images at multiple time points post-injection (e.g., 1, 3, 5, 7, 10, 15, and 20 minutes) to capture the peak enhancement.

  • Data Analysis:

    • Draw regions of interest (ROIs) on the target tissue/lesion and a reference tissue (e.g., muscle) on both pre- and post-contrast images.

    • Calculate the signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) for each time point and dose.

    • Plot the change in CNR against the administered dose to identify the dose that provides the optimal enhancement. A study in a rat brain tumor model found a linear dose-dependent relationship for another GBCA between 0.025 and 0.1 mmol/kg.[15]

Protocol 2: Optimization of Post-Injection Imaging Time

Objective: To determine the optimal time window for image acquisition after Gadobutrol administration to capture peak contrast enhancement.

Methodology:

  • Animal Preparation: Prepare the animal as described in Protocol 1.

  • Baseline Imaging: Acquire pre-contrast T1-weighted images.

  • Contrast Administration: Administer a standardized dose of Gadobutrol (e.g., 0.1 mmol/kg) as a rapid bolus injection, followed by a saline flush.

  • Dynamic Imaging: Immediately after injection, begin a dynamic T1-weighted imaging sequence, acquiring images continuously or at short intervals for a set duration (e.g., 20-30 minutes).

  • Data Analysis:

    • Draw ROIs on the target tissue/lesion and a reference tissue.

    • Generate a time-signal intensity curve (TIC) by plotting the signal intensity within the ROI over time.

    • The time to peak (TTP) on the TIC will indicate the optimal imaging time for maximum contrast enhancement. For brain tumors, the maximum contrast enhancement was observed at 5-7 minutes post-injection.[6]

Mandatory Visualizations

TroubleshootingWorkflow Start Start: Poor Contrast Enhancement Observed CheckDosage 1. Verify Dosage (0.1 mmol/kg standard) Start->CheckDosage DosageCorrect Dosage Correct? CheckDosage->DosageCorrect AdjustDosage Adjust Dosage & Re-evaluate DosageCorrect->AdjustDosage No CheckInjection 2. Review Injection Technique (Bolus + Saline Flush) DosageCorrect->CheckInjection Yes AdjustDosage->CheckInjection InjectionOK Injection Technique OK? CheckInjection->InjectionOK RefineInjection Refine Injection Protocol InjectionOK->RefineInjection No CheckTiming 3. Assess Imaging Time (Perform Dynamic Scan) InjectionOK->CheckTiming Yes RefineInjection->CheckTiming TimingOptimal Imaging Time Optimal? CheckTiming->TimingOptimal AdjustTiming Adjust Acquisition Time to Peak Enhancement TimingOptimal->AdjustTiming No CheckAgent 4. Verify Agent Integrity (Storage & Handling) TimingOptimal->CheckAgent Yes AdjustTiming->CheckAgent AgentOK Agent Stored Correctly? CheckAgent->AgentOK ReplaceAgent Use a New Vial of Gadobutrol AgentOK->ReplaceAgent No CheckPhysiology 5. Evaluate Animal's Physiological State AgentOK->CheckPhysiology Yes ReplaceAgent->CheckPhysiology PhysiologyStable Physiology Stable? CheckPhysiology->PhysiologyStable StabilizeAnimal Stabilize Animal & Standardize Protocols PhysiologyStable->StabilizeAnimal No CheckImagingParams 6. Review MRI Sequence (T1-weighted, Optimized TR/TE) PhysiologyStable->CheckImagingParams Yes StabilizeAnimal->CheckImagingParams ParamsOptimal Parameters Optimal? CheckImagingParams->ParamsOptimal OptimizeSequence Optimize Imaging Sequence ParamsOptimal->OptimizeSequence No Success Enhancement Improved ParamsOptimal->Success Yes OptimizeSequence->Success

Caption: Troubleshooting workflow for poor Gadobutrol contrast enhancement.

ExperimentalWorkflow Start Start: Plan Optimization Experiment AnimalPrep 1. Animal Preparation (Anesthesia, IV Line) Start->AnimalPrep PreContrast 2. Acquire Pre-Contrast T1-Weighted Images AnimalPrep->PreContrast DoseSelection 3. Select Dose Range (e.g., 0.025-0.2 mmol/kg) PreContrast->DoseSelection Injection 4. Inject Gadobutrol (Bolus + Saline Flush) DoseSelection->Injection DynamicScan 5. Dynamic Post-Contrast T1-Weighted Imaging Injection->DynamicScan DataAnalysis 6. Data Analysis DynamicScan->DataAnalysis ROI 6a. Draw ROIs on Target & Reference Tissues DataAnalysis->ROI CNR 6b. Calculate CNR for each Dose/Time Point DataAnalysis->CNR Plot 6c. Plot CNR vs. Dose & Time vs. Signal Intensity DataAnalysis->Plot Optimization 7. Determine Optimal Dose & Imaging Time Plot->Optimization End End: Optimized Protocol Optimization->End

Caption: Experimental workflow for optimizing Gadobutrol-enhanced MRI studies.

References

Technical Support Center: Gadobutrol Monohydrate in Renal Impairment Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing Gadobutrol (B1674391) Monohydrate in preclinical renal impairment models. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the standard clinical dose of Gadobutrol and should it be adjusted for animal models of renal impairment?

A1: The standard recommended clinical dose of Gadobutrol is 0.1 mL/kg body weight, which corresponds to 0.1 mmol/kg.[1] For clinical use in humans, no dose adjustment is officially recommended for patients with renal impairment.[1][2] However, for animal models, the dose may need to be adapted based on the specific research question. For imaging studies, starting with the clinical dose of 0.1 mmol/kg is a reasonable approach. For toxicology or gadolinium retention studies, researchers have used significantly higher and often repeated doses to elicit measurable effects.[3][4]

Q2: How does renal impairment affect the pharmacokinetics of Gadobutrol?

A2: Gadobutrol is primarily excreted unchanged by the kidneys through glomerular filtration.[2] In the presence of renal impairment, the elimination half-life of Gadobutrol is significantly prolonged. Studies in patients with severe renal impairment (Creatinine Clearance < 30 mL/min) showed an elimination half-life of approximately 17.6 to 20.4 hours, compared to about 1.5-1.8 hours in individuals with normal renal function.[2][5] This delayed clearance leads to increased systemic exposure and higher tissue concentrations of gadolinium, a key consideration in preclinical models.[4][6]

Q3: What are the primary safety concerns when using Gadobutrol in renally impaired animal models?

A3: The main safety concern associated with gadolinium-based contrast agents (GBCAs) in the context of renal impairment is the risk of Nephrogenic Systemic Fibrosis (NSF), a rare but serious fibrosing disease.[7][8] Gadobutrol is a macrocyclic GBCA, which has a higher stability and a much lower risk of causing NSF compared to linear GBCAs.[8] However, prolonged retention in the body due to impaired renal function increases the potential for dechelation and the release of free gadolinium ions, which are implicated in the pathogenesis of NSF.[7][8] Animal studies investigating NSF often use high, repeated doses of GBCAs in renally impaired models to induce fibrotic lesions.[3][9]

Q4: Which animal models are commonly used to study the effects of GBCAs in renal impairment?

A4: The most common animal model for chronic kidney disease (CKD) in this context is the 5/6 subtotal nephrectomy (SNx) model in rats.[3][9][4][10] This surgical model induces a stable reduction in renal function. Another well-established model, particularly in mice, is adenine-induced nephropathy, which causes tubulointerstitial inflammation and fibrosis, mimicking features of human CKD.[11][12][13][14] The choice of model depends on the specific aspects of renal disease being investigated and the research objectives.

Troubleshooting Guide

Issue: Inconsistent MRI signal enhancement in renally impaired animals.

  • Possible Cause: Variability in the degree of renal impairment between animals can affect the pharmacokinetics of Gadobutrol, leading to different enhancement patterns.

  • Solution: Ensure consistent induction of renal impairment by carefully standardizing the surgical procedure (e.g., 5/6 nephrectomy) or the dose and duration of the inducing agent (e.g., adenine).[10][12] It is crucial to measure markers of renal function, such as serum creatinine (B1669602) and urea (B33335), for each animal before administering the contrast agent to allow for stratification or normalization of results.

Issue: High mortality rate in animals after Gadobutrol administration.

  • Possible Cause: The combination of severe renal impairment and high doses of Gadobutrol may lead to toxicity. The doses used in some published toxicology studies are very high and may not be suitable for all experimental designs.

  • Solution: If high mortality is observed, consider reducing the dose of Gadobutrol. While toxicology studies use high doses to assess safety limits, a dose closer to the clinical standard (0.1 mmol/kg) may be sufficient for imaging purposes. If repeated administrations are planned, allow for a sufficient washout period between doses, although this is challenging in models with severely impaired clearance. Monitor animal health closely post-administration.

Issue: Difficulty in detecting gadolinium retention in tissues.

  • Possible Cause: The amount of retained gadolinium may be below the detection limit of the analytical method, especially with lower doses of a stable macrocyclic agent like Gadobutrol.

  • Solution: For tissue retention studies, consider a study design with repeated dosing to achieve a higher cumulative dose, as seen in several preclinical studies.[4] Utilize highly sensitive analytical techniques like inductively coupled plasma-mass spectrometry (ICP-MS) for gadolinium quantification in tissue samples.[4] Ensure that tissue collection and processing protocols are optimized to prevent contamination.

Data Presentation

Table 1: Pharmacokinetic Parameters of Gadobutrol in Varying Degrees of Renal Function (Human Data)

ParameterNormal Renal FunctionMild to Moderate Impairment (CrCl 30-80 mL/min)Severe Impairment (CrCl < 30 mL/min)
Elimination Half-life (hours) ~1.8~5.8~17.6
Area Under the Curve (AUC) (mmol·h/L) ~1.1~4.0~11.5
Urinary Recovery >90% within 12 hoursComplete within 72 hours~80% within 120 hours

Data compiled from human clinical studies. CrCl = Creatinine Clearance.[2][5]

Table 2: Examples of Gadobutrol Dosing in Preclinical Renal Impairment Models

Animal ModelSpeciesDosing RegimenCumulative DoseResearch FocusReference
5/6 Subtotal NephrectomyRat0.6 mmol/kg, 4 times/week for 4 weeks9.6 mmol/kgGadolinium Retention[4]

Note: The doses used in preclinical toxicology and retention studies are often substantially higher than the standard clinical imaging dose of 0.1 mmol/kg.

Experimental Protocols

Protocol 1: 5/6 Subtotal Nephrectomy (SNx) Rat Model for CKD
  • Animal Selection: Use male Sprague-Dawley or Wistar rats (200-250g).

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane (B1672236) inhalation or intraperitoneal ketamine/xylazine).

  • Surgical Procedure (Two-Step):

    • Step 1: Make a flank incision to expose the left kidney. Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney mass.

    • Step 2: One week after the first surgery, make a flank incision on the contralateral side and perform a complete right nephrectomy.

  • Post-Operative Care: Provide appropriate analgesia and monitor the animals for recovery. Allow 2-4 weeks for stable chronic kidney disease to develop.

  • Verification of Renal Impairment: Before administering Gadobutrol, collect blood samples to measure serum creatinine and urea to confirm the establishment of renal impairment.

  • Gadobutrol Administration: Administer Gadobutrol intravenously via the tail vein at the desired dose. For imaging studies, 0.1 mmol/kg is a recommended starting point. For retention studies, higher or repeated doses may be required, as indicated in Table 2.

Protocol 2: Adenine-Induced Tubulointerstitial Nephropathy Mouse Model
  • Animal Selection: Use male C57BL/6 mice, 8-10 weeks old.

  • Diet Preparation: Prepare a diet containing 0.2% to 0.75% adenine. The concentration can be adjusted to control the severity of renal injury.[11][12] A casein-based diet can improve palatability.[12]

  • Induction Phase: Feed the mice the adenine-containing diet for a period of 2 to 4 weeks.

  • Monitoring: Monitor body weight and food intake regularly. Weight loss is an expected outcome.[15]

  • Verification of Renal Impairment: At the end of the induction period, collect blood and urine samples to measure markers of renal function (serum creatinine, urea) and injury.

  • Gadobutrol Administration: Once stable renal impairment is confirmed, administer Gadobutrol via tail vein injection at the desired dose for the experiment.

Visualizations

experimental_workflow cluster_model Phase 1: Model Induction cluster_verification Phase 2: Verification cluster_exp Phase 3: Experiment cluster_analysis Phase 4: Analysis animal_selection Animal Selection (e.g., Rat, Mouse) model_induction Induce Renal Impairment (e.g., 5/6 Nephrectomy or Adenine Diet) animal_selection->model_induction stabilization Stabilization Period (2-4 weeks) model_induction->stabilization biomarkers Measure Renal Biomarkers (Serum Creatinine, Urea) stabilization->biomarkers confirmation Confirm Stable Renal Impairment biomarkers->confirmation confirmation->model_induction Re-evaluate dose Calculate & Prepare Gadobutrol Dose confirmation->dose Proceed admin IV Administration of Gadobutrol dose->admin imaging MRI Acquisition / Imaging admin->imaging collection Tissue / Blood Collection admin->collection image_analysis Image Analysis imaging->image_analysis tissue_analysis Gadolinium Quantification (ICP-MS) collection->tissue_analysis data_analysis Data Interpretation & Statistical Analysis image_analysis->data_analysis tissue_analysis->data_analysis

Caption: Workflow for studies using Gadobutrol in renal impairment models.

decision_tree start Define Research Objective q1 Imaging Study or Toxicology/Retention Study? start->q1 dose_imaging Start with standard dose: 0.1 mmol/kg q1->dose_imaging Imaging dose_tox Consider higher/repeated doses (e.g., 0.6 - 2.5 mmol/kg) based on literature q1->dose_tox Toxicology/ Retention q2 Is signal adequate? dose_imaging->q2 q3 Is mortality acceptable? dose_tox->q3 end_imaging Proceed with 0.1 mmol/kg q2->end_imaging Yes increase_dose Cautiously increase dose (e.g., to 0.2 mmol/kg) q2->increase_dose No end_tox Proceed with selected high-dose regimen q3->end_tox Yes decrease_dose Reduce dose or frequency of administration q3->decrease_dose No

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize imaging artifacts associated with gadobutrol (B1674391) monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is gadobutrol monohydrate and what are its key properties?

Gadobutrol is a second-generation, non-ionic, macrocyclic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI).[1][2] Its key feature is its high concentration (1.0 mmol/mL), which is double that of many other GBCAs.[2][3][4][5][6][7] This allows for a smaller injection volume to deliver the same dose of gadolinium.[2] Gadobutrol shortens the T1 and T2 relaxation times of surrounding water protons, which enhances the signal intensity on T1-weighted images.[8][9]

Q2: What are the most common imaging artifacts associated with this compound?

While gadobutrol is designed for high stability and efficacy, imaging artifacts can still occur.[2] Common artifacts include:

  • Motion Artifacts: These are often caused by patient movement, including breathing, and can lead to ghosting or blurring of the image.[10][11]

  • Susceptibility Artifacts: These arise from local distortions in the magnetic field, which can be influenced by high concentrations of the contrast agent, especially at air-tissue interfaces.[12]

  • T1 and T2 Shortening Artifacts: At very high concentrations, the T2 shortening effect of gadobutrol can dominate, leading to a paradoxical decrease in signal intensity.[8]

  • Ringing or Gibbs Artifacts: These can occur due to the rapid change in contrast concentration during k-space data acquisition, particularly with a compact bolus from the high-concentration formulation.

Q3: How does the high concentration of gadobutrol impact imaging and potential artifacts?

The 1.0 mmol/mL concentration of gadobutrol results in a more compact and narrower bolus of contrast agent compared to 0.5 mmol/mL agents for the same gadolinium dose.[2][6][7] This can improve dynamic image enhancement.[2][5][6][7] However, this rapid and high concentration of gadolinium passing through vessels can sometimes contribute to ringing artifacts or susceptibility effects if not managed with appropriate injection and imaging protocols.

Troubleshooting Guides

Issue 1: Motion Artifacts (Ghosting, Blurring) in Abdominal Imaging

Question: I am observing significant ghosting and blurring in my dynamic contrast-enhanced abdominal MRI scans after administering gadobutrol. What can I do to minimize these motion artifacts?

Answer: Respiratory motion is a common cause of artifacts in abdominal MRI. While gadobutrol itself does not inherently cause more motion artifacts than other GBCAs, optimizing the injection and imaging protocol can help mitigate these effects.[10]

Troubleshooting Steps:

  • Patient Instruction and Comfort: Ensure the patient is comfortable and well-instructed on breath-holding techniques. Practice the breath-hold commands with the patient before the contrast injection.

  • Oxygen Administration: For patients who have difficulty with breath-holding, providing oxygen via a nasal cannula before and during the arterial phase imaging can sometimes improve their ability to hold their breath and reduce motion.[11]

  • Optimize Injection Protocol:

    • Dilution: Consider diluting the gadobutrol bolus with saline. A 1:1 dilution can create a longer, smoother injection bolus, which may be less likely to induce transient dyspnea that can lead to motion.

    • Injection Rate: A slower injection rate can also help in creating a less concentrated bolus.

  • Imaging Sequence Selection: Utilize motion-resistant MRI sequences if available on your scanner.

Issue 2: Ringing Artifacts or Signal Loss in Arterial Phase Imaging

Question: During the arterial phase of my dynamic contrast-enhanced MRI, I am seeing ringing artifacts and some areas of signal loss. Could this be related to the high concentration of gadobutrol?

Answer: Yes, the high concentration of gadobutrol can lead to a very rapid increase in gadolinium concentration in the blood vessels during the first pass. This can cause susceptibility artifacts and ringing artifacts.

Troubleshooting Steps:

  • Dilution of Gadobutrol: Diluting gadobutrol with an equal volume of saline (1:1 dilution) can help to reduce the peak concentration of the contrast agent in the initial bolus, leading to a smoother enhancement profile and fewer artifacts.

  • Adjust Injection Rate: Using a power injector with a controlled, slower injection rate (e.g., 1.0-1.5 mL/s) can help to broaden the contrast bolus and reduce the steepness of the contrast arrival, thereby minimizing artifacts.[13]

  • Saline Flush: Always follow the gadobutrol injection with a saline flush to ensure the complete administration of the contrast agent and to help push the contrast bolus through the vasculature more uniformly.[13]

  • Optimize Scan Timing: Ensure your scan acquisition is timed correctly to capture the peak arterial phase without being too early, which might coincide with the most abrupt change in contrast concentration.

Issue 3: Inconsistent or Suboptimal Enhancement

Question: My images are showing inconsistent or weaker than expected enhancement after gadobutrol administration. How can I improve the reliability of the enhancement?

Answer: Inconsistent enhancement can be due to several factors, including the injection technique and the timing of the image acquisition.

Troubleshooting Steps:

  • Use a Power Injector: A power injector provides a more consistent and reproducible injection rate compared to manual injection, leading to a more predictable contrast bolus shape and timing of peak enhancement.[3][14][15][16] Manual injections can have high user-dependent variability.[14]

  • Ensure Venous Access Patency: Before injection, confirm that the intravenous (IV) line is patent to prevent extravasation, which would lead to a lack of enhancement in the target tissue.

  • Optimize Post-Injection Scan Timing: The optimal time for acquiring images after gadobutrol injection can vary depending on the tissue being imaged. For brain tumors, maximum contrast enhancement is typically achieved 5-7 minutes post-injection.[7][17][18] For cardiac late gadolinium enhancement (LGE), imaging 10 minutes after a 0.1 mmol/kg dose is often optimal.[4][19]

  • Follow with Saline Flush: A saline flush ensures that the full dose of gadobutrol reaches the central circulation and is not left in the injection tubing.[13][16]

Quantitative Data Summary

Table 1: Recommended Dosing and Administration Rates for Gadobutrol

IndicationRecommended DoseInjection RateSaline Flush
CNS Imaging0.1 mL/kg body weight~2 mL/secondYes
MRA (Supra-aortic or Renal Artery)0.1 mL/kg body weight~1.5 mL/second30 mL at the same rate
Cardiac MRI (Perfusion)0.05 mL/kg at peak stress, followed by 0.05 mL/kg at rest~4 mL/second20 mL at the same rate
Cardiac MRI (Late Gadolinium Enhancement)0.1 - 0.2 mmol/kg body weight~2 mL/secondYes

Data compiled from product information and clinical studies.[4][13][19][20]

Detailed Experimental Protocols

Protocol 1: Dilution Method for Reducing Arterial Phase Artifacts in Liver MRI

This protocol is adapted from studies investigating the reduction of motion and ringing artifacts during dynamic contrast-enhanced liver MRI.

  • Patient Preparation: Patients are instructed on breath-holding procedures.

  • Contrast Agent Preparation: The required volume of gadobutrol (0.1 mmol/kg body weight) is drawn into a syringe. An equal volume of sterile saline is drawn into a separate syringe. The two are then mixed to create a 1:1 diluted solution.

  • Injection: The diluted gadobutrol solution is administered using a power injector at a rate of 1.0 mL/s.

  • Saline Flush: The injection is immediately followed by a 20-30 mL saline flush at the same injection rate.

  • Image Acquisition: Dynamic T1-weighted images are acquired with appropriate timing for the arterial, portal venous, and delayed phases, guided by a bolus tracking or test bolus technique.

Protocol 2: Optimized Injection and Imaging for Brain Tumor Assessment

This protocol is based on studies optimizing the timing of post-contrast imaging for brain metastases and primary tumors.[7][17][18]

  • Patient Preparation: Standard patient screening and preparation for a contrast-enhanced brain MRI.

  • Contrast Agent Administration: A standard dose of gadobutrol (0.1 mmol/kg body weight) is administered intravenously using a power injector at a rate of 2 mL/s.

  • Saline Flush: The injection is followed by a 30 mL saline flush.

  • Image Acquisition:

    • Pre-contrast T1-weighted images are acquired.

    • Dynamic contrast-enhanced imaging is initiated concurrently with the contrast injection.

    • Post-contrast T1-weighted images are acquired at multiple time points, with the optimal diagnostic images for lesion conspicuity and enhancement typically obtained at 5 minutes post-injection.[7][17][18]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_injection Injection Phase cluster_imaging Imaging Phase cluster_analysis Analysis Phase patient_prep Patient Preparation (e.g., breath-hold instruction) iv_access Establish IV Access patient_prep->iv_access contrast_prep Gadobutrol Preparation (Standard or Diluted) power_injector Power Injector Setup (Rate, Volume) contrast_prep->power_injector gadobutrol_injection Gadobutrol Injection iv_access->gadobutrol_injection power_injector->gadobutrol_injection saline_flush Saline Flush gadobutrol_injection->saline_flush dynamic_scans Dynamic Contrast-Enhanced Scans (Arterial, Venous, Delayed) saline_flush->dynamic_scans pre_contrast Pre-contrast Scans pre_contrast->gadobutrol_injection post_contrast Post-contrast Scans (Optimized Timing) dynamic_scans->post_contrast artifact_assessment Image Quality and Artifact Assessment post_contrast->artifact_assessment diagnostic_evaluation Diagnostic Evaluation artifact_assessment->diagnostic_evaluation

Caption: Experimental workflow for gadobutrol-enhanced MRI.

troubleshooting_logic start Artifact Observed motion_artifact Motion Artifacts (Ghosting, Blurring) start->motion_artifact concentration_artifact Concentration-Related Artifacts (Ringing, Signal Loss) start->concentration_artifact enhancement_issue Suboptimal Enhancement start->enhancement_issue solution_motion Improve Breath-hold Use Motion Correction motion_artifact->solution_motion Yes solution_dilution Dilute Gadobutrol Adjust Injection Rate concentration_artifact->solution_dilution Yes solution_injection Use Power Injector Check IV Patency Optimize Scan Timing enhancement_issue->solution_injection Yes end Improved Image Quality solution_motion->end solution_dilution->end solution_injection->end

References

Technical Support Center: Calibration of MRI Scanner for Gadobutrol Relaxivity Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the calibration of MRI scanners for Gadobutrol relaxivity measurements.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Q1: Why are my measured T1 values inconsistent across different measurements of the same phantom?

A1: Inconsistent T1 values can stem from several factors:

  • Temperature Fluctuations: The relaxivity of Gadobutrol is temperature-dependent.[1] Ensure your phantom has reached thermal equilibrium with the scanner room environment before scanning. Storing phantoms in the scanner room for at least 6 hours prior to measurement can help stabilize the temperature.[2]

  • Insufficient Relaxation Delay (TR): If the repetition time (TR) is too short, the longitudinal magnetization may not fully recover between pulses, leading to inaccurate T1 measurements.[3][4] The TR should be at least five times the longest expected T1 value of your samples.[4][5]

  • Inaccurate Pulse Flip Angles: Errors in the transmit B1 field can lead to incorrect flip angles, affecting the accuracy of T1 calculations. It is crucial to perform B1 mapping and calibration to ensure the prescribed flip angles are accurately delivered.

  • Phantom Instability: Over time, phantoms can experience water evaporation or degradation, altering the concentration of Gadobutrotrol. Visually inspect your phantoms for any changes and consider preparing fresh phantoms if they have been stored for an extended period.[6]

Q2: The calculated relaxivity (r1) from my data is significantly different from published values. What could be the cause?

A2: Discrepancies between your calculated relaxivity and literature values can be attributed to:

  • Inaccurate Phantom Concentrations: The accuracy of your relaxivity measurement is highly dependent on the precise concentration of Gadobutrol in your phantoms.[1][7] Verify the dilution calculations and ensure meticulous preparation of the phantom series. For very precise measurements, consider analyzing the samples via inductively coupled plasma mass spectrometry (ICP-MS) to confirm the exact Gadobutrol concentration.[8]

  • Incorrect T1 Measurement Method: Different pulse sequences can yield slightly different T1 values.[3] The inversion recovery spin-echo (IR-SE) sequence is often considered the gold standard for T1 measurements due to its robustness.[9][10] Ensure you are using a validated pulse sequence and appropriate fitting algorithms.

  • Matrix and Solvent Effects: The relaxivity of Gadobutrol can be influenced by the solvent (e.g., pure water, saline, plasma).[5][11] Ensure that the matrix of your phantom is appropriate for your intended application and is consistent across all samples. The presence of other solutes can also affect relaxivity.

  • Magnetic Field Strength: Relaxivity is dependent on the magnetic field strength of the MRI scanner.[1][5] Ensure you are comparing your results to published values obtained at the same field strength.

Q3: My T1 maps show significant artifacts. How can I minimize them?

A3: Artifacts in T1 maps can degrade the quality of your data. Here are some common causes and solutions:

  • Motion Artifacts: Even slight movements of the phantom during the scan can lead to artifacts. Ensure the phantom is securely positioned and immobilized within the coil.

  • Susceptibility Artifacts: Air bubbles in the phantom can cause local magnetic field distortions, leading to signal loss and artifacts.[2] Take care during phantom preparation to avoid introducing air bubbles. If present, they can sometimes be removed by sonication.[2] Placing vials in a water-filled container can also help minimize susceptibility artifacts from the surrounding air.[12]

  • B0 Field Inhomogeneity: An inhomogeneous main magnetic field (B0) can lead to distortions in your images. Perform regular B0 shimming to ensure a homogeneous field across your phantom.

  • Slice Profile Effects: For multi-slice acquisitions, imperfections in the slice profile can lead to inaccuracies. Using a 3D acquisition or ensuring a sufficient gap between slices can help mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is relaxivity and why is it important for MRI?

A1: Relaxivity (r1 or r2) is a measure of a contrast agent's ability to increase the relaxation rate of water protons in a solution.[1][13] Specifically, r1 relaxivity quantifies the increase in the longitudinal relaxation rate (1/T1) per unit concentration of the contrast agent.[1][10] A higher r1 relaxivity means the contrast agent is more effective at shortening the T1 relaxation time, leading to greater signal enhancement on T1-weighted images at a given dose.[11][14]

Q2: How do I prepare a phantom for Gadobutrol relaxivity measurements?

A2: A typical phantom for relaxivity measurements consists of a series of vials containing different, precisely known concentrations of Gadobutrol in a chosen solvent (e.g., deionized water, saline, or plasma).[7][15][16] It is crucial to include a vial with the pure solvent (0 mM concentration) to measure the baseline T1. The concentrations should span a range that results in a linear relationship between the relaxation rate (1/T1) and the Gadobutrol concentration.[7][15]

Q3: Which MRI pulse sequence is best for measuring T1 relaxation times?

A3: The inversion recovery (IR) sequence is widely regarded as the most accurate and robust method for T1 measurements.[4][10] Variations of this sequence, such as inversion recovery spin-echo (IR-SE) and inversion recovery fast spin-echo (IR-FSE), are commonly used.[9] It is important to acquire data at multiple inversion times (TI) to accurately map the T1 recovery curve.[7] While other methods like variable flip angle (VFA) gradient echo sequences exist, they can be more sensitive to B1 field inhomogeneities.

Q4: How is relaxivity (r1) calculated from the experimental data?

A4: The r1 relaxivity is determined by the slope of the linear regression of the longitudinal relaxation rate (R1 = 1/T1) versus the concentration of the contrast agent.[1][7][10] The relationship is described by the following equation:

R1_observed = R1_background + r1 * [Concentration][7][17]

Where:

  • R1_observed is the measured relaxation rate of the sample.

  • R1_background is the relaxation rate of the solvent without the contrast agent.

  • r1 is the longitudinal relaxivity.

  • [Concentration] is the molar concentration of the contrast agent.

Q5: What are typical r1 relaxivity values for Gadobutrol?

A5: The r1 relaxivity of Gadobutrol is dependent on the magnetic field strength and the medium in which it is measured. The values in the table below are provided as a reference.

Quantitative Data Summary

Table 1: T1 Relaxivity (r1) of Gadobutrol in Human Plasma

Magnetic Field Strengthr1 [L/(mmol·s)] at 37°C
1.5 T4.78 ± 0.12
3.0 T4.97 ± 0.59
7.0 T3.83 ± 0.24

Data sourced from Szomolanyi et al. (2019)[5]

Experimental Protocols

Protocol 1: Phantom Preparation for Gadobutrol Relaxivity Measurement
  • Stock Solution Preparation: Prepare a concentrated stock solution of Gadobutrol in the desired solvent (e.g., deionized water, saline, or plasma). The exact concentration of this stock solution should be accurately known.

  • Serial Dilutions: Perform a series of precise serial dilutions of the stock solution to create samples with a range of Gadobutrol concentrations. A typical range might be from 0.1 mM to 1.0 mM. It is recommended to prepare at least four different non-zero concentrations.[5]

  • Control Sample: Prepare a sample containing only the solvent (0 mM Gadobutrol) to serve as a baseline measurement.

  • Sample Transfer: Carefully transfer each concentration into separate, identical, sealed vials (e.g., 50 mL tubes) to prevent evaporation.[16] Ensure no air bubbles are present.[2]

  • Phantom Assembly: Arrange the vials in a phantom holder.

  • Temperature Equilibration: Place the assembled phantom in the MRI scanner room for at least six hours before the measurement to allow it to reach thermal equilibrium.[2]

Protocol 2: T1 Measurement using an Inversion Recovery Spin-Echo (IR-SE) Sequence
  • Phantom Positioning: Place the phantom securely within the head coil of the MRI scanner, ensuring it is centered.

  • Scout Imaging: Acquire a scout or localizer scan to determine the correct position of the phantom vials.

  • B0 Shimming: Perform automated or manual B0 shimming over the volume of the phantom to ensure a homogeneous magnetic field.

  • B1 Calibration: If available, perform a B1 calibration sequence to ensure accurate flip angles.

  • IR-SE Sequence Setup:

    • Select an Inversion Recovery Spin-Echo (IR-SE) pulse sequence.

    • Set the Repetition Time (TR) to be at least five times the longest expected T1 value in your samples (e.g., TR ≥ 5 x T1 of the pure solvent).[4][5]

    • Set the Echo Time (TE) to the shortest possible value to minimize T2 weighting.[5]

    • Define a series of Inversion Times (TI). A typical set of TIs might include values that bracket the expected null point of the signal and span the recovery curve (e.g., 50, 100, 200, 400, 800, 1600, 3200 ms).

    • Set other imaging parameters such as slice thickness, field of view (FOV), and matrix size to achieve adequate spatial resolution and signal-to-noise ratio (SNR).

  • Image Acquisition: Run the IR-SE sequence to acquire images at each specified TI.

  • Data Analysis:

    • For each concentration vial, define a region of interest (ROI) in the center of the vial, avoiding the edges.

    • Extract the mean signal intensity from the ROI at each TI.

    • Fit the signal intensity versus TI data to the following three-parameter inversion recovery equation to determine the T1 value for each concentration: S(TI) = S0 * |1 - 2 * exp(-TI / T1)|

    • Where S(TI) is the signal intensity at a given TI, S0 is the equilibrium signal intensity, and T1 is the longitudinal relaxation time.

Visualizations

Experimental_Workflow cluster_prep Phantom Preparation cluster_mri MRI Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilute Create Serial Dilutions prep_stock->prep_dilute prep_control Prepare Control (0 mM) prep_dilute->prep_control prep_fill Fill and Seal Vials prep_control->prep_fill prep_equilibrate Temperature Equilibration prep_fill->prep_equilibrate mri_position Position Phantom prep_equilibrate->mri_position mri_shim B0 Shimming mri_position->mri_shim mri_acquire Acquire IR-SE Data mri_shim->mri_acquire analysis_roi Define ROIs mri_acquire->analysis_roi analysis_fit Fit T1 Recovery Curves analysis_roi->analysis_fit analysis_plot Plot 1/T1 vs. Concentration analysis_fit->analysis_plot analysis_calc Calculate Relaxivity (Slope) analysis_plot->analysis_calc Troubleshooting_Tree start Inaccurate Relaxivity Measurement q_t1 Are T1 values consistent? start->q_t1 q_conc Are phantom concentrations accurate? start->q_conc sol_temp Check for temperature fluctuations. Equilibrate phantom. q_t1->sol_temp No sol_tr Ensure TR > 5 * longest T1. q_t1->sol_tr No sol_b1 Perform B1 calibration. q_t1->sol_b1 No sol_prep Verify dilution calculations and phantom preparation. q_conc->sol_prep No sol_matrix Consider matrix/solvent effects. q_conc->sol_matrix No sol_field Compare to values at the same field strength. q_conc->sol_field No

References

Gadobutrol Monohydrate Solutions: A Technical Guide to Ensuring Stability in Prolonged Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, maintaining the integrity of Gadobutrol monohydrate solutions throughout lengthy experiments is critical for reproducible and reliable results. This technical support center provides essential guidance on the stability, preparation, and quality control of Gadobutrol solutions, addressing common challenges encountered in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition and shelf-life for solid this compound?

A1: Solid this compound is stable for at least four years when stored at -20°C.[1]

Q2: How should I prepare a stock solution of this compound for my experiments?

A2: To prepare a stock solution, dissolve the solid this compound in a suitable solvent. It is soluble in methanol (B129727).[1] To minimize oxidation, it is recommended to purge the solvent with an inert gas before dissolution.[1]

Q3: What is the stability of a prepared Gadobutrol solution?

A3: The commercially available 1.0 M Gadobutrol injection (Gadavist®) is preservative-free and remains stable for 24 hours at 20°C to 25°C after the container is opened, after which it should be discarded.[2] For laboratory-prepared solutions, long-term stability data under various conditions (e.g., different solvents, concentrations, and temperatures) is not extensively published. Therefore, it is crucial to perform stability assessments for the specific conditions of your experiment.

Q4: What are the known degradation pathways for Gadobutrol?

A4: Gadobutrol can degrade under certain conditions. Forced degradation studies have shown that it is susceptible to hydrolysis in both acidic and alkaline conditions.[3] Exposure to light and elevated temperatures may also promote degradation.

Q5: What are the potential impurities or degradation products I should be aware of?

A5: During synthesis and storage, impurities such as related substances and degradation products can form.[4] Specific impurities that have been identified and monitored in pharmaceutical-grade Gadobutrol include Impurity-A, Impurity-B, and Impurity-C.[4][5] The release of free gadolinium (Gd³⁺) is a critical stability concern due to its toxicity.[3]

Q6: How can I assess the stability of my Gadobutrol solution during a long experiment?

A6: The stability of your solution can be monitored by periodically analyzing samples using stability-indicating analytical methods such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).[5][6][7] These methods can quantify the amount of intact Gadobutrol and detect the presence of degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results over time. Degradation of Gadobutrol solution.- Prepare fresh solutions more frequently.- Aliquot stock solutions and store them at -20°C or below to minimize freeze-thaw cycles.- Perform a stability study under your specific experimental conditions to determine the usable lifetime of the solution.- Verify the pH of your experimental medium, as Gadobutrol is more susceptible to degradation in acidic or alkaline conditions.
Precipitate formation in the solution. - Exceeded solubility limit.- Change in temperature or pH.- Interaction with other components in the medium.- Ensure the concentration is within the solubility limits for the chosen solvent.- Visually inspect the solution before each use.- If a precipitate is observed, gently warm the solution and vortex to attempt redissolution. If the precipitate remains, discard the solution.- Evaluate the compatibility of Gadobutrol with all components of your experimental medium.
Discoloration of the solution. Potential degradation or contamination.Do not use a solution that appears discolored. Prepare a fresh solution from solid this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound solid

    • High-purity solvent (e.g., methanol or water for injection)

    • Inert gas (e.g., nitrogen or argon)

    • Sterile, light-protected containers

  • Procedure:

    • Bring the solid this compound to room temperature before opening the container.

    • Weigh the desired amount of this compound in a sterile environment.

    • Dispense the chosen solvent into a sterile container.

    • Purge the solvent with an inert gas for 10-15 minutes to remove dissolved oxygen.

    • Slowly add the weighed this compound to the solvent while stirring until fully dissolved.

    • Filter the solution through a 0.22 µm sterile filter into the final light-protected storage container.

    • Store the stock solution at the recommended temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.

Quality Control of Gadobutrol Solution using UPLC

A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method can be used to quantify Gadobutrol and detect degradation products.[6][7]

  • Column: Acquity UPLC CSH Phenyl-Hexyl (150 x 2.1mm, 1.7µm)

  • Mobile Phase: A mixture of pH 3.8 ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) (85:15 v/v)

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 195 nm

  • Column Temperature: 40°C

  • Sample Temperature: 5°C

  • Injection Volume: 2 µL

This method can separate Gadobutrol from its potential degradation products, allowing for an accurate assessment of its concentration and the purity of the solution over time.

Visualizing Experimental Workflows

experimental_workflow cluster_prep Solution Preparation cluster_exp Long-Term Experiment cluster_qc Quality Control weigh Weigh Solid Gadobutrol dissolve Dissolve in Solvent weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter store Store Aliquots at -20°C filter->store thaw Thaw Aliquot store->thaw use Use in Experiment thaw->use sample Collect Stability Samples use->sample analyze Analyze by UPLC/HPLC sample->analyze assess Assess Stability analyze->assess assess->use Continue/Stop Experiment

Caption: Workflow for preparing and monitoring Gadobutrol solutions.

troubleshooting_workflow start Inconsistent Experimental Results Observed check_solution Visually Inspect Solution (Precipitate, Discoloration?) start->check_solution prepare_fresh Prepare Fresh Solution check_solution->prepare_fresh Yes check_conditions Review Experimental Conditions (pH, Temp, Light Exposure) check_solution->check_conditions No prepare_fresh->check_conditions modify_conditions Modify Storage/Experimental Conditions check_conditions->modify_conditions Potential Issue Identified run_qc Perform UPLC/HPLC Analysis to Quantify Degradation check_conditions->run_qc No Obvious Issue end Consistent Results modify_conditions->end run_qc->end

Caption: Troubleshooting guide for inconsistent experimental results.

References

Technical Support Center: Overcoming T2* Effects in High-Concentration Gadobutrol Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to T2* effects in magnetic resonance imaging (MRI) studies using high concentrations of Gadobutrol.

Frequently Asked Questions (FAQs)

Q1: What is the T2 effect and why is it a problem in high-concentration Gadobutrol studies?*

A1: The T2* effect, a form of transverse relaxation, is the decay of the MR signal due to a combination of "true" T2 relaxation and magnetic field inhomogeneities.[1] Gadobutrol, like other gadolinium-based contrast agents (GBCAs), shortens both T1 and T2 relaxation times.[2] While the T1 shortening effect is desirable for contrast enhancement, at high concentrations, the T2* shortening effect becomes dominant. This rapid signal decay leads to a significant loss of signal intensity, which can obscure anatomical details or lead to inaccurate quantitative measurements.[3] This is particularly prominent in T2*-weighted sequences, such as those used in perfusion studies.

Q2: I am observing a complete signal void in my sample containing a high concentration of Gadobutrol. What is causing this?

A2: A complete signal void, often referred to as a "blooming artifact," is an extreme manifestation of the T2* shortening effect.[4] At very high concentrations of Gadobutrol, the local magnetic field becomes highly inhomogeneous, causing the MR signal to decay so rapidly that it is no longer detectable by the scanner.[5] This results in a black region in the image, which can be much larger than the actual area of high contrast agent concentration.

Q3: How does the concentration of Gadobutrol directly impact the T2 signal intensity?*

A3: The relationship between Gadobutrol concentration and T2* signal intensity is inversely proportional. As the concentration of Gadobutrol increases, the T2* relaxation time shortens, leading to a decrease in signal intensity.[6] This effect is particularly pronounced in gradient-echo (GRE) sequences, which are sensitive to T2* effects.[1]

Q4: Are there specific MRI pulse sequences that are more or less susceptible to T2 effects with high-concentration Gadobutrol?*

A4: Yes. Gradient-echo (GRE) sequences are highly susceptible to T2* effects because they lack a 180° refocusing pulse to correct for magnetic field inhomogeneities.[1] This makes them prone to signal loss with high concentrations of Gadobutrol. Conversely, spin-echo (SE) and fast spin-echo (FSE) sequences are less susceptible because they use one or more 180° refocusing pulses to mitigate the effects of field inhomogeneities.[4]

Q5: Can the magnetic field strength of the MRI scanner influence the severity of T2 effects?*

A5: Yes, the severity of T2* effects increases with higher magnetic field strengths. This is because the magnetic susceptibility differences between tissues and the contrast agent are magnified at higher fields, leading to greater local field inhomogeneities and faster T2* decay.[7] Therefore, you may observe more pronounced signal loss at 3T compared to 1.5T for the same concentration of Gadobutrol.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Complete signal void in the region of interest. T2* shortening effect due to excessively high Gadobutrol concentration.- Reduce the concentration of Gadobutrol in your sample. - Switch to a spin-echo (SE) or fast spin-echo (FSE) sequence. - Use a shorter echo time (TE).
Geometric distortion or "blooming" artifact around the sample. Severe magnetic susceptibility artifact caused by a steep gradient in Gadobutrol concentration.- Optimize shimming to improve magnetic field homogeneity. - Use a lower magnetic field strength scanner if available. - Employ metal artifact reduction sequences (MARS), if applicable to your research.
Inaccurate quantitative measurements (e.g., perfusion, relaxometry). Non-linear relationship between high Gadobutrol concentration and signal intensity.- Create a calibration curve using a phantom with a range of known Gadobutrol concentrations. - Ensure you are operating in a concentration range where the signal response is relatively linear for your chosen sequence. - Use a shorter TE to minimize T2* weighting in your quantitative acquisition.
Poor contrast-to-noise ratio (CNR) in T2-weighted images.Signal loss from T2 decay is overwhelming the desired contrast.- Decrease the echo time (TE). - Increase the receiver bandwidth. - Consider using a lower Gadobutrol concentration that still provides sufficient T1 contrast for your application.

Quantitative Data

Table 1: Relaxivity of Gadobutrol in Human Plasma at 37°C

Magnetic Field Strengthr1 Relaxivity (L·mmol⁻¹·s⁻¹)r2 Relaxivity (L·mmol⁻¹·s⁻¹)
1.5 T4.78 ± 0.12[8]6.1[9]
3.0 T4.97 ± 0.59[8]Not specified
7.0 T3.83 ± 0.24[8]Not specified

Table 2: Effect of Gadobutrol Concentration on Signal Intensity (Qualitative Summary)

Gadobutrol ConcentrationT1-weighted Signal IntensityT2/T2-weighted Signal Intensity
Low to ModerateIncreasesMild decrease
HighMay decrease due to T2 effectsSignificant decrease (signal loss)
Very HighSignal voidComplete signal void

Note: The exact concentration at which signal loss occurs is dependent on the specific pulse sequence, echo time (TE), and magnetic field strength.

Experimental Protocols

Protocol 1: Phantom Preparation for T2 Effect Quantification*

This protocol describes the preparation of a phantom to study the relationship between Gadobutrol concentration and T2* signal intensity.

Materials:

  • Gadobutrol (1.0 M solution)

  • Deionized water or saline

  • A set of MRI-compatible vials or tubes (e.g., 5 mL Eppendorf tubes)

  • Phantom holder (e.g., custom acrylic holder, or a beaker filled with agar)

  • Micropipettes

Procedure:

  • Prepare a dilution series of Gadobutrol:

    • Calculate the volumes of 1.0 M Gadobutrol and diluent (water or saline) needed to create a range of concentrations. It is recommended to include a control (0 mM) and concentrations spanning from low (e.g., 0.1 mM) to high (e.g., 10 mM or higher, depending on the expected in vivo concentrations).

    • Example concentrations: 0, 0.1, 0.5, 1.0, 2.5, 5.0, 7.5, 10.0 mM.

    • Carefully prepare each dilution in a separate, labeled vial.

  • Assemble the phantom:

    • Arrange the vials in the phantom holder in a known order.

    • If using an agar-filled beaker, gently warm the agar (B569324) until it is liquid and pour it into the beaker. Position the vials in the liquid agar before it solidifies. Ensure there are no air bubbles trapped around the vials.

  • Equilibration:

    • Allow the phantom to equilibrate to room temperature or the desired experimental temperature for at least one hour before imaging to minimize temperature-related variations in relaxation times.

Protocol 2: MRI Acquisition for T2 Measurement*

This protocol outlines a typical MRI sequence for quantifying T2* effects in a prepared phantom.

Scanner Preparation:

  • Position the phantom in the center of the MRI coil.

  • Perform standard scanner calibrations, including shimming, to optimize magnetic field homogeneity over the phantom volume.

Image Acquisition:

  • Sequence Type: Multi-echo gradient-echo (mGRE) sequence.

  • Key Parameters:

    • Repetition Time (TR): Long enough to minimize T1-weighting (e.g., > 5 x T1 of the highest concentration).

    • Echo Times (TE): Acquire a series of echoes at different TEs (e.g., 8-12 echoes) starting with a short TE (e.g., 2-4 ms) and increasing in regular intervals. The maximum TE should be long enough to observe significant signal decay in the samples with lower Gadobutrol concentrations.

    • Flip Angle: A low flip angle (e.g., 20-30°) is typically used to minimize T1 saturation effects.

    • Slice Thickness and In-plane Resolution: Choose appropriate values to ensure sufficient signal-to-noise ratio (SNR) and to clearly resolve each vial in the phantom.

  • Data Analysis:

    • For each vial (concentration), measure the mean signal intensity in a region of interest (ROI) at each echo time.

    • Fit the signal intensity decay curve as a function of TE to a mono-exponential decay model: SI(TE) = SI₀ * exp(-TE/T2*).

    • From the fit, determine the T2* value for each Gadobutrol concentration.

    • Plot 1/T2* (R2) versus Gadobutrol concentration. The slope of this line represents the T2 relaxivity (r2*).

Visualizations

G cluster_prep Phantom Preparation cluster_acq MRI Acquisition cluster_analysis Data Analysis prep1 Prepare Gadobutrol Dilution Series prep2 Fill and Seal Vials prep1->prep2 prep3 Assemble Phantom Holder prep2->prep3 prep4 Allow Temperature Equilibration prep3->prep4 acq1 Position Phantom in Scanner prep4->acq1 acq2 Perform Shimming and Calibration acq1->acq2 acq3 Acquire Multi-Echo Gradient-Echo Data acq2->acq3 an1 Draw ROIs on Vials acq3->an1 an2 Extract Signal vs. TE an1->an2 an3 Fit Exponential Decay to Calculate T2* an2->an3 an4 Plot R2* (1/T2*) vs. Concentration an3->an4

Caption: Experimental workflow for quantifying T2* effects of Gadobutrol using a phantom.

T2_Effect conc High Gadobutrol Concentration inhomo Increased Local Magnetic Field Inhomogeneity conc->inhomo field High Magnetic Field Strength field->inhomo gre Gradient-Echo Sequence decay Rapid T2* Decay gre->decay is sensitive to inhomo->decay loss Signal Loss / Signal Void decay->loss

Caption: Factors contributing to T2* signal loss in high-concentration Gadobutrol studies.

Troubleshooting_Flowchart start Experiencing Signal Loss? q_conc Is Gadobutrol concentration high? start->q_conc q_seq Using a Gradient- Echo sequence? q_conc->q_seq Yes end Problem Resolved q_conc->end No sol_seq Switch to Spin-Echo or Fast Spin-Echo. q_seq->sol_seq Yes sol_te Decrease Echo Time (TE). q_seq->sol_te No sol_conc Reduce Gadobutrol concentration. sol_conc->end sol_seq->sol_te sol_te->sol_conc

Caption: A decision-making flowchart for troubleshooting signal loss.

References

Refining imaging parameters for optimal Gadobutrol enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining imaging parameters for optimal Gadobutrol (B1674391) enhancement in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the standard recommended dose for Gadobutrol in preclinical research?

The standard dose for most applications is 0.1 mmol/kg of body weight.[1][2][3] This dosage is recommended for neuroimaging and general CNS applications.[2][4] For certain applications, such as liver imaging with specific agents, doses may be lower, but for Gadobutrol, 0.1 mmol/kg is the standard.[1][3]

Q2: My contrast enhancement is weaker than expected. What are the potential causes and how can I troubleshoot this?

Weak arterial enhancement can be a challenge.[5] Several factors can contribute to suboptimal enhancement:

  • Injection Rate: An injection rate of 2 mL/s is standard for many applications.[6][7] A slower rate may result in a less compact bolus and weaker peak enhancement.

  • Injection Volume: Gadobutrol is formulated at a higher concentration (1.0 mmol/mL) compared to many other gadolinium-based contrast agents (GBCAs), meaning the injection volume is smaller.[8][9][10][11] This smaller volume can potentially shorten the duration and decrease the magnitude of peak enhancement.[5]

  • Imaging Timing: Acquiring images too early or too late can miss the peak enhancement window. The optimal timing varies by application. For brain tumors, maximum contrast enhancement is typically achieved 5-7 minutes after injection.[6][12][13][14] For cardiac late gadolinium enhancement (LGE), imaging is often performed 10 minutes post-injection for a 0.1 mmol/kg dose.[15]

  • Saline Flush: Always follow the Gadobutrol injection with a saline flush (e.g., 30 mL) to ensure the full dose reaches circulation.[6][7]

Q3: I am observing artifacts in my images. How can I identify and mitigate them?

Image artifacts can interfere with data interpretation. A common issue is misregistration artifacts in subtraction imaging, often caused by respiratory motion.[5] These can sometimes create the appearance of pseudoenhancement.[5] To mitigate this, ensure proper animal positioning and consider respiratory gating if available.

Q4: What is the optimal timing for acquiring images after Gadobutrol injection for brain tumor analysis?

For the evaluation of brain metastases and primary brain tumors, the optimal time for acquiring contrast-enhanced T1-weighted images is 5 minutes after a single dose of Gadobutrol.[6][12] Studies have shown that maximum contrast enhancement and lesion conspicuity are achieved between 5 and 7 minutes post-injection.[6][12][13][14]

Q5: Can I perform functional cardiac imaging (cine-imaging) after Gadobutrol administration?

Yes, studies have shown excellent correlation between pre- and post-contrast cine-imaging for assessing left ventricular function.[15] This allows for a more efficient workflow by performing functional imaging after contrast administration.[15]

Data Presentation

Table 1: Gadobutrol Dosage and Administration Parameters
ParameterRecommended ValueApplication Notes
Standard Dosage 0.1 mmol/kg body weightApplicable for most CNS, cardiac, and general body imaging.[1][2][3][4]
Concentration 1.0 mmol/mLHigher concentration than many other GBCAs, resulting in a smaller injection volume.[8][9][10][11]
Injection Rate 2 mL/secondA standard rate for achieving a compact contrast bolus.[6][7]
Saline Flush 20-30 mLRecommended immediately following injection to ensure complete delivery of the contrast agent.[6][7]
Table 2: Optimal Imaging Times for Gadobutrol Enhancement
ApplicationImaging SequenceOptimal Timing Post-InjectionReference
Brain Metastases & Primary Tumors T1-weighted5-7 minutes[6][12][13][14]
Cardiac Late Gadolinium Enhancement (LGE) Inversion Recovery T1-weighted10 minutes (for 0.1 mmol/kg dose)[15]
Cardiac Late Gadolinium Enhancement (LGE) Inversion Recovery T1-weighted20 minutes (for 0.2 mmol/kg dose)[15]

Experimental Protocols

Protocol 1: Dynamic Contrast-Enhanced (DCE) MRI for Brain Tumor Assessment

This protocol is adapted from methodologies used to determine optimal imaging times for brain tumors.[6]

  • Animal Preparation: Anesthetize the subject and place it securely in an MRI-compatible cradle. Ensure physiological monitoring throughout the experiment.

  • Pre-Contrast Imaging:

    • Acquire a 3D T1-weighted volume for anatomical co-registration.[16]

    • Perform pre-contrast T1 mapping by acquiring T1-weighted gradient-echo series with multiple flip angles (e.g., 2°–12°).[6]

  • Gadobutrol Administration:

    • Administer a single dose of Gadobutrol (0.1 mmol/kg) via a tail vein catheter.[6]

    • The injection should be delivered at a rate of 2 mL/s.[6]

    • Immediately follow the injection with a 30 mL saline flush.[6]

  • Dynamic Image Acquisition:

    • Begin dynamic T1-weighted image acquisition immediately after the start of the injection.

    • Continue acquiring dynamic scans for at least 7 minutes to capture the full enhancement curve.[6]

  • Post-Contrast Imaging:

    • Acquire high-resolution 3D T1-weighted contrast-enhanced sequences after the dynamic scan.

  • Data Analysis:

    • Generate time-signal intensity curves (TICs) from regions of interest placed on the tumor tissue.

    • Analyze the TICs to determine the time to peak enhancement and other perfusion parameters.

Protocol 2: Late Gadolinium Enhancement (LGE) for Cardiac Imaging

This protocol is designed for the assessment of myocardial scar and fibrosis.[15][17]

  • Animal Preparation: Anesthetize the subject and establish ECG and respiratory monitoring.

  • Pre-Contrast Imaging:

    • Acquire cine images (e.g., balanced steady-state free precession) to assess cardiac function (optional, can be done post-contrast).[15]

  • Gadobutrol Administration:

    • Inject a single dose of Gadobutrol (0.1 mmol/kg) intravenously.

  • Post-Contrast Cine Imaging (Optional):

    • If not performed pre-contrast, acquire cine images immediately after injection.[15]

  • Late Gadolinium Enhancement (LGE) Acquisition:

    • Wait for a delay of 10 minutes after the Gadobutrol injection.[15]

    • Acquire LGE images using an inversion recovery-prepared T1-weighted gradient-echo sequence.[17]

    • The inversion time should be carefully set to null the signal from healthy myocardium.

  • Image Analysis:

    • Analyze LGE images for areas of hyperenhancement, which indicate regions of myocardial scarring or fibrosis.[17][18]

Visualizations

G cluster_prep Phase 1: Preparation cluster_pre_contrast Phase 2: Pre-Contrast MRI cluster_contrast_admin Phase 3: Contrast Administration cluster_post_contrast Phase 4: Post-Contrast MRI A Animal Anesthesia & Positioning B IV Catheter Placement A->B C Anatomical Scans (T2w, FLAIR) B->C D Baseline T1-weighted Scan C->D E Inject Gadobutrol (0.1 mmol/kg) D->E F Saline Flush E->F G Dynamic Contrast-Enhanced (DCE) Scan F->G H High-Resolution T1-weighted Scan G->H Troubleshooting_Workflow start Start: Suboptimal Enhancement Observed q1 Is injection rate adequate? (e.g., ~2 mL/s) start->q1 fix_rate Action: Increase injection rate and ensure bolus delivery q1->fix_rate No q2 Was a saline flush used post-injection? q1->q2 Yes fix_rate->q2 add_flush Action: Implement a post-contrast saline flush (20-30 mL) q2->add_flush No q3 Is imaging time optimal for the target application? q2->q3 Yes add_flush->q3 adjust_time Action: Adjust acquisition delay (e.g., 5-7 min for brain tumors) q3->adjust_time No check_dose Review Dosage Calculation (0.1 mmol/kg) q3->check_dose Yes adjust_time->check_dose end End: Re-evaluate Enhancement check_dose->end

References

Validation & Comparative

Gadobutrol Monohydrate vs Gadopentetate dimeglumine in preclinical MRI

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Gadobutrol (B1674391) Monohydrate and Gadopentetate Dimeglumine for Preclinical Magnetic Resonance Imaging

In the realm of preclinical magnetic resonance imaging (MRI), the choice of a gadolinium-based contrast agent (GBCA) is critical for achieving high-quality, reliable data. This guide provides a detailed, objective comparison between Gadobutrol Monohydrate, a macrocyclic, high-concentration agent, and Gadopentetate dimeglumine, a linear, standard-concentration agent. The comparison focuses on physicochemical properties, imaging performance, and safety profiles, supported by experimental data from preclinical and comparative clinical studies.

Physicochemical Properties: A Foundation of Difference

The fundamental differences between Gadobutrol and Gadopentetate dimeglumine lie in their molecular structure and formulation. Gadobutrol possesses a macrocyclic structure, where the gadolinium ion is tightly caged within a rigid organic ligand. In contrast, Gadopentetate dimeglumine has a linear, more flexible structure. This structural difference has significant implications for the stability of the complex and the potential for gadolinium release.

Furthermore, Gadobutrol is formulated at a 1.0 M concentration, double that of the 0.5 M concentration of Gadopentetate dimeglumine.[1][2] This higher concentration allows for a more compact bolus injection, which can be advantageous for dynamic imaging techniques.[3]

These properties directly influence their relaxivity—the ability to shorten the T1 and T2 relaxation times of surrounding water protons, which is the basis of contrast enhancement in MRI.[1] A higher T1 relaxivity generally leads to greater signal enhancement.[1]

Table 1: Physicochemical and Relaxivity Comparison

PropertyThis compoundGadopentetate dimeglumine
Structure Macrocyclic, non-ionicLinear, ionic
Concentration 1.0 mol/L[1]0.5 mol/L[1]
r1 Relaxivity (L mmol⁻¹ s⁻¹) in human plasma ~5.2 (at 1.5T), ~4.6 (at 3T)[4]~4.1 (at 1.5T), ~3.7 (at 3T)[4]
r2 Relaxivity (L mmol⁻¹ s⁻¹) in human plasma ~6.1 (at 1.5T), ~5.6 (at 3T)[4]~5.3 (at 1.5T), ~5.1 (at 3T)[4]

Note: Relaxivity values can vary depending on the solvent, temperature, and magnetic field strength.

Preclinical Imaging Performance

Comparative studies have consistently demonstrated that the unique properties of Gadobutrol translate into distinct imaging advantages, particularly in terms of signal enhancement and lesion visualization.

Signal Enhancement and Lesion Detection

Studies comparing the two agents, often in the context of brain tumor imaging, have found that Gadobutrol leads to greater signal enhancement and a higher rate of lesion depiction.[1] This superiority is attributed to its higher relaxivity and concentration.[1] In a study on brain metastases at 3T, Gadobutrol-enhanced MRI resulted in more conspicuous lesions and the detection of more metastases compared to the same dose of Gadopentetate dimeglumine.[5]

Table 2: Quantitative Imaging Performance in Brain Metastases (3T)

ParameterGadobutrol (0.1 mmol/kg)Gadopentetate dimeglumine (0.1 mmol/kg)
Signal-to-Noise Ratio (SNR) at 7 min 214.80 ± 86.03[5]199.19 ± 84.74[5]
Contrast-to-Noise Ratio (CNR) at 7 min 75.42 ± 53.19[5]63.74 ± 53.91[5]
Number of Lesions Detected at 7 min 301[5]292[5]

Data from a clinical intraindividual comparison study, reflecting performance differences applicable to preclinical models.

Perfusion and Angiography Studies

For dynamic imaging techniques like perfusion-weighted imaging (PWI) and MR angiography (MRA), the compact bolus achieved with the higher concentration Gadobutrol is a significant advantage.[3][6] In a preclinical study using minipigs, Gadobutrol administration resulted in a significantly narrower, earlier, and higher bolus peak compared to Gadopentetate dimeglumine.[3] This leads to improved delineation between tissues, such as gray and white matter, and better demarcation of highly vascularized tumors.[6][7]

Safety and Gadolinium Retention

A critical consideration in preclinical research, especially in longitudinal studies involving repeated contrast agent administration, is the long-term safety profile and the potential for gadolinium retention in tissues. The molecular structure is a key determinant of in vivo stability.

A study using a murine model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, directly compared the retention of gadolinium in the brain after repeated administration of either Gadobutrol or Gadopentetate dimeglumine.[8] The results showed significantly higher gadolinium retention in the cerebellum of mice that received the linear agent, Gadopentetate dimeglumine, particularly in the presence of neuroinflammation.[8] In contrast, gadolinium levels after Gadobutrol administration were much lower and washed out more quickly.[8]

Table 3: Gadolinium Retention in Deep Cerebellar Nuclei (DCN) of EAE Mice

Time PointGadobutrolGadopentetate dimeglumine
24 hours post-final injection ~2-3 fold higher in EAE vs healthy controls[8]Significantly higher in EAE vs healthy controls[8]
40 days post-final injection Levels reduced towards baseline[8]Persistently elevated levels (55.06 ± 0.16 µM in EAE mice)[8]

Experimental Protocols

Murine Model for Gadolinium Retention Analysis[9]
  • Animal Model : Female C57BL/6 mice, 8-10 weeks old. Experimental Autoimmune Encephalomyelitis (EAE) was induced to model neuroinflammation. A healthy control (HC) group was also used.

  • Contrast Agent Administration : Mice received a cumulative dose of 20 mmol/kg bodyweight of either Gadopentetate dimeglumine or Gadobutrol. This was administered as 8 individual injections of 2.5 mmol/kg over 10 days.

  • MRI Protocol : Imaging was performed on a 7T preclinical scanner at baseline, and at 1, 10, and 40 days after the final injection. Quantitative T1 mapping was used to assess changes in T1 relaxation times.

  • Gadolinium Quantification : After the final imaging session, mice were euthanized. Brain and blood gadolinium content was assessed using laser ablation-inductively coupled plasma-mass spectrometry (LA-ICP-MS) for spatial distribution in the brain and ICP-MS for total blood concentration.

Preclinical Angiography Bolus Comparison[3]
  • Animal Model : Seven Goettingen minipigs under general anesthesia.

  • Contrast Agent Administration : An intraindividual comparative study design was used, where each animal received both Gadobutrol (1 M) and Gadopentetate dimeglumine (0.5 M) at equivalent flow rates (1 mL/s).

  • Imaging Protocol :

    • 4D-MRA : Performed on a 1.5T clinical MRI scanner using a time-resolved imaging with stochastic trajectories (TWIST) sequence.

    • Dynamic CT : Performed on a 64-slice CT scanner to measure gadolinium concentration independent of relaxivity effects.

  • Data Analysis : Quantitative analysis included measuring the full width at half maximum (FWHM), time-to-peak, and peak signal/concentration for each contrast agent bolus in major arteries and veins.

Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_model Select Animal Model (e.g., Rat Glioma) grouping Randomize into Groups (Gadobutrol vs. Gadopentetate) animal_model->grouping baseline Baseline MRI Scan (Pre-contrast) grouping->baseline injection Administer Contrast Agent (e.g., 0.1 mmol/kg, i.v.) baseline->injection post_contrast Post-Contrast MRI (Dynamic or Static Scans) injection->post_contrast quant Quantitative Analysis (SNR, CNR, T1 maps) post_contrast->quant qual Qualitative Assessment (Lesion Delineation) post_contrast->qual stats Statistical Comparison quant->stats qual->stats conclusion Conclusion stats->conclusion

Caption: Workflow for a preclinical comparative MRI study.

G cluster_gadopentetate Gadopentetate Dimeglumine cluster_gadobutrol This compound gdp Linear Chelate gdp_flex Flexible Structure gdp->gdp_flex gdp_diss Higher Gd3+ Dissociation Risk gdp_flex->gdp_diss retention Increased Tissue Gadolinium Retention gdp_diss->retention gdb Macrocyclic Chelate gdb_rigid Rigid Cage-like Structure gdb->gdb_rigid gdb_stable High Kinetic Stability gdb_rigid->gdb_stable gdb_stable->retention

Caption: Structural stability comparison of the two agents.

Conclusion

References

A Comparative Analysis of Gadobutrol and Gadoteridol Relaxivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relaxivity of two widely used macrocyclic gadolinium-based contrast agents (GBCAs), Gadobutrol and Gadoteridol. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

Gadobutrol consistently demonstrates higher r1 and r2 relaxivity compared to Gadoteridol across various magnetic field strengths and in different biological media. This difference in relaxivity is a key factor influencing the contrast enhancement observed in magnetic resonance imaging (MRI). While both are non-ionic, macrocyclic agents with favorable safety profiles, the higher relaxivity of Gadobutrol may offer advantages in certain clinical and research settings.

Data Presentation: Relaxivity Comparison

The following table summarizes the quantitative r1 relaxivity data for Gadobutrol and Gadoteridol from a comparative study conducted in human plasma and human blood at 37°C.

Magnetic Field Strength (T)MediumGadobutrol r1 Relaxivity (L mmol⁻¹s⁻¹)Gadoteridol r1 Relaxivity (L mmol⁻¹s⁻¹)Reference
1.5Human Plasma4.78 ± 0.123.80 ± 0.10[1][2]
3Human Plasma4.97 ± 0.593.28 ± 0.09[1][2]
7Human Plasma3.83 ± 0.243.21 ± 0.07[1][2]
3Human Blood3.47 ± 0.162.61 ± 0.16[1][2]

Additionally, published r1 relaxivity values at 1.5T are reported to be in the range of 4.7–5.2 L⋅mmol⁻¹⋅s⁻¹ for Gadobutrol and 4.1–4.3 L⋅mmol⁻¹⋅s⁻¹ for Gadoteridol.[3][4] The transverse relaxivity (r2) of Gadobutrol has also been reported to be larger than that of Gadoteridol at 3T in plasma (3.9 L/mmol·s for Gadobutrol vs. 3.4 L/mmol·s for Gadoteridol).[5]

Experimental Protocols

The determination of relaxivity values is a critical aspect of characterizing MRI contrast agents. A common and robust method for measuring longitudinal relaxation times (T1) is the inversion-recovery experiment.

Inversion Recovery Turbo Spin Echo (IR-TSE) Method for T1 Relaxivity Measurement

This method was utilized in the study by Szomolanyi et al. (2019) to determine the r1 relaxivity of Gadobutrol and Gadoteridol in human plasma and blood.[1][2]

1. Sample Preparation:

  • Phantoms containing four different concentrations of Gadobutrol and Gadoteridol were prepared in human plasma and human blood.[1][2]

  • All measurements were conducted at a physiological temperature of 37°C.[1][2]

2. MRI Data Acquisition:

  • An inversion recovery turbo spin echo (IR-TSE) pulse sequence was used to acquire images at various inversion times (TI).[1][2] This allows for the sampling of the T1 relaxation curve.

  • The experiments were performed at different magnetic field strengths: 1.5T, 3T, and 7T.[1][2]

3. Data Analysis:

  • The signal intensities from the images at different inversion times were fitted to the signal equation to determine the T1 relaxation time for each concentration.[1][2]

  • The relaxation rate (R1), which is the inverse of the T1 time (R1 = 1/T1), was then plotted against the concentration of the contrast agent.

  • The relaxivity (r1) is the slope of this line, calculated using a 1/y-weighted regression of the T1 rates over the concentration.[1][2]

Visualizations

Experimental Workflow for Relaxivity Measurement

G cluster_prep Sample Preparation cluster_acq MRI Data Acquisition cluster_analysis Data Analysis p1 Prepare Phantoms (Varying Concentrations) p2 Use Human Plasma and Blood p1->p2 p3 Maintain at 37°C p2->p3 a1 Inversion Recovery Turbo Spin Echo (IR-TSE) p3->a1 Phantoms Ready a2 Acquire Images at Multiple Inversion Times a1->a2 a3 Test at 1.5T, 3T, and 7T a2->a3 d1 Fit Signal Intensity vs. TI to Determine T1 a3->d1 Image Data d2 Calculate R1 (1/T1) d1->d2 d3 Plot R1 vs. Concentration d2->d3 d4 Calculate Slope (r1) via Regression d3->d4 r_gadobutrol r1 of Gadobutrol d4->r_gadobutrol r_gadoteridol r1 of Gadoteridol d4->r_gadoteridol

Caption: Workflow for T1 relaxivity measurement.

Molecular Structure Comparison

Caption: Molecular structures of Gadobutrol and Gadoteridol.

Discussion

The higher relaxivity of Gadobutrol can be attributed to its molecular structure. Both Gadobutrol and Gadoteridol are macrocyclic chelates, which are known for their high stability.[6] However, the side chain of the chelating ligand differs between the two agents. Gadobutrol possesses a dihydroxy-hydroxymethylpropyl group, while Gadoteridol has a hydroxypropyl group.[7][8] These structural differences influence the interaction of the gadolinium ion with surrounding water molecules, which is a key determinant of relaxivity.[9][10]

It is important to note that neither Gadobutrol nor Gadoteridol exhibits significant protein binding, so the presence of human serum albumin does not have a major effect on their relaxivity.[3][4] A significant difference between the commercially available formulations is that Gadobutrol is available in a 1.0 mol/L concentration, whereas Gadoteridol is typically formulated at 0.5 mol/L.[3][4]

Conclusion

The experimental data consistently show that Gadobutrol has a significantly higher r1 relaxivity than Gadoteridol across various magnetic field strengths and in both human plasma and blood.[1][2] This intrinsic property of the molecule may translate to greater contrast enhancement in MRI applications. The choice between these two agents will depend on the specific requirements of the research or clinical application, including the desired level of contrast enhancement and the imaging protocol being used.

References

Validating DCE-MRI with Gadobutrol Monohydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) results obtained with Gadobutrol Monohydrate (Gadavist®) against other gadolinium-based contrast agents (GBCAs). It is designed to assist researchers, scientists, and drug development professionals in making informed decisions for their clinical and preclinical imaging studies. The guide summarizes quantitative data from comparative studies, details experimental protocols, and visualizes key biological pathways and experimental workflows.

Comparative Performance of Gadobutrol in DCE-MRI

Gadobutrol is a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent.[1][2] It is formulated at a higher concentration (1.0 mmol/mL) compared to many other GBCAs (typically 0.5 mmol/mL), which results in a more compact bolus injection and can lead to improved dynamic image enhancement.[1][2][3]

The quantitative parameters derived from DCE-MRI, such as the volume transfer constant (Ktrans), the fractional volume of the extravascular extracellular space (ve), and the plasma volume fraction (vp), are crucial for assessing tumor microvasculature, including perfusion, permeability, and angiogenesis. Several studies have compared the performance of Gadobutrol with other GBCAs in quantifying these parameters.

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative DCE-MRI studies involving Gadobutrol.

Table 1: Comparison of Pharmacokinetic Parameters in Glioma

ParameterGadobutrolGadoterate MeglumineKey FindingsReference
Ktrans No significant differenceNo significant differenceThe two agents can be used interchangeably for this parameter.[4][5]
ve No significant differenceNo significant differenceInterchangeable use is supported for ve measurements.[4][5]
vp No significant differenceNo significant differenceNo significant difference was observed between the two agents.[4][5]
Wash-in Rate Significantly higherSignificantly lowerGadobutrol demonstrated a faster wash-in rate.[4][5]
Washout Rate Significantly lowerSignificantly higherGadobutrol showed a slower washout rate.[4][5]

Table 2: Comparison of Semi-Quantitative and Pharmacokinetic Parameters in Breast Cancer (Ultrafast DCE-MRI)

ParameterGadobutrol (Gadavist®)Gadoterate Meglumine (Dotarem®)Key FindingsReference
Early Wash-in Slope Steeper (≈60% vs. 40% signal increase at 20s)Less steepGadobutrol showed stronger early enhancement kinetics.[6][6][7][8]
Tumor-to-BPE Contrast LowerHigherDotarem provided improved tumor-to-Background Parenchymal Enhancement (BPE) contrast.[6][7][8][6][7][8]
Sensitivity (for select kinetic parameters) LowerHigherDotarem showed higher sensitivity for parameters like A, α, A*α, AUC30, and Ktrans.[6][6][7][8]
Specificity Slightly betterHighBoth agents demonstrated high specificity.[7]
AUROC for Ve Higher (0.75 vs. 0.58)LowerGadavist had a higher Area Under the Receiver Operating Characteristic Curve for ve.[6][8][6][8]

Table 3: Comparison in Prostate Cancer DCE-MRI

ParameterGadobutrolGd-DTPAKey FindingsReference
Relative Peak Enhancement Significantly higherLowerGadobutrol resulted in a higher relative peak enhancement in both the peripheral zone and prostate cancer foci.[9][9]
Pharmacokinetic Parameters (Ktrans, kep) No significant differenceNo significant differenceNo statistically significant difference was found in the pharmacokinetic parameter values between the two contrast media.[9][9]
Enhancement Curve Types No significant differenceNo significant differenceThe frequencies of curve types I, II, or III were not significantly different.[9][9]

Experimental Protocols

Accurate and reproducible DCE-MRI results are highly dependent on the experimental protocol. Below are key considerations and a sample protocol for a study using Gadobutrol.

Key Experimental Considerations
  • Dosage: The standard recommended dose for Gadobutrol in DCE-MRI is 0.1 mmol/kg body weight.[10]

  • Injection Rate: A consistent injection rate is crucial for pharmacokinetic modeling. A common rate is 2 mL/s, followed by a saline flush.[5]

  • Imaging Sequence: A T1-weighted gradient-echo sequence is typically used for dynamic imaging.

  • Temporal Resolution: High temporal resolution is necessary to accurately capture the arterial input function (AIF) and the initial contrast uptake. Ultrafast DCE-MRI protocols can achieve temporal resolutions of 3.5-4.6 seconds.[6][8]

  • T1 Mapping: Pre-contrast T1 mapping is essential for the accurate conversion of signal intensity to gadolinium concentration. This is often achieved using a variable flip angle approach.[5]

Sample Experimental Protocol: Brain DCE-MRI

This protocol is based on a study performing DCE-MRI for brain tumor analysis.[5]

  • Patient Preparation: No specific preparation is typically required. Ensure the patient is comfortable to minimize motion artifacts.

  • MRI System: 3T MRI scanner.

  • Pre-contrast Imaging:

    • Acquire axial 3D magnetization prepared rapid gradient echo (MPRAGE) and axial 2D FLAIR, DWI, and T2WI sequences.[5]

    • For T1 mapping, acquire a pre-contrast T1-weighted gradient-echo series with multiple flip angles (e.g., 2°, 5°, 8°, 12°).[5]

  • DCE-MRI Acquisition:

    • Sequence: Axial 3D T1-weighted gradient-echo sequence.[5]

    • Parameters: Repetition Time (TR) = 2.80 ms, Echo Time (TE) = 0.90 ms, Flip Angle = 10°.[5]

    • Temporal Resolution: 6.5 seconds per dynamic scan.[5]

    • Total Acquisition Time: 7 minutes (65 dynamic scans).[5]

  • Contrast Administration:

    • After the fourth dynamic scan, inject a standard dose of Gadobutrol (0.1 mmol/kg body weight).[5]

    • The injection should be performed using a power injector at a rate of 2 mL/s, followed by a 30-mL saline flush.[5]

  • Post-contrast Imaging: Acquire contrast-enhanced axial 2D FLAIR and 3D MPRAGE sequences after the DCE series.[5]

Signaling Pathways and Experimental Workflows

DCE-MRI provides insights into physiological processes such as angiogenesis and vascular permeability, which are regulated by complex signaling pathways. Understanding these pathways is crucial for interpreting the imaging results in the context of drug development and disease progression.

Signaling Pathways

The following diagrams illustrate key signaling pathways that influence the microvascular characteristics measured by DCE-MRI.

DCE_MRI_Workflow Experimental Workflow for DCE-MRI with Gadobutrol cluster_pre Pre-Acquisition cluster_acq Acquisition cluster_contrast Contrast Injection cluster_post Post-Acquisition & Analysis Patient_Prep Patient Preparation MRI_Setup MRI System Setup (3T) Patient_Prep->MRI_Setup Pre_Contrast_Scan Pre-Contrast Scans (T1, T2, FLAIR, DWI) MRI_Setup->Pre_Contrast_Scan T1_Mapping T1 Mapping (Variable Flip Angle) Pre_Contrast_Scan->T1_Mapping DCE_Sequence Dynamic T1w GRE Sequence Start T1_Mapping->DCE_Sequence Gadobutrol_Inj Gadobutrol Injection (0.1 mmol/kg @ 2 mL/s) DCE_Sequence->Gadobutrol_Inj Saline_Flush Saline Flush Gadobutrol_Inj->Saline_Flush Post_Contrast_Scan Post-Contrast Scans Saline_Flush->Post_Contrast_Scan Data_Processing Data Processing & Motion Correction Post_Contrast_Scan->Data_Processing PK_Modeling Pharmacokinetic Modeling (Tofts, etc.) Data_Processing->PK_Modeling Quant_Params Quantitative Parameters (Ktrans, ve, vp) PK_Modeling->Quant_Params

DCE-MRI Experimental Workflow

Angiogenesis_Signaling_Pathway Key Signaling Pathways in Angiogenesis and Vascular Permeability cluster_stimuli Stimuli cluster_hif HIF-1 Pathway cluster_vegf VEGF Pathway cluster_tgf TGF-β Pathway cluster_outcomes Cellular Outcomes Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Growth_Factors Growth Factors (e.g., TGF-β) TGFbR TGF-β Receptor Complex Growth_Factors->TGFbR HIF1_Dimer HIF-1α/β Dimerization HIF1a->HIF1_Dimer HRE Binding to HRE HIF1_Dimer->HRE VEGF_Expression VEGF Expression HRE->VEGF_Expression VEGFR2 VEGFR2 Activation VEGF_Expression->VEGFR2 Angiogenesis Angiogenesis (EC Proliferation, Migration) VEGF_Expression->Angiogenesis Vascular_Permeability Increased Vascular Permeability VEGF_Expression->Vascular_Permeability PLCg PLCγ -> PKC VEGFR2->PLCg PI3K PI3K -> Akt VEGFR2->PI3K PLCg->Vascular_Permeability PI3K->Angiogenesis SMAD SMAD2/3 Phosphorylation TGFbR->SMAD SMAD4 SMAD2/3/4 Complex SMAD->SMAD4 SMAD4->VEGF_Expression

Angiogenesis and Permeability Pathways

References

A Head-to-Head Comparison of Gadobutrol and Other Macrocyclic GBCAs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of magnetic resonance imaging (MRI), gadolinium-based contrast agents (GBCAs) are indispensable tools for enhancing the visualization of tissues and pathologies. Among these, macrocyclic agents are favored for their high stability, which minimizes the release of potentially toxic free gadolinium ions. This guide provides a detailed, data-driven comparison of Gadobutrol with other prominent macrocyclic GBCAs, including Gadoteridol, Gadoterate meglumine (B1676163), and the newer high-relaxivity agents Gadopiclenol and Gadoquatrane. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental methodologies.

Comparative Physicochemical and Performance Data

The efficacy and safety of a GBCA are largely determined by its physicochemical properties, primarily relaxivity and stability. Relaxivity (r1) refers to the agent's ability to increase the relaxation rate of water protons, thereby enhancing the MR signal. Stability, particularly kinetic inertness, describes the resistance of the gadolinium-ligand complex to dissociation.

Table 1: T1 Relaxivity of Macrocyclic GBCAs in Human Plasma and Whole Blood

Contrast AgentMolecular StructureT1 Relaxivity (r1) in Human Plasma [L/(mmol·s)]T1 Relaxivity (r1) in Human Whole Blood [L/(mmol·s)]
Gadobutrol Monomeric, Macrocyclic4.97 ± 0.59 (at 3T)[1]4.5 ± 0.3 (at 3T)[2]
Gadoteridol Monomeric, Macrocyclic~4.1–4.3 (at 1.5T)[3][4]3.5 ± 0.6 (at 3T)[2]
Gadoterate meglumine Monomeric, MacrocyclicNot explicitly stated, but generally lower than Gadobutrol[1]3.4 ± 0.4 (at 3T)[2]
Gadopiclenol Monomeric, Macrocyclic11.6 (in human serum at 3T)[5]Not explicitly stated
Gadoquatrane Tetrameric, Macrocyclic10.5 (at 3.0T)[1]Not explicitly stated

Note: Relaxivity values can vary depending on the magnetic field strength, temperature, and the medium in which they are measured.

Gadobutrol consistently demonstrates higher T1 relaxivity compared to other conventional monomeric macrocyclic agents like Gadoteridol and Gadoterate meglumine across various magnetic field strengths.[1] This is attributed in part to an intramolecular hydrogen bond that reduces the rotational motion of the inner sphere water molecule.[1] The newer agents, Gadopiclenol and Gadoquatrane, exhibit significantly higher relaxivity due to their unique molecular structures, which allows for effective contrast enhancement at lower gadolinium doses.[1][3][6]

Table 2: Comparative Stability (Kinetic Inertness) of Macrocyclic GBCAs

Contrast AgentDissociation Half-life at pH 1.2 (37°C)Gd³⁺ Release in Human Plasma (pH 7.4, 37°C) after 15 days
Gadobutrol 14.1 hours0.12%
Gadoteridol 2.2 hours0.20%
Gadoterate meglumine 2.7 daysNo released Gd³⁺ above LLOQ
Gadopiclenol 14.2 days0.20%
Gadoquatrane 28.6 daysNo released Gd³⁺ above LLOQ

LLOQ: Lower Limit of Quantification. Data sourced from a comparative study on Gadoquatrane.[7]

Macrocyclic GBCAs are characterized by their high kinetic stability, which is a crucial factor for in vivo safety.[6] Among the compared agents, Gadoquatrane and Gadoterate meglumine show the highest kinetic inertness, with no detectable release of free gadolinium in human plasma under the studied conditions.[7]

Signal Enhancement and Diagnostic Performance

Clinical and preclinical studies provide valuable insights into the in vivo performance of these contrast agents.

In a multicenter intraindividual crossover study comparing Gadobutrol and Gadoteridol for brain tumor imaging, no significant differences were found in qualitative or quantitative lesion enhancement, detection, or characterization at a standard dose of 0.1 mmol/kg.[3][4][8] The twofold higher concentration of Gadobutrol (1.0 mol/L vs. 0.5 mol/L for Gadoteridol) did not translate into a discernible clinical benefit for routine morphologic imaging.[3][8]

Similarly, a comparison between Gadobutrol and Gadoterate meglumine in patients with primary brain tumors demonstrated the noninferiority of Gadoterate meglumine.[9] While quantitative analysis showed a statistically significant higher percentage of lesion enhancement with Gadobutrol, this did not result in a clinical advantage in terms of overall lesion visualization and characterization.[9]

The high-relaxivity agent Gadopiclenol has been shown to be non-inferior to Gadobutrol for body MRI at half the dose (0.05 mmol/kg vs. 0.1 mmol/kg).[3][4] Readers reported no preference between the two agents for image quality in the majority of cases.[4]

The novel tetrameric agent Gadoquatrane has demonstrated non-inferiority to Gadobutrol in central nervous system imaging at a 60% reduced gadolinium dose (0.04 mmol/kg vs. 0.1 mmol/kg).[1] Preclinical studies in a rat glioblastoma model also indicated superior contrast enhancement with Gadoquatrane at equivalent doses to Gadobutrol.[1][6]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible comparison of GBCAs.

Protocol for T1 Relaxivity Measurement in Human Plasma

Objective: To determine and compare the T1 relaxivity (r1) of different macrocyclic GBCAs in a physiologically relevant medium.

Methodology:

  • Sample Preparation: Prepare a series of dilutions of each GBCA (e.g., Gadobutrol, Gadoteridol, Gadoterate meglumine) in human plasma at various concentrations (e.g., 0.25, 0.5, 1.0, and 2.0 mmol/L). A control sample of human plasma without any GBCA is also prepared.

  • Phantom Setup: Place the prepared samples in a phantom, which is maintained at a physiological temperature of 37°C using a circulating water bath.

  • MRI Acquisition:

    • Use a clinical MRI scanner (e.g., 1.5T, 3T, or 7T).

    • Employ an inversion recovery turbo spin-echo (IR-TSE) pulse sequence to acquire images.

    • Use a range of inversion times (TI) to accurately map the T1 relaxation curve (e.g., 25, 50, 100, 200, 400, 800, 1600, 3200 ms).

  • Data Analysis:

    • Measure the signal intensity (SI) from a region of interest (ROI) within each sample for each inversion time.

    • Fit the SI data to the signal equation for an IR-TSE sequence to determine the T1 relaxation time for each concentration.

    • Calculate the relaxation rate (R1) as the reciprocal of the T1 time (R1 = 1/T1).

    • Plot the relaxation rates (R1) against the GBCA concentrations.

    • The T1 relaxivity (r1) is determined from the slope of the linear regression of this plot.[1]

Protocol for Preclinical Assessment of Gadolinium Retention in the Rat Brain

Objective: To quantify and compare the amount of residual gadolinium in the brain following the administration of different macrocyclic GBCAs in a rodent model.

Methodology:

  • Animal Model: Use healthy adult rats (e.g., Sprague-Dawley).

  • GBCA Administration: Administer a single or repeated intravenous injection of the GBCAs to be compared (e.g., Gadobutrol, Gadoterate meglumine) at a clinically relevant dose. A control group receives saline.

  • Washout Period: Allow for a sufficient washout period (e.g., 1 to 5 months) to assess long-term retention.

  • Tissue Harvesting and Preparation:

    • Euthanize the animals and perfuse the brains to remove blood.

    • Dissect the cerebellum.

    • Homogenize the tissue samples in a suitable buffer (e.g., 100 mM ammonium (B1175870) acetate).[8]

    • Digest the tissue homogenates using a mixture of nitric acid and hydrogen peroxide.[8]

  • Gadolinium Quantification:

    • Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to measure the total gadolinium concentration in the digested tissue samples.[7]

    • Prepare a standard curve using a known concentration of a gadolinium standard to quantify the amount of gadolinium in the brain tissue, typically expressed in nmol/g of tissue.[7]

  • Data Analysis: Compare the mean gadolinium concentrations in the brains of the different GBCA groups to assess the relative retention.

Visualizing Experimental Workflows

GBCA_Comparison_Workflow cluster_preparation Sample Preparation cluster_analysis Performance Analysis cluster_evaluation Data Evaluation GBCA_Stock GBCA Stock Solutions (Gadobutrol, Gadoteridol, etc.) Plasma_Dilutions Serial Dilutions in Human Plasma/Blood GBCA_Stock->Plasma_Dilutions Dilute Stability Kinetic Inertness Assay (Dissociation Study) GBCA_Stock->Stability Test Retention Gadolinium Retention (ICP-MS in Animal Model) GBCA_Stock->Retention Administer Relaxivity T1 Relaxivity Measurement (IR-TSE MRI) Plasma_Dilutions->Relaxivity Analyze Data_Table Quantitative Data Tabulation Relaxivity->Data_Table Stability->Data_Table Retention->Data_Table Comparison Head-to-Head Performance Comparison Data_Table->Comparison

Conclusion

Gadobutrol stands as a well-established macrocyclic GBCA with a favorable safety profile and higher relaxivity compared to other conventional agents like Gadoteridol and Gadoterate meglumine. While this higher relaxivity is quantifiable in vitro, intraindividual clinical studies in neuroimaging have not consistently demonstrated a superior diagnostic performance at standard doses.

The emergence of high-relaxivity agents such as Gadopiclenol and Gadoquatrane marks a significant advancement in the field. These agents offer the potential to maintain or even enhance diagnostic efficacy at substantially lower gadolinium doses, which is a critical consideration for patient safety, particularly in individuals requiring multiple contrast-enhanced examinations. The ongoing research and clinical trials of these novel agents will continue to shape the future landscape of contrast-enhanced MRI. For researchers and drug development professionals, a thorough understanding of the comparative performance and underlying physicochemical properties of these GBCAs is paramount for the rational design and evaluation of future imaging agents.

References

A Comparative Guide to the Histological Cross-Validation of Gadobutrol Monohydrate Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gadobutrol Monohydrate's performance in magnetic resonance imaging (MRI) with histological findings, supported by experimental data. It is intended to serve as a resource for researchers and professionals in drug development who are utilizing contrast-enhanced imaging in their preclinical and clinical studies.

Introduction

Gadobutrol (marketed as Gadovist® or Gadavist®) is a second-generation, macrocyclic, non-ionic gadolinium-based contrast agent (GBCA).[1] Its physicochemical properties, including high stability and relaxivity, allow for a formulation with double the concentration of gadolinium ions compared to many other GBCAs.[1] This results in a more compact bolus and can lead to improved dynamic image enhancement.[1]

The validation of imaging biomarkers against a "gold standard" is critical in both research and clinical settings. In the context of contrast-enhanced MRI, histology serves as this gold standard, providing microscopic anatomical and pathological detail.[2][3] This guide explores the cross-validation of Gadobutrol-enhanced MRI with histology, presenting quantitative data and detailed experimental protocols from representative preclinical studies.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies that have correlated Gadobutrol-enhanced MRI with histological findings. These studies highlight the utility of Gadobutrol in assessing tumor microcirculation and the impact of therapeutic interventions.

Table 1: Correlation of DCE-MRI Parameters with Immunohistochemistry in a Prostate Carcinoma Model

MRI Parameter (Gadobutrol-enhanced)Immunohistochemical MarkerCorrelation Coefficient (r)Significance (p-value)Study Findings
Tumor Perfusion (ml/100ml/min)Apoptosis (TUNEL)-0.56<0.05A significant negative correlation was observed, indicating that lower tumor perfusion as measured by DCE-MRI is associated with higher rates of apoptosis following treatment.[4]
Tumor Perfusion (ml/100ml/min)Tumor Vascularity (RECA-1)0.56<0.05A significant positive correlation was found, demonstrating that DCE-MRI-derived perfusion reflects the underlying tumor vascularity.[4]
Tumor Vascularity (%)Tumor Vascularity (RECA-1)-<0.05A significant decrease in tumor vascularity was observed with treatment in both DCE-MRI and histological analysis.[4]

Table 2: Comparison of Gadobutrol with a Linear GBCA (Gadopentetate) in a Neuroinflammation Model

ParameterGadobutrolGadopentetate DimeglumineKey Findings
Gadolinium (Gd) Retention in Deep Cerebellar Nuclei (Day 40 post-injection, EAE mice)0.38 ± 0.08 μM55.06 ± 0.16 μMGadobutrol, a macrocyclic agent, showed significantly lower gadolinium retention in the brain compared to the linear agent gadopentetate in a model of neuroinflammation.[5]
Gd Retention in Deep Cerebellar Nuclei (Day 40 post-injection, Healthy Controls)0.17 ± 0.03 μM30.44 ± 4.43 μMLower retention of Gadobutrol was also observed in healthy controls.[5]
Neurotoxicity (in vitro hippocampal slice culture)No toxicity observedPromoted cell death at 50 mMGadobutrol did not show neurotoxic effects in this ex vivo model, unlike gadopentetate which induced cell death, particularly in the presence of an inflammatory mediator.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for Gadobutrol-enhanced MRI and subsequent histological validation.

Protocol 1: Dynamic Contrast-Enhanced (DCE) MRI for Monitoring Tumor Response in a Rodent Model

This protocol is based on a study investigating the effects of a therapeutic agent on experimental prostate carcinomas.[4]

1. Animal Model:

  • Copenhagen rats are implanted with subcutaneous prostate carcinomas (e.g., MLLB-2 cell line).

  • Tumor growth is monitored, and animals are enrolled in the study when tumors reach a predetermined size.

2. MRI Acquisition:

  • Imaging is performed on a 3T clinical MRI scanner.

  • Anesthesia: Anesthesia is induced and maintained throughout the imaging session (e.g., isoflurane).

  • Pre-contrast Imaging: T1-weighted and T2-weighted anatomical images are acquired. A pre-contrast T1 map is also acquired using a variable repetition time (VTR) sequence.[6]

  • DCE-MRI:

    • A dynamic T1-weighted gradient-echo sequence is initiated.

    • After acquiring several baseline images, a bolus of Gadobutrol is injected intravenously (e.g., via a tail vein catheter) at a dose of 0.1 mmol/kg body weight.[6][7]

    • Dynamic image acquisition continues for a specified duration to capture the wash-in and wash-out of the contrast agent.

3. Image Analysis:

  • Regions of interest (ROIs) are drawn around the tumor on the anatomical images.

  • The signal intensity-time course from the DCE-MRI data within the tumor ROI is fitted to a pharmacokinetic model (e.g., a 2-compartment model) to derive quantitative parameters such as tumor perfusion, vascularity, and permeability-surface area product.

4. Histological Validation:

  • Following the final imaging session, tumors are excised, fixed in formalin, and embedded in paraffin.

  • Tissue sections are prepared and stained for:

    • Tumor Vascularity: Immunohistochemistry for an endothelial marker (e.g., RECA-1).

    • Proliferation: Staining for a proliferation marker (e.g., Ki-67).

    • Apoptosis: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

  • Stained slides are digitized, and quantitative analysis of the stained area is performed.

5. Correlation:

  • The quantitative parameters derived from DCE-MRI are statistically correlated with the quantitative histological metrics.

Protocol 2: Assessment of Gadolinium Retention

This protocol is based on a study comparing gadolinium retention of Gadobutrol and a linear GBCA in a mouse model of neuroinflammation.[5]

1. Animal Model:

  • Experimental Autoimmune Encephalomyelitis (EAE) is induced in mice to model neuroinflammation. A healthy control group is also included.

2. Contrast Agent Administration:

  • Mice receive multiple intravenous injections of either Gadobutrol or a linear GBCA (e.g., gadopentetate dimeglumine) at a cumulative dose (e.g., 20 mmol/kg body weight over several injections).

3. MRI for T1 Mapping:

  • MRI is performed at baseline and at multiple time points after the final injection (e.g., day 1, 10, and 40).

  • Quantitative T1 mapping is performed to assess changes in T1 relaxation time, which can be indicative of gadolinium deposition.

4. Histology and Gadolinium Quantification:

  • At the end of the study, mice are euthanized, and brains are collected.

  • The tissue is processed for:

    • Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS): To quantify the spatial distribution and concentration of gadolinium in different brain regions.

    • Standard Histology: To assess for any tissue abnormalities.

Visualizations

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for cross-validating Gadobutrol-enhanced MRI with histology and the logical relationship between the different components of such a study.

G cluster_preclinical_model Preclinical Model cluster_imaging Gadobutrol-Enhanced MRI cluster_histology Histological Analysis cluster_validation Cross-Validation animal_model Animal Model of Disease (e.g., Tumor Xenograft) treatment_group Treatment Group animal_model->treatment_group control_group Control Group animal_model->control_group mri_acquisition MRI Acquisition (Anatomical & DCE) treatment_group->mri_acquisition control_group->mri_acquisition image_processing Image Processing & Analysis mri_acquisition->image_processing quantitative_mri Quantitative MRI Parameters (e.g., Perfusion, Vascularity) image_processing->quantitative_mri tissue_collection Tissue Collection & Processing correlation Statistical Correlation quantitative_mri->correlation staining Immunohistochemical Staining (e.g., RECA-1, Ki-67, TUNEL) tissue_collection->staining quantitative_histology Quantitative Histology Metrics (e.g., Vessel Density, Proliferation Index) staining->quantitative_histology quantitative_histology->correlation G cluster_agents Gadolinium-Based Contrast Agents cluster_properties Physicochemical Properties cluster_outcomes Biological Outcomes macrocyclic Macrocyclic (e.g., Gadobutrol) high_stability High Kinetic & Thermodynamic Stability macrocyclic->high_stability linear Linear (e.g., Gadopentetate) low_stability Lower Stability linear->low_stability low_retention Low Gadolinium Retention high_stability->low_retention high_retention Higher Gadolinium Retention low_stability->high_retention low_toxicity Lower Potential for Toxicity low_retention->low_toxicity high_toxicity Higher Potential for Toxicity high_retention->high_toxicity

References

A Comparative Analysis of Gadobutrol and Gadodiamide for Tumor Enhancement in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the magnetic resonance imaging (MRI) contrast agents, gadobutrol (B1674391) and gadodiamide (B1674392), focusing on their performance in enhancing tumor visibility in animal models. The information presented is supported by experimental data to aid researchers in selecting the appropriate contrast agent for their preclinical studies.

Executive Summary

Gadobutrol consistently demonstrates superior tumor enhancement compared to gadodiamide at equivalent doses in animal models of cancer. This enhanced performance is attributed to gadobutrol's higher T1 relaxivity. Studies in rat glioma models show statistically significant improvements in Signal-to-Noise Ratio (SNR), Contrast-to-Noise Ratio (CNR), and overall Contrast Enhancement (CE) with gadobutrol across different magnetic field strengths. While both agents exhibit similar pharmacokinetic profiles, characterized by rapid distribution in the extracellular space and renal excretion, gadobutrol's efficiency may allow for reduced dosage without compromising imaging quality, a crucial factor in preclinical research.

Quantitative Data Comparison

The following tables summarize the key quantitative data from a comparative study of gadobutrol and gadodiamide in a rat brain glioma model.

Table 1: Performance Metrics at 3T Magnetic Field Strength [1]

ParameterGadobutrol Improvement over GadodiamideTime Points Post-Injection
Signal-to-Noise Ratio (SNR)11.8% to 16.0%1, 3, 5, 7, and 9 minutes
Contrast-to-Noise Ratio (CNR)30.5% to 35.4%1, 3, 5, 7, and 9 minutes
Contrast Enhancement (CE)27.1% to 31.5%1, 3, 5, 7, and 9 minutes

Table 2: Performance Metrics at 1.5T Magnetic Field Strength [1]

ParameterGadobutrol Improvement over GadodiamideTime Points Post-Injection
Signal-to-Noise Ratio (SNR)7.0% to 11.1%1, 3, 5, 7, and 9 minutes
Contrast-to-Noise Ratio (CNR)27.1% to 35.8%1, 3, 5, 7, and 9 minutes
Contrast Enhancement (CE)23.8% to 29.5%1, 3, 5, 7, and 9 minutes

Table 3: Pharmacokinetic Parameters in Rats

ParameterGadobutrolGadodiamide
Elimination Half-life ~1.81 hours (in healthy subjects, indicative for rats)[2]18 minutes[3]
Volume of Distribution 0.21 ± 0.02 L/kg244 mL/kg[4]
Primary Route of Excretion Renal (Glomerular Filtration)[2]Renal[3]
Percentage of Dose Excreted in 24h >90% (within 12 hours)[2]94%[3]

Mechanism of Action: T1 Relaxation Enhancement

Gadolinium-based contrast agents like gadobutrol and gadodiamide function by shortening the T1 relaxation time of water protons in their vicinity. The paramagnetic gadolinium ion (Gd³⁺) possesses unpaired electrons that create a fluctuating magnetic field, which in turn enhances the relaxation rate of surrounding water protons. This results in a brighter signal on T1-weighted MR images, thereby improving the contrast between the tumor and surrounding healthy tissue. The efficiency of this process is quantified by the T1 relaxivity, with higher values indicating a greater T1 shortening effect. Gadobutrol generally exhibits a higher T1 relaxivity compared to gadodiamide.[5]

G Mechanism of T1 Relaxation Enhancement cluster_0 Physiological Environment cluster_1 Contrast Agent Action cluster_2 MRI Signal Water_Protons Water Protons (in tissue) GBCA Gadolinium-Based Contrast Agent (GBCA) (Gadobutrol or Gadodiamide) Water_Protons->GBCA interact with T1_Shortening T1 Relaxation Time Shortening GBCA->T1_Shortening induces Enhanced_Signal Enhanced T1-weighted Signal (Brighter Image) T1_Shortening->Enhanced_Signal results in

Mechanism of T1 contrast enhancement.

Experimental Protocols

The data presented in this guide is primarily based on a key study comparing gadobutrol and gadodiamide in a rat brain glioma model. The detailed methodology is outlined below.

Animal Model:

  • Species: Rat[1]

  • Tumor Model: Intracranial implantation of glioma cells to establish a brain tumor model.[1]

Experimental Groups: A total of 54 rats were divided into three groups:

  • Group 1: Scanned at 3T, receiving both gadodiamide and gadobutrol (0.1 mmol/kg) in a randomized order with a 24-hour washout period between agents.[1]

  • Group 2: Scanned at 1.5T, following the same protocol as Group 1.[1]

  • Group 3: Received a standard dose of gadobutrol at 1.5T and a half-dose at 3T to compare enhancement at different field strengths and dosages.[1]

Imaging Protocol:

  • Scanner: 1.5T and 3T MRI scanners.[1]

  • Sequences: T1-weighted images were acquired before and at multiple time points (1, 3, 5, 7, and 9 minutes) after contrast administration.[1]

  • Data Analysis: Signal-to-Noise Ratio (SNR), Contrast-to-Noise Ratio (CNR), and Contrast Enhancement (CE) were calculated for the tumor region.[1]

G Experimental Workflow: Gadobutrol vs. Gadodiamide in Rat Glioma Model cluster_0 Animal Model Preparation cluster_1 Experimental Groups cluster_2 Imaging Protocol cluster_3 Data Analysis Tumor_Induction Induce Glioma in Rats Group_1 Group 1 (3T) Tumor_Induction->Group_1 Group_2 Group 2 (1.5T) Tumor_Induction->Group_2 Group_3 Group 3 (1.5T & 3T) Tumor_Induction->Group_3 Pre_Contrast Acquire Pre-contrast T1-weighted Images Group_1->Pre_Contrast Group_2->Pre_Contrast Group_3->Pre_Contrast Contrast_Admin Administer Contrast Agent (Gadobutrol or Gadodiamide) Pre_Contrast->Contrast_Admin Post_Contrast Acquire Post-contrast T1-weighted Images (1, 3, 5, 7, 9 min) Contrast_Admin->Post_Contrast Calculate_Metrics Calculate SNR, CNR, CE Post_Contrast->Calculate_Metrics Statistical_Analysis Statistical Comparison Calculate_Metrics->Statistical_Analysis

Workflow for comparative MRI studies.

Conclusion

For researchers conducting preclinical tumor imaging in animal models, the evidence suggests that gadobutrol offers a significant advantage in tumor enhancement over gadodiamide. Its superior performance, particularly at higher magnetic field strengths, allows for clearer delineation of tumor margins and potentially more sensitive detection of smaller lesions. The possibility of using a reduced dose of gadobutrol to achieve comparable enhancement to a standard dose of other agents presents an opportunity to minimize the overall exposure of research animals to contrast media, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research. This comprehensive guide provides the necessary data and protocols to support informed decisions in the design and execution of animal-based tumor imaging studies.

References

A Head-to-Head Battle of Perfusion Metrics: Comparing Gadolinium-Based Contrast Agents in Quantitative MRI

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a gadolinium-based contrast agent (GBCA) can significantly impact the quantitative assessment of tissue perfusion. This guide provides an objective comparison of commonly used GBCAs, supported by experimental data, to aid in the selection of the most appropriate agent for specific research and clinical trial needs.

This comparison focuses on the quantitative differences in key perfusion and pharmacokinetic metrics obtained using various GBCAs in Dynamic Contrast-Enhanced (DCE-MRI) and Dynamic Susceptibility Contrast (DSC-MRI) imaging. Understanding these differences is crucial for the accurate evaluation of anti-angiogenic therapies, tumor characterization, and the assessment of tissue viability.

Key Perfusion Metrics: A Quick Reference

Perfusion MRI techniques provide a wealth of quantitative data to characterize tissue microvasculature. The most common metrics include:

  • Ktrans (Volume Transfer Constant): Reflects the leakage of contrast agent from the blood plasma to the extravascular, extracellular space (EES). It is a key indicator of vessel permeability.

  • Kep (Rate Constant): Represents the rate of contrast agent transfer from the EES back to the plasma.

  • Vp (Plasma Volume): The fraction of tissue volume occupied by blood plasma.

  • Ve (Extravascular, Extracellular Space Volume): The fractional volume of the EES.

  • CBV (Cerebral Blood Volume): The total volume of blood in a given brain tissue volume. In DSC-MRI, relative CBV (rCBV) is often calculated.[1]

  • CBF (Cerebral Blood Flow): The rate of blood delivery to a specific brain region.[1]

  • MTT (Mean Transit Time): The average time it takes for blood to traverse the capillary network.[1][2]

The selection of a GBCA can be influenced by its physicochemical properties, primarily its relaxivity (the ability to shorten the T1 and T2 relaxation times of water protons) and its molecular structure (linear vs. macrocyclic), which affects its stability and safety profile.[3][4]

Quantitative Comparison of GBCAs in DCE-MRI

An intraindividual, prospective study compared the 1.0 M macrocyclic agent gadobutrol (B1674391) with the 0.5 M macrocyclic agent gadoterate (B1198928) meglumine (B1676163) in patients with posttreatment glioma. The study found no statistically significant differences in the key pharmacokinetic parameters.[5][6]

Perfusion MetricGadobutrol (Mean ± SD)Gadoterate Meglumine (Mean ± SD)P-value
Ktrans (min⁻¹) 0.08 ± 0.070.08 ± 0.08> .05
Ve 0.35 ± 0.190.35 ± 0.23> .05
Vp 0.04 ± 0.040.04 ± 0.04> .05
Kep (min⁻¹) 0.31 ± 0.160.30 ± 0.15> .05

However, the same study did observe significant differences in the semi-quantitative parameters of wash-in and washout rates.[5][6]

Perfusion MetricGadobutrol (Mean ± SD)Gadoterate Meglumine (Mean ± SD)P-value
Wash-in Rate 0.83 ± 0.640.29 ± 0.63.013
Washout Rate 0.001 ± 0.00010.002 ± 0.002.02

Table 1: Comparison of DCE-MRI perfusion metrics between gadobutrol and gadoterate meglumine in posttreatment glioma.[5][6]

Quantitative Comparison of GBCAs in DSC-MRI

A randomized intraindividual comparative study in healthy volunteers evaluated the performance of the high-relaxivity agent gadobenate dimeglumine against the high-concentration agent gadobutrol for cerebral perfusion imaging at 1.5 T. The study found no significant benefit of one agent over the other for quantitative determinations at a standard dose of 0.1 mmol/kg.[7][8]

Perfusion MetricGadobenate Dimeglumine (0.1 mmol/kg)Gadobutrol (0.1 mmol/kg)
Percentage Signal Drop 28.3%29.4%
Full Width at Half Maximum (FWHM) (seconds) 7.06.4

Table 2: Comparison of DSC-MRI perfusion metrics between gadobenate dimeglumine and gadobutrol in healthy volunteers.[7][8]

Another study comparing gadobutrol and gadoteridol (B1662839) in DSC-MRI found that the maximum signal drop was larger with gadobutrol, particularly at slower injection speeds and with smaller saline flush volumes.[9][10][11]

The Influence of Relaxivity and Concentration

The choice between a high-relaxivity and a high-concentration GBCA is a key consideration.

  • High-Relaxivity GBCAs , such as gadobenate dimeglumine, have been shown to provide superior contrast enhancement in morphologic imaging due to their interaction with serum albumin, which slows their molecular tumbling rate.[3][12][13] This enhanced relaxivity can lead to better lesion delineation.[14]

  • High-Concentration GBCAs , like gadobutrol (1.0 M), are formulated with double the concentration of gadolinium compared to standard 0.5 M agents. Theoretically, this higher concentration could be advantageous for DSC perfusion imaging by creating a more compact and concentrated bolus.[3] However, some studies suggest that at equivalent doses, high concentration does not offer a significant benefit over standard concentration agents in terms of bolus shape or imaging performance.[12][15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of perfusion studies. Below are summaries of the experimental protocols from the cited comparative studies.

DCE-MRI Protocol: Gadobutrol vs. Gadoterate Meglumine[5][6]
  • Subjects: Patients with posttreatment glioma.

  • Scanner: 3.0T MRI.

  • Sequence: 3D T1-weighted spoiled gradient-recalled echo sequence.

  • GBCA Administration:

    • Two separate injections of gadobutrol and gadoterate meglumine at a dose of 0.1 mmol/kg.

    • Injection rate: 2 mL/s, followed by a 20-mL saline flush at the same rate.

  • Image Analysis:

    • Pharmacokinetic analysis was performed using the Tofts model to derive Ktrans, Ve, Vp, and Kep.

    • Semi-quantitative analysis was used to determine wash-in and washout rates.

DSC-MRI Protocol: Gadobenate Dimeglumine vs. Gadobutrol[7][8]
  • Subjects: Healthy male volunteers.

  • Scanner: 1.5T MRI.

  • Sequence: T2*-weighted single-shot gradient-echo echoplanar imaging sequence.

  • GBCA Administration:

    • Four separate examinations with 0.1 and 0.2 mmol/kg doses of each contrast agent.

    • Injection rate: 5 mL/s, followed by a 30-mL saline flush.

  • Image Analysis:

    • Quantitative analysis of signal intensity-time curves to determine regional cerebral blood volume (rCBV), regional cerebral blood flow (rCBF), percentage signal drop, and full width at half maximum (FWHM).

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for quantitative perfusion MRI studies.

experimental_workflow_dce cluster_pre_scan Pre-Scan Preparation cluster_acquisition Image Acquisition cluster_analysis Data Analysis patient_prep Patient Preparation scanner_setup MRI Scanner Setup (3.0T) patient_prep->scanner_setup sequence_selection Select 3D T1-GRE Sequence scanner_setup->sequence_selection baseline_scan Baseline T1 Mapping sequence_selection->baseline_scan gbca_injection GBCA Injection (0.1 mmol/kg at 2 mL/s) baseline_scan->gbca_injection dynamic_scan Dynamic T1-weighted Imaging gbca_injection->dynamic_scan motion_correction Motion Correction dynamic_scan->motion_correction pharmacokinetic_modeling Pharmacokinetic Modeling (Tofts Model) motion_correction->pharmacokinetic_modeling parameter_maps Generate Ktrans, Ve, Vp, Kep Maps pharmacokinetic_modeling->parameter_maps

DCE-MRI Experimental Workflow.

experimental_workflow_dsc cluster_pre_scan_dsc Pre-Scan Preparation cluster_acquisition_dsc Image Acquisition cluster_analysis_dsc Data Analysis patient_prep_dsc Patient Preparation scanner_setup_dsc MRI Scanner Setup (1.5T) patient_prep_dsc->scanner_setup_dsc sequence_selection_dsc Select T2*-weighted EPI Sequence scanner_setup_dsc->sequence_selection_dsc pre_contrast_scan_dsc Pre-contrast Imaging sequence_selection_dsc->pre_contrast_scan_dsc gbca_injection_dsc GBCA Bolus Injection (0.1 mmol/kg at 5 mL/s) pre_contrast_scan_dsc->gbca_injection_dsc dynamic_scan_dsc Dynamic Susceptibility Contrast Imaging gbca_injection_dsc->dynamic_scan_dsc signal_to_concentration Signal to Concentration Conversion dynamic_scan_dsc->signal_to_concentration deconvolution_analysis Deconvolution Analysis signal_to_concentration->deconvolution_analysis parameter_maps_dsc Generate rCBV, rCBF, MTT Maps deconvolution_analysis->parameter_maps_dsc

DSC-MRI Experimental Workflow.

Conclusion

The choice of GBCA can have subtle but significant effects on quantitative perfusion metrics. While macrocyclic agents with similar relaxivities, such as gadobutrol and gadoterate meglumine, may yield comparable pharmacokinetic parameters like Ktrans and Vp, differences in semi-quantitative measures like wash-in and washout rates can exist.[5][6] For DSC-MRI, both high-relaxivity and high-concentration agents can produce high-quality perfusion maps, with no definitive advantage of one over the other at standard doses in the studies reviewed.[7][8]

Ultimately, the selection of a GBCA should be guided by the specific research question, the imaging modality, and the perfusion metrics of primary interest. For studies where vessel permeability is the main focus, agents that provide a clear and quantifiable leakage profile are paramount. For assessments of blood volume and flow, the agent's susceptibility effect and bolus characteristics are more critical. Researchers are encouraged to standardize their acquisition and analysis protocols to ensure the comparability of results across different studies and GBCAs.

References

Assessing the Reproducibility of Gadobutrol-Enhanced MRI: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective assessment of the reproducibility of Gadobutrol-enhanced Magnetic Resonance Imaging (MRI). By summarizing quantitative data from peer-reviewed studies, detailing experimental protocols, and visualizing key workflows, this document serves as a valuable resource for designing and interpreting studies that rely on the consistent performance of this contrast agent.

Data Presentation: Quantitative Reproducibility and Comparative Performance

The reproducibility of quantitative MRI measurements is crucial for longitudinal studies and multi-center clinical trials. While direct test-retest reproducibility data for Gadobutrol (B1674391) is limited in the literature, intra- and inter-observer variability from a study on cardiac MRI provides valuable insights into its consistency. Furthermore, numerous intra-individual crossover studies comparing Gadobutrol to other gadolinium-based contrast agents (GBCAs) offer a basis for performance comparison.

ParameterGadobutrolComparator Agent(s)Key Findings & Citations
Intra-observer Variability (Coefficient of Variation) Pre-contrast: 4.5% (Strain Assessment) Post-contrast: 22.8% (Strain Assessment)N/APost-contrast strain assessment with Gadobutrol showed higher intra-observer variability compared to pre-contrast measurements in cardiac MRI.[1]
Inter-observer Variability (Coefficient of Variation) Pre-contrast: 5.4% (Strain Assessment) Post-contrast: 20.9% (Strain Assessment)N/ASimilar to intra-observer variability, inter-observer variability in post-contrast strain assessment with Gadobutrol was higher than pre-contrast.[1]
Lesion Enhancement Non-inferior or superior to Gadoteridol (B1662839).GadoteridolIn studies on central nervous system (CNS) lesions, Gadobutrol was found to be non-inferior to Gadoteridol, and in some cases, superior in terms of lesion contrast enhancement.[2][3]
Quantitative Enhancement (QE) No significant difference compared to Gadoteridol.GadoteridolAn objective analysis using quantitative enhancement software found no significant differences in net QE or per-region of interest average QE between Gadobutrol and Gadoteridol in patients with glioblastoma.[4]
Lesion Visualization Non-inferior to half-dose Gadopiclenol.GadopiclenolA half-dose of Gadopiclenol (0.05 mmol/kg) was non-inferior to a standard dose of Gadobutrol (0.1 mmol/kg) for lesion visualization in body MRI.[5]
Contrast-to-Noise Ratio (CNR) & Lesion-to-Background Ratio (LBR) Significantly lower than Gadobenate Dimeglumine.Gadobenate DimeglumineIn a study on brain tumors, Gadobenate Dimeglumine demonstrated significantly greater CNR and LBR compared to Gadobutrol at the same dose.
Sensitivity & Specificity (Malignant Lesion Detection) Sensitivity: 82.33% (No significant difference with comparator)Gadobenate Dimeglumine (81.6%)In a multicenter breast cancer study, there was no significant difference in the sensitivity of lesion detection between Gadobutrol and Gadobenate Dimeglumine.[6]

Experimental Protocols

Standardized experimental protocols are paramount for ensuring the reproducibility of MRI studies. The following methodologies are based on protocols cited in intra-individual crossover comparison studies involving Gadobutrol.

Patient Population and Preparation
  • Inclusion Criteria: Patients with known or suspected pathologies relevant to the study's focus (e.g., brain tumors, breast cancer).

  • Exclusion Criteria: General contraindications to MRI or GBCAs, clinical instability, or interventions that could alter the target tissue between scans.[6]

  • Informed Consent: All participants should provide written informed consent.

Imaging Protocol
  • Scanner: The same MRI scanner and imaging planes should be used for all examinations within the same patient.[4]

  • Contrast Agent Administration:

    • Dosage: A standard dose of 0.1 mmol/kg body weight for Gadobutrol is typically used.[2][3][4][5]

    • Injection: Administered as an intravenous bolus followed by a saline flush.

  • Imaging Sequences:

    • Pre- and post-contrast T1-weighted sequences are essential for assessing enhancement. Common sequences include T1-weighted spin-echo (SE) and gradient-recalled-echo (GRE).[4]

    • Sequence parameters (e.g., repetition time, echo time, slice thickness) should be kept identical across all scans for a given patient.[4]

  • Washout Period (for Crossover Studies): A sufficient time interval between the administration of different contrast agents is crucial to avoid carryover effects. A period of 2 to 14 days is commonly employed.[5][7]

Data Analysis
  • Blinded Reading: Radiologists or trained observers evaluating the images should be blinded to the contrast agent used for each scan to minimize bias.[2]

  • Quantitative Analysis:

    • Regions of Interest (ROIs) should be drawn on the target lesions and normal-appearing tissue to calculate metrics such as signal intensity, CNR, and LBR.

    • For dynamic contrast-enhanced (DCE) MRI, pharmacokinetic modeling can be used to derive parameters like Ktrans and ve.

  • Statistical Analysis:

    • Appropriate statistical tests should be used to compare quantitative metrics between different scans or contrast agents.

    • Bland-Altman analysis and intraclass correlation coefficients (ICC) are valuable for assessing agreement and reproducibility.[8]

Visualizations

Mechanism of Action of Gadobutrol

G Mechanism of Action of Gadobutrol in MRI cluster_0 Systemic Circulation cluster_1 Target Tissue cluster_2 MRI Signal Generation Gadobutrol_IV Gadobutrol (Intravenous Injection) Distribution Distribution in Extracellular Space Gadobutrol_IV->Distribution Accumulation Accumulation in Lesion/Tissue Distribution->Accumulation T1_Shortening Shortening of T1 Relaxation Time of Water Protons Accumulation->T1_Shortening Signal_Increase Increased Signal Intensity on T1-weighted Images T1_Shortening->Signal_Increase Image_Contrast Enhanced Image Contrast Signal_Increase->Image_Contrast

Caption: Mechanism of Gadobutrol Enhancement.

Experimental Workflow for an Intra-individual Crossover MRI Study

G Workflow of an Intra-individual Crossover MRI Study cluster_scan1 Scan Session 1 cluster_scan2 Scan Session 2 (Crossover) Patient_Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Recruitment->Randomization Group_A Group A Randomization->Group_A Group_B Group B Randomization->Group_B Scan1_A MRI with Gadobutrol Group_A->Scan1_A Scan1_B MRI with Comparator GBCA Group_B->Scan1_B Washout Washout Period (2-14 days) Scan1_A->Washout Scan1_B->Washout Scan2_A MRI with Comparator GBCA Washout->Scan2_A Scan2_B MRI with Gadobutrol Washout->Scan2_B Data_Analysis Blinded Data Analysis (Quantitative & Qualitative) Scan2_A->Data_Analysis Scan2_B->Data_Analysis

References

Unveiling the Microscopic Truth: A Comparative Guide to Gadobutrol Enhancement and Histopathological Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate correlation between in-vivo imaging and ex-vivo histopathology is paramount. This guide provides an objective comparison of Gadobutrol's performance in contrast-enhanced magnetic resonance imaging (MRI) with alternative gadolinium-based contrast agents (GBCAs), supported by experimental data. We delve into the methodologies that underpin these findings and visualize the intricate relationships between imaging and tissue-level pathology.

Gadobutrol (B1674391), a second-generation, non-ionic macrocyclic GBCA, is formulated at a higher concentration (1.0 mol/L) than many of its counterparts. This unique characteristic is designed to provide a tighter bolus and improve dynamic image enhancement. This guide will explore how these properties translate to histopathological correlations in key clinical areas.

Performance in Myocardial Fibrosis Assessment

Late Gadolinium Enhancement (LGE) in cardiac MRI is a cornerstone for identifying myocardial fibrosis. Studies have demonstrated a strong correlation between Gadobutrol-enhanced LGE and histologically confirmed fibrotic tissue.

A study comparing Gadobutrol with gadopentetate dimeglumine in patients with hypertrophic cardiomyopathy found that Gadobutrol provided superior delineation of fibrotic myocardium. The contrast-to-noise ratio (CNR) and signal-to-noise ratio (SNR) were significantly higher with Gadobutrol, leading to a more precise quantification of scar tissue that aligns with visual assessment and, by extension, the underlying fibrotic histopathology.[1]

ParameterGadobutrol (mean ± SD)Gadopentetate Dimeglumine (mean ± SD)P-value
CNR (LGE vs. remote myocardium)26.82 ± 14.2421.46 ± 10.59< 0.05
CNR (LGE vs. blood pool)9.32 ± 7.646.39 ± 6.11< 0.05
SNR (LGE)33.36 ± 14.3527.53 ± 10.91< 0.05
Scar Volume (relative)Significantly higher-< 0.05
Data from a comparative study on hypertrophic cardiomyopathy patients.[1]

Another study comparing a single dose of Gadobutrol (0.1 mmol/kg) with a single dose of gadobenate dimeglumine (0.1 mmol/kg) for chronic myocardial infarction at 3T found no significant difference in the mean CNR between the infarct and remote myocardium. However, Gadobutrol resulted in a higher CNR between the infarct and the blood.[2]

Experimental Protocol: Myocardial LGE

Patient Population: Patients with a diagnosis of hypertrophic cardiomyopathy.[1]

Imaging Protocol:

  • Scanner: 1.5T or 3T MRI scanner.

  • Contrast Agent Administration: Intravenous injection of either Gadobutrol (0.1-0.15 mmol/kg) or a comparator GBCA.

  • Imaging Sequence: T1-weighted inversion-recovery gradient-echo sequence.

  • Acquisition Time: LGE images are typically acquired 10-20 minutes after contrast injection to allow for washout from healthy myocardium and accumulation in fibrotic tissue.[3]

Histopathological Analysis:

  • Endomyocardial biopsy or tissue samples from surgical myectomy are obtained from the regions corresponding to LGE on MRI.

  • Tissue is stained with Masson's trichrome or Picrosirius red to quantify the area of fibrosis.

  • A quantitative comparison is then made between the percentage of fibrotic area on histology and the extent of LGE on MRI.

Characterization of Breast Lesions

In dynamic contrast-enhanced (DCE)-MRI of the breast, the morphologic and dynamic enhancement characteristics provide insights into tumor pathophysiology, particularly angiogenesis.

An intraindividual comparison between Gadobutrol and gadoteric acid in women with histopathologically verified breast lesions revealed that Gadobutrol resulted in a significantly higher initial signal increase in malignant lesions.[4] However, gadoteric acid showed more post-initial washout curves, a feature often associated with malignancy.[4] Despite these dynamic differences, the overall lesion classification by human observers and a computer-aided diagnosis (CAD) system did not significantly differ between the two agents when compared with histopathology.[4]

ParameterGadobutrolGadoteric AcidP-value
Initial Signal Increase (Malignant Lesions)Significantly HigherLower< 0.05
Post-initial Curve Type (Malignant Lesions)Fewer Washout CurvesMore Washout Curves< 0.05
Findings from an intraindividual comparison in breast DCE-MRI.[4]

Another study comparing Gadobutrol with Gd-DTPA found that the relative signal intensity was higher with Gadobutrol, but washout was more pronounced with Gd-DTPA.[5] The number of additionally detected malignant lesions did not differ between the two contrast agents.[5]

Experimental Protocol: Breast DCE-MRI

Patient Population: Women with suspected or known breast lesions.

Imaging Protocol:

  • Scanner: 1.5T or 3T MRI scanner.

  • Contrast Agent Administration: A bolus injection of Gadobutrol (typically 0.1 mmol/kg) or a comparator, followed by a saline flush.[4]

  • Imaging Sequence: A dynamic series of T1-weighted images are acquired before and multiple times after contrast injection.

  • Analysis: Time-signal intensity curves are generated to assess the rate of initial enhancement and the subsequent washout or plateau phase.

Histopathological Analysis:

  • Biopsy or surgical excision of the enhancing lesion is performed.

  • Histopathological analysis determines the lesion type (e.g., invasive ductal carcinoma, fibroadenoma), grade, and other relevant markers.

  • The enhancement patterns and kinetic parameters from DCE-MRI are then correlated with the histopathological findings.

Brain Tumor and Metastasis Delineation

The accurate delineation of brain tumors and metastases is crucial for treatment planning. Studies comparing Gadobutrol to other GBCAs have shown variable results depending on the comparator and the specific imaging parameters.

In an intraindividual crossover comparison for brain tumor imaging, gadobenate dimeglumine was preferred over Gadobutrol by all three blinded readers for qualitative diagnostic information and demonstrated significantly superior CNR and lesion-to-background ratio (LBR).[6]

Conversely, a study comparing double-dose Gadobutrol with double-dose gadopentetate dimeglumine for the detection of brain metastases found that Gadobutrol provided higher lesion conspicuity and detected more lesions.[7] The mean lesion-brain CNR was significantly higher with Gadobutrol.[7]

ParameterDouble-Dose Gadobutrol (mean ± SD)Double-Dose Gadopentetate Dimeglumine (mean ± SD)P-value
Lesion-Brain CNR2.17 ± 0.191.90 ± 0.260.00011
Additional Lesions Detected250N/A
Data from a study on the detection of brain metastases.[7]

A multicenter, intraindividual crossover study (the TRUTH study) comparing Gadobutrol with gadoteridol (B1662839) for brain tumor imaging found no significant differences in qualitative or quantitative enhancement, lesion detection, or characterization of histologically confirmed brain tumors.[8][9]

Experimental Protocol: Brain Tumor Imaging

Patient Population: Patients with known or suspected primary brain tumors or metastases.

Imaging Protocol:

  • Scanner: 1.5T or 3T MRI scanner.

  • Contrast Agent Administration: Intravenous injection of Gadobutrol or a comparator agent at a standard dose (e.g., 0.1 mmol/kg).

  • Imaging Sequence: T1-weighted spin-echo (SE) and/or gradient-recalled-echo (GRE) sequences are acquired before and after contrast administration.

  • Timing: Post-contrast images are typically acquired within a specific time window (e.g., 3-10 minutes) after injection.[9]

Histopathological Analysis:

  • Surgical resection or biopsy of the tumor is performed.

  • Histopathological analysis confirms the tumor type, grade, and cellularity.

  • The degree and pattern of enhancement on MRI are correlated with the histopathological features, such as tumor vascularity and blood-brain barrier disruption.

Visualizing the Process: From Injection to Histology

The following diagrams illustrate the mechanism of action of gadolinium-based contrast agents and the general workflow for correlating MRI findings with histopathology.

GBCAs_Mechanism cluster_bloodstream Bloodstream cluster_tissue Tissue Interstitium cluster_mri MRI Signal Generation GBCAs Gadolinium-Based Contrast Agent (GBCA) ExtracellularSpace Extracellular Space GBCAs->ExtracellularSpace Distribution Pathology Pathological Tissue (e.g., Tumor, Fibrosis) ExtracellularSpace->Pathology Accumulation in areas of increased extracellular space or leaky vasculature HealthyTissue Healthy Tissue ExtracellularSpace->HealthyTissue Rapid washout T1_Shortening T1 Relaxation Time Shortening Pathology->T1_Shortening Local concentration of Gadolinium Signal_Increase Increased Signal Intensity T1_Shortening->Signal_Increase Results in MRI_Histology_Workflow Patient Patient with Suspected Pathology MRI Contrast-Enhanced MRI (with Gadobutrol or alternative) Patient->MRI Biopsy Tissue Biopsy or Surgical Resection Patient->Biopsy ImageAnalysis Quantitative & Qualitative Image Analysis (e.g., CNR, SNR, Enhancement Curves) MRI->ImageAnalysis Correlation Statistical Correlation of MRI and Histopathological Findings ImageAnalysis->Correlation Histology Histopathological Processing & Staining (e.g., H&E, Trichrome) Biopsy->Histology Microscopy Microscopic Analysis (e.g., Fibrosis quantification, Tumor grading) Histology->Microscopy Microscopy->Correlation

References

A Comparative Analysis of Gadobutrol Monohydrate and Novel Contrast Agents in Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Gadobutrol (B1674391) monohydrate, a widely used macrocyclic gadolinium-based contrast agent (GBCA), against several novel and alternative contrast agents. The following sections present quantitative data, detailed experimental protocols, and visual representations of the mechanisms of action to aid in the evaluation and selection of appropriate contrast agents for research and clinical development.

Executive Summary

Gadobutrol monohydrate is a second-generation macrocyclic GBCA characterized by its high concentration (1.0 M) and relatively high T1 relaxivity, leading to improved imaging capacity.[1] This guide benchmarks its performance against other macrocyclic GBCAs, including Gadopiclenol, Gadoteridol (B1662839), and Gadoterate meglumine (B1676163), as well as the superparamagnetic iron oxide nanoparticle (SPION), Ferumoxytol. The comparisons focus on key performance indicators such as relaxivity, signal enhancement, diagnostic efficacy, and safety profiles based on published experimental and clinical data.

Quantitative Performance Data

The following tables summarize the key quantitative parameters of this compound and the selected comparator agents.

Table 1: Physicochemical Properties and Relaxivity

Contrast AgentClassMolar ConcentrationT1 Relaxivity (r1) in Plasma at 1.5T (L·mmol⁻¹·s⁻¹)T2 Relaxivity (r2) in Plasma at 1.5T (L·mmol⁻¹·s⁻¹)Standard Dose
Gadobutrol Macrocyclic GBCA1.0 M[2]4.9 - 5.5[2]-0.1 mmol/kg[2]
Gadopiclenol Macrocyclic GBCA-~11.6 (in vitro)-0.05 mmol/kg[3]
Gadoteridol Macrocyclic GBCA0.5 M4.1 - 4.3[4]-0.1 mmol/kg[5]
Gadoterate meglumine Macrocyclic GBCA0.5 M[2]3.4 - 3.8[2]-0.1 mmol/kg[2]
Ferumoxytol SPION-15.0 - 19.0[6]64.9 - 89.0[6]1-4 mg/kg[7]

Table 2: Comparative Imaging Performance from Clinical Studies

ComparisonStudy PopulationKey Quantitative FindingsReference
Gadobutrol vs. Gadopiclenol Patients with CNS lesionsAt half the dose (0.05 mmol/kg), Gadopiclenol was non-inferior to Gadobutrol (0.1 mmol/kg) for lesion visualization. For two of three readers, the percentage enhancement was higher with Gadopiclenol.[1][3][1][3]
Gadobutrol vs. Gadoteridol Patients with brain tumorsNo significant difference in mean percentage signal enhancement of lesions.[4] One study showed a preference for Gadobutrol in contrast enhancement.[8] Another objective analysis showed similar enhancement.[9][4][8][9]
Gadobutrol vs. Gadoterate meglumine Patients with primary brain tumorsGadobutrol showed significantly higher LS mean SNR, CNR, and lesion percentage enhancement. However, for most qualitative measures, non-inferiority of Gadoterate meglumine was demonstrated.[2][2]
Ferumoxytol vs. Gadoteridol Patients with CNS disordersT1-weighted enhancement intensity was significantly different between the agents as a group. T2-weighted hypointensity was observed in 53% of Ferumoxytol scans and 0% of Gadoteridol scans.[10][10]

Table 3: Safety Profile Overview

Contrast AgentCommon Adverse EventsSerious Adverse Events
Gadobutrol Headache (1.5%), Nausea (1.2%)[11]Rare instances of hypersensitivity reactions.[11] Low risk of Nephrogenic Systemic Fibrosis (NSF) with macrocyclic structure.
Gadopiclenol Similar safety profile to Gadobutrol, with adverse events including injection site pain, nausea, and headache.[3]One case of acute kidney injury and one of renal failure reported in a study comparing it to Gadobutrol.[1]
Gadoteridol No significant differences in the incidence of adverse events compared to Gadobutrol.[5]Low risk of NSF.
Gadoterate meglumine Similar incidence of adverse events to Gadobutrol, mainly injection site pain (7.8% vs 7.3%).[6]Low risk of NSF.
Ferumoxytol Low incidence of adverse events (2%).[6]Rare but serious hypersensitivity reactions have been reported.[8] No risk of NSF.[6]

Experimental Protocols

Detailed methodologies for key comparative studies are provided below to allow for replication and critical evaluation.

Gadobutrol vs. Gadopiclenol (PICTURE Trial)
  • Study Design: A multicenter, double-blind, randomized, intra-individual crossover study.

  • Participants: Patients with known or suspected CNS lesions.

  • Procedure: Each patient underwent two MRI examinations at an interval of 2 to 14 days. Patients were randomized to receive either Gadopiclenol (0.05 mmol/kg) or Gadobutrol (0.1 mmol/kg) at the first examination, and the other agent at the second.

  • Imaging: MRI of the central nervous system was performed. Key sequences included pre- and post-contrast T1-weighted imaging.

  • Analysis: Three blinded off-site readers evaluated lesion visualization parameters. Quantitative analysis included percentage enhancement, contrast-to-noise ratio (CNR), and lesion-to-background ratio (LBR).[1]

Gadobutrol vs. Gadoteridol (TRUTH Study)
  • Study Design: A multicenter, double-blind, randomized, intra-individual crossover study.

  • Participants: 229 adult patients with suspected or known brain tumors.[5]

  • Procedure: Patients underwent two 1.5T MRI examinations with either Gadoteridol or Gadobutrol administered in a randomized order at a dose of 0.1 mmol/kg body weight. The imaging sequences and post-injection timing were identical for both examinations.[5]

  • Imaging: T1-weighted spin-echo and gradient-echo sequences were acquired before and after contrast administration.

  • Analysis: Three blinded readers evaluated images qualitatively for lesion enhancement, delineation, and internal morphology, and quantitatively for lesion detection and characterization.[5]

Gadobutrol vs. Gadoterate meglumine (REMIND Study)
  • Study Design: A multicenter, double-blind, randomized, controlled, intra-individual, 2-sequence, 2-period, crossover non-inferiority study.[2]

  • Participants: 279 patients with primary brain tumors.[6]

  • Procedure: Patients underwent two identical MRI examinations with a time interval of 2–14 days, receiving either Gadoterate meglumine or Gadobutrol at a dose of 0.1 mmol/kg.[6]

  • Imaging: The protocol included unenhanced axial T1-weighted, T2-weighted, and FLAIR sequences, followed by post-contrast axial and coronal T1-weighted sequences.[2]

  • Analysis: The primary endpoint was overall lesion visualization and characterization, scored by three off-site readers. Quantitative measurements included signal-to-noise ratio (SNR), contrast-to-noise ratio (CNR), and percentage of lesion enhancement.[2]

Ferumoxytol vs. Gadoteridol
  • Study Design: Data was collected from three different MRI protocols at a single institution.

  • Participants: 70 adults with various CNS disorders who underwent alternate-day Gadoteridol- and Ferumoxytol-enhanced MRI.[10]

  • Procedure: Gadoteridol was administered at a dose of 0.1 mmol/kg with immediate imaging. Ferumoxytol doses varied by protocol (2 mg/kg, 4 mg/kg, or 510 mg) and was administered on the second day of the study.[7]

  • Imaging: T1- and T2-weighted MRI sequences were performed with identical parameters after administration of each contrast agent.

  • Analysis: Two neuroradiologists measured lesion-enhancing size and intensity on contrast-enhanced T1-weighted images. T2-weighted images were evaluated for post-contrast hypointensity.[10]

Mechanism of Action and Signaling Pathways

The fundamental mechanisms by which these contrast agents enhance MRI signals differ, which is crucial for understanding their performance characteristics and potential applications.

Gadobutrol and other Gadolinium-Based Contrast Agents

GBCAs like Gadobutrol work by shortening the T1 (spin-lattice) and T2 (spin-spin) relaxation times of water protons in their vicinity.[12][13] The paramagnetic gadolinium ion (Gd³⁺) has seven unpaired electrons, creating a strong magnetic field that influences the surrounding water molecules.[14] This interaction provides a more efficient pathway for the excited protons to return to their equilibrium state, leading to a brighter signal on T1-weighted images.[14]

GBCAs_Mechanism cluster_0 Systemic Circulation cluster_1 Tissue Microenvironment cluster_2 MRI Signal GBCA Gadobutrol (GBCA) WaterProtons Water Protons (H+) GBCA->WaterProtons Paramagnetic Interaction T1_T2 Shortened T1 & T2 Relaxation Times WaterProtons->T1_T2 Signal Enhanced T1-weighted Signal (Hyperintensity) T1_T2->Signal

Mechanism of Gadolinium-Based Contrast Agents.
Ferumoxytol (SPION)

Ferumoxytol, a superparamagnetic iron oxide nanoparticle, has a different mechanism of action. After intravenous administration, it remains in the intravascular space for an extended period, acting as a blood pool agent. Its primary effect is a significant shortening of the T2* relaxation time due to the large magnetic susceptibility of the iron oxide core. This leads to a signal loss (hypointensity) on T2*-weighted images.[15] Over time, ferumoxytol nanoparticles are taken up by phagocytic cells of the reticuloendothelial system, such as macrophages.[16] This cellular uptake allows for the imaging of inflammatory processes.[17]

Ferumoxytol_Mechanism cluster_0 Systemic Circulation cluster_1 Cellular Environment cluster_2 Tissue Microenvironment cluster_3 MRI Signal Ferumoxytol Ferumoxytol (SPION) Macrophage Macrophage/ Phagocytic Cell Ferumoxytol->Macrophage Cellular Uptake LocalField Local Magnetic Field Inhomogeneity Macrophage->LocalField Accumulation Uptake Phagocytosis T2_star Shortened T2* Relaxation Time LocalField->T2_star Signal Signal Loss on T2*- weighted Images (Hypointensity) T2_star->Signal

Mechanism of Ferumoxytol (SPION).

Conclusion

This compound remains a robust and effective contrast agent for a wide range of MRI applications. However, the landscape of contrast agents is evolving, with novel agents offering distinct advantages. Gadopiclenol demonstrates comparable efficacy at a lower gadolinium dose, a significant consideration for patient safety. Other macrocyclic agents like Gadoteridol and Gadoterate meglumine show non-inferiority in many aspects, providing viable alternatives. Ferumoxytol presents a paradigm shift with its different mechanism of action, offering unique opportunities for blood pool and inflammatory imaging without the risks associated with gadolinium. The choice of contrast agent should be guided by the specific diagnostic or research question, the required imaging parameters, and the patient's clinical profile. This guide provides a foundational dataset to inform such decisions.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Gadobutrol Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This guide provides immediate, procedural information for the safe handling and disposal of Gadobutrol Monohydrate, a gadolinium-based MRI contrast agent. Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound based on various laboratory activities.

ActivityRequired Personal Protective Equipment
General Handling & Preparation Nitrile or other impervious gloves, safety glasses with side shields or chemical splash goggles, and a lab coat or protective clothing.[1][2][3]
Weighing/Transfer (potential for dust) In addition to general handling PPE, use a ventilated enclosure or local exhaust ventilation.[3]
Spill Cleanup Chemically resistant gloves, protective clothing, safety goggles, and a self-contained breathing apparatus may be necessary depending on the spill size and ventilation.[2]

Step-by-Step Handling Procedures

Follow these steps to ensure the safe handling of this compound at every stage of your workflow.

1. Preparation and Engineering Controls:

  • Ensure a suitable eye/body wash station is readily accessible in the work area.[1]

  • Work in a well-ventilated area. For procedures that may generate dust or aerosols, use a local exhaust ventilation system or a chemical fume hood.[3]

2. Handling the Compound:

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Do not breathe in dust, vapors, or mists.[1]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]

3. Storage:

  • Keep the container tightly closed when not in use.[1]

  • Store in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials.[1] Specific storage temperatures, such as 25°C (77°F) with excursions permitted to 15-30°C (59-86°F) or refrigeration, may be required; always check the manufacturer's label.[1]

Emergency Procedures

Spill Response:

  • Evacuate unnecessary personnel from the spill area.[1]

  • Wear appropriate PPE, including respiratory protection if necessary.[1][2]

  • Contain the spill using dikes or absorbents to prevent it from entering drains or waterways.[1]

  • Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[1]

  • Clean the spill area thoroughly.

First Aid Measures:

Exposure RouteFirst Aid Instructions
Skin Contact Remove contaminated clothing and rinse the affected area with plenty of water for at least 5 minutes.[1] Seek medical attention if irritation develops.[1]
Eye Contact Immediately flush eyes with plenty of water, also under the eyelids, for at least 15 minutes. If wearing contact lenses, remove them if it is easy to do so. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air.[2] If breathing is difficult, provide oxygen or artificial respiration.[2] Seek medical attention if symptoms persist.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

  • Waste Product: Disposal should be in accordance with all applicable federal, state, and local regulations. Incineration is the preferred method for disposal of the waste product.[1]

  • Contaminated Materials: Any materials that have come into contact with this compound, including PPE, should be considered contaminated and disposed of as chemical waste.

  • Sewer Disposal: Do not dispose of waste into the sewer system or empty it into drains.[1]

Workflow for Handling this compound

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Verify Functioning Safety Equipment (Eyewash, Fume Hood) A->B C Don Appropriate PPE B->C D Weigh/Transfer in Ventilated Area C->D Enter Lab Area E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F Spill Spill Occurs E->Spill Exposure Personal Exposure E->Exposure G Segregate and Label Waste F->G H Dispose of Waste via Approved Methods G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadobutrol Monohydrate
Reactant of Route 2
Gadobutrol Monohydrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。